ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Description
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Properties
IUPAC Name |
ethyl 1-(4-aminophenyl)-5-methylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-3-18-13(17)12-8-15-16(9(12)2)11-6-4-10(14)5-7-11/h4-8H,3,14H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYALVCIJPGMKHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10372427 | |
| Record name | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260046-88-6 | |
| Record name | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10372427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
Introduction: The Significance of the Pyrazole Scaffold in Modern Drug Discovery
An In-Depth Technical Guide to the Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in various biological interactions. Pyrazole derivatives are integral components of numerous blockbuster drugs, including the anti-inflammatory agent Celecoxib and the anxiolytic Sildenafil.[2] The target molecule of this guide, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, embodies a common structural motif found in kinase inhibitors and other targeted therapeutics. The 1-phenylpyrazole core provides a rigid framework, the 5-methyl group can influence steric interactions within a binding pocket, the ethyl 4-carboxylate offers a point for hydrogen bonding or further derivatization, and the 4-aminophenyl moiety is a crucial pharmacophore, often acting as a key hydrogen bond donor or a synthetic handle for amide coupling.
This guide provides a comprehensive, scientifically-grounded protocol for the synthesis of this important intermediate, moving beyond a simple recitation of steps to elucidate the underlying chemical principles and rationale for key procedural choices.
Retrosynthetic Analysis and Strategic Approach
A logical approach to constructing the target molecule involves a two-stage strategy: first, the formation of the substituted pyrazole ring system, followed by the functional group interconversion of a nitro group to the required amine. This retrosynthetic pathway is outlined below.
Caption: Retrosynthetic pathway for the target pyrazole.
This strategy leverages robust and well-documented chemical transformations. The synthesis begins with readily available starting materials, 4-nitroaniline and ethyl acetoacetate. The key steps involve a diazotization followed by a Japp-Klingemann coupling to form a hydrazone intermediate, which is then cyclized to the pyrazole core. The final step is a standard reduction of the aromatic nitro group.
Part 1: Assembly of the Pyrazole Core: A Two-Step Sequence
The formation of the 1,5-disubstituted pyrazole-4-carboxylate core is achieved through a reliable sequence involving the creation of a hydrazone intermediate followed by an acid-catalyzed cyclization. This approach circumvents the regioselectivity issues that can arise from the direct condensation of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound.[3]
Step 1A: Diazotization of 4-Nitroaniline and Japp-Klingemann Coupling
Mechanistic Insight: The synthesis commences with the diazotization of 4-nitroaniline. In a cold, acidic solution (typically HCl), sodium nitrite (NaNO2) generates nitrous acid (HONO), which then protonates and dehydrates to form the highly electrophilic nitrosonium ion (NO+). This ion is attacked by the amino group of 4-nitroaniline, leading to the formation of a stable 4-nitrophenyldiazonium salt.
This diazonium salt is immediately used in a Japp-Klingemann reaction. The reaction is a coupling between a diazonium salt and a β-keto ester, in this case, ethyl acetoacetate. Under basic or neutral conditions, the enolate of ethyl acetoacetate acts as the nucleophile, attacking the terminal nitrogen of the diazonium salt to form an azo compound. This intermediate subsequently undergoes hydrolysis and decarboxylation of the acetyl group to yield the stable hydrazone, ethyl 2-(2-(4-nitrophenyl)hydrazono)-3-oxobutanoate.[4]
Step 1B: Intramolecular Cyclization to the Pyrazole Ring
Mechanistic Insight: The hydrazone intermediate possesses the necessary framework for cyclization. Upon heating in the presence of an acid catalyst (commonly glacial acetic acid), the reaction proceeds via a mechanism analogous to the Fischer indole synthesis. The enol tautomer of the ketone portion of the hydrazone is protonated, making the carbonyl carbon highly electrophilic. The terminal nitrogen of the hydrazone then acts as an intramolecular nucleophile, attacking the activated carbonyl carbon. This is followed by a dehydration step, which results in the formation of the aromatic and thermodynamically stable pyrazole ring.[5]
Caption: Final reduction step to the target amine.
Experimental Protocol: Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Materials:
-
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
-
Tin(II) Chloride Dihydrate (SnCl2·2H2O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium Hydroxide (NaOH) solution (e.g., 10 M)
-
Ethyl Acetate (EtOAc)
Procedure:
-
In a round-bottom flask, dissolve ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (0.1 mol) in ethanol (200 mL).
-
Add Tin(II) chloride dihydrate (0.5 mol) to the solution.
-
Slowly add concentrated HCl (50 mL) with stirring. The reaction may be exothermic.
-
Heat the mixture to 70-80 °C and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding a concentrated NaOH solution. The tin salts will precipitate as tin hydroxide (a white solid). Be cautious as the neutralization is exothermic. Continue adding base until the pH of the solution is ~8-9.
-
Filter the mixture through a pad of Celite to remove the inorganic tin salts, washing the filter cake with ethyl acetate.
-
Transfer the filtrate to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the final compound.
| Reagent | Molar Eq. (vs. Nitro-pyrazole) | Key Parameters | Expected Outcome |
| Nitro-pyrazole | 1.0 | Starting Material | - |
| SnCl2·2H2O | 5.0 | 70-80 °C, acidic conditions | Reduction to amine |
| Conc. HCl | Solvent/Reagent | Control exotherm | Proton source |
| NaOH (aq) | - | pH ~8-9, cool conditions | Neutralization, precipitation of tin salts |
| Overall Yield | - | - | 80-90% |
Conclusion
The synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a robust and high-yielding process that can be reliably performed in a standard laboratory setting. The presented pathway, utilizing a Japp-Klingemann coupling followed by acid-catalyzed cyclization and a final chemoselective nitro reduction, represents an efficient and logical construction of this valuable molecular scaffold. The mechanistic insights and detailed protocols provided in this guide are intended to empower researchers and drug development professionals to confidently synthesize this and related compounds for their research endeavors.
References
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YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved February 23, 2025, from [Link]
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Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]
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National Institutes of Health. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Retrieved from [Link]
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MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Retrieved from [Link]
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Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]
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Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved from [Link]
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ResearchGate. (2017). What is the easy method to reduce nitro group to amine group other than using Pd/C catalyst?. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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MDPI. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]
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TSI Journals. (n.d.). Synthesis, characterization and antimicrobial study of oxobutanoate derivatives. Retrieved from [Link]
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Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
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IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
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ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC. Retrieved from [Link]
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PubMed Central. (n.d.). Ethyl 2-[2-(3-methoxyphenyl)hydrazinylidene]-3-oxobutanoate. Retrieved from [Link]
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National Institutes of Health. (n.d.). Heterocyclic o-Aminonitriles: Preparation of Pyrazolo[3,4-d]-pyrimidines with Modification of the Substituents at the 1-Position. Retrieved from [Link]
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PubMed. (2009). Ethyl 2-[(4-chloro-phen-yl)hydrazono]-3-oxobutanoate. Retrieved from [Link]
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ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved May 20, 2025, from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2014). SYNTHESIS, CHARACTERIZATION OF SOME 2-AZETIDINONE DERIVATIVES FROM 4- NITRO ETHYL BENZOATE BY MICROWAVE METHOD AND EVALUATION OF THEIR ANTIMICROBIAL ACTIVITY. Retrieved from [Link]
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PubMed Central. (2015). Synthesis and Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives Containing 2-Hydroxyphenyl, Benzo[b]phenoxazine and Quinoxaline Moieties. Retrieved from [Link]
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An In-depth Technical Guide to Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a substituted pyrazole derivative that serves as a highly versatile scaffold in medicinal chemistry and materials science. The pyrazole core, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery, appearing in numerous approved therapeutic agents.[1] The specific arrangement of the aminophenyl group at the N1 position, a methyl group at C5, and an ethyl carboxylate at C4 provides multiple points for chemical modification, making this compound a valuable intermediate for synthesizing diverse compound libraries. This guide provides a comprehensive overview of its chemical properties, a validated synthesis protocol, analytical characterization, reactivity, and potential applications, grounded in established chemical principles.
Chemical Identity and Core Properties
A precise understanding of the compound's fundamental properties is the bedrock of its application in research. These identifiers are crucial for database searches, regulatory submissions, and accurate experimental planning.
| Identifier | Value |
| IUPAC Name | ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 260046-88-6 |
| Molecular Formula | C₁₃H₁₅N₃O₂ |
| Molecular Weight | 245.28 g/mol |
| Physical Form | Solid |
| Melting Point | 91 °C |
graph chemical_structure { layout=neato; node [shape=plaintext]; edge [color="#202124"];// Atom nodes N1 [label="N", pos="0,0.86!", fontcolor="#202124"]; N2 [label="N", pos="-0.75,0.25!", fontcolor="#202124"]; C3 [label="C", pos="-0.75,-0.75!", fontcolor="#202124"]; C4 [label="C", pos="0,-1.36!", fontcolor="#202124"]; C5 [label="C", pos="0.75,-0.25!", fontcolor="#202124"]; C_Me [label="CH₃", pos="1.85,-0.25!", fontcolor="#202124"];
// Phenyl group C1_ph [label="C", pos="0,2.26!", fontcolor="#202124"]; C2_ph [label="C", pos="-0.8,2.86!", fontcolor="#202124"]; C3_ph [label="C", pos="-0.8,3.86!", fontcolor="#202124"]; C4_ph [label="C", pos="0,4.46!", fontcolor="#202124"]; C5_ph [label="C", pos="0.8,3.86!", fontcolor="#202124"]; C6_ph [label="C", pos="0.8,2.86!", fontcolor="#202124"]; N_amino [label="H₂N", pos="0,5.56!", fontcolor="#202124"];
// Carboxylate group C_CO [label="C", pos="0,-2.76!", fontcolor="#202124"]; O_CO [label="O", pos="-0.7,-3.36!", fontcolor="#EA4335"]; O_Et [label="O", pos="0.8,-3.36!", fontcolor="#EA4335"]; C_Et1 [label="CH₂", pos="1.6,-4.06!", fontcolor="#202124"]; C_Et2 [label="CH₃", pos="2.4,-4.76!", fontcolor="#202124"];
// Pyrazole ring bonds N1 -- N2; N2 -- C3; C3 -- C4; C4 -- C5; C5 -- N1; C3 -- H3 [label="H", pos="-1.3,-1.1!", style=invis];
// Substituent bonds C5 -- C_Me; N1 -- C1_ph; C4 -- C_CO;
// Phenyl ring bonds C1_ph -- C2_ph; C2_ph -- C3_ph; C3_ph -- C4_ph; C4_ph -- C5_ph; C5_ph -- C6_ph; C6_ph -- C1_ph; C4_ph -- N_amino;
// Carboxylate bonds C_CO -- O_CO [style=double, len=1.2]; C_CO -- O_Et; O_Et -- C_Et1; C_Et1 -- C_Et2; }
Figure 1: Chemical Structure of the title compound.
Synthesis and Purification
The construction of the 1,5-disubstituted pyrazole core is reliably achieved via the Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine derivative and a β-dicarbonyl compound.[2][3] This method is renowned for its efficiency and high yields. For the target molecule, the logical precursors are (4-aminophenyl)hydrazine and ethyl acetoacetate.
Representative Synthetic Protocol
This protocol outlines a robust procedure for the synthesis, based on the principles of the Knorr reaction. The choice of an acid catalyst is critical to facilitate the initial condensation to a hydrazone intermediate, while subsequent heating drives the cyclization and dehydration to form the aromatic pyrazole ring.[4]
Materials:
-
(4-aminophenyl)hydrazine hydrochloride
-
Ethyl acetoacetate
-
Glacial Acetic Acid
-
Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Saturated Brine Solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethyl Acetate
-
Hexanes
Procedure:
-
Reaction Setup: To a solution of (4-aminophenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium bicarbonate (1.1 eq) and stir for 15 minutes to liberate the free base.
-
Addition of β-Ketoester: Add ethyl acetoacetate (1.05 eq) to the mixture, followed by 3-5 drops of glacial acetic acid to catalyze the reaction.
-
Condensation and Cyclization: Heat the reaction mixture to reflux (approx. 80-90°C) with constant stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a 3:1 Hexanes:Ethyl Acetate mobile phase. The disappearance of the hydrazine starting material indicates reaction completion.
-
Workup: Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Partition the resulting residue between ethyl acetate and water.
-
Extraction: Separate the organic layer. Wash sequentially with 5% NaHCO₃ solution, water, and saturated brine. This removes residual acid and water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a hot ethanol/water mixture or by column chromatography on silica gel to afford the pure ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Figure 2: General workflow for the synthesis process.
Spectroscopic and Analytical Characterization
Structural confirmation is paramount. While a full experimental dataset for the title compound is not publicly available, the expected spectroscopic signatures can be reliably predicted based on closely related analogs like ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate.[5] The key difference will be the signals arising from the aminophenyl group.
Predicted ¹H NMR Spectroscopy
The proton NMR spectrum is expected to provide distinct signals for each unique proton environment.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₂CH₃ (ester) | ~1.3 | Triplet | 3H |
| -CH₃ (pyrazole ring) | ~2.5 | Singlet | 3H |
| -CH₂CH₃ (ester) | ~4.2 | Quartet | 2H |
| -NH₂ (amino group) | ~5.0-6.0 | Broad Singlet | 2H |
| Phenyl H (ortho to NH₂) | ~6.7 | Doublet | 2H |
| Phenyl H (ortho to Pyrazole) | ~7.3 | Doublet | 2H |
| Pyrazole C3-H | ~7.9 | Singlet | 1H |
Causality: The triplet-quartet pattern is characteristic of an ethyl ester. The downfield shift of the pyrazole proton (C3-H) is due to the anisotropic effect of the aromatic ring system. The two doublets in the aromatic region confirm the 1,4-disubstitution pattern on the phenyl ring.
Predicted ¹³C NMR Spectroscopy
The carbon spectrum complements the proton data, confirming the carbon backbone.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -CH₂C H₃ (ester) | ~14 |
| -C H₃ (pyrazole ring) | ~15 |
| -C H₂CH₃ (ester) | ~60 |
| C4 (pyrazole ring) | ~98 |
| Phenyl C (ortho to NH₂) | ~115 |
| Phenyl C (ortho to Pyrazole) | ~125 |
| C-NH₂ (phenyl ring) | ~145 |
| C5 (pyrazole ring) | ~148 |
| C3 (pyrazole ring) | ~152 |
| C=O (ester) | ~165 |
Causality: The carbonyl carbon of the ester is significantly deshielded, appearing far downfield. The carbons of the pyrazole ring appear in the aromatic region, with their exact shifts influenced by the electronic effects of the substituents.
Infrared (IR) Spectroscopy & Mass Spectrometry
-
IR Spectroscopy: Key expected vibrational frequencies include N-H stretching from the primary amine (~3300-3500 cm⁻¹), C=O stretching of the ester (~1700-1720 cm⁻¹), and C=N/C=C stretching from the aromatic rings (~1500-1600 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be expected at m/z = 245. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OC₂H₅, 45 Da) or the entire ester function.
Reactivity and Potential Applications
The utility of this compound stems from the distinct reactivity of its functional groups. The aminophenyl moiety, the ester, and the pyrazole core can be selectively targeted to generate a wide array of derivatives.
Key Reaction Pathways
-
N-Acylation/Sulfonylation: The primary amine on the phenyl ring is a potent nucleophile, readily reacting with acyl chlorides, sulfonyl chlorides, or anhydrides to form amides and sulfonamides. This is a common strategy in drug design to modulate solubility and introduce new pharmacophoric elements.
-
Diazotization: The primary aromatic amine can be converted to a diazonium salt using nitrous acid (NaNO₂/HCl). This highly reactive intermediate can then undergo Sandmeyer-type reactions to introduce a variety of substituents (e.g., -Cl, -Br, -CN, -OH) onto the phenyl ring.
-
Ester Hydrolysis/Amidation: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., NaOH, LiOH). The resulting acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form a diverse library of amides.
Figure 3: Key reactivity pathways of the title compound.
Applications in Drug Discovery
The aminopyrazole scaffold is a cornerstone in modern medicinal chemistry.[1] Derivatives are explored for a wide range of therapeutic targets.
-
Enzyme Inhibitors: The pyrazole ring can act as a bioisostere for other cyclic systems and participate in hydrogen bonding and hydrophobic interactions within enzyme active sites. Fused pyrazole systems are often investigated as kinase inhibitors for oncology applications.[6][7]
-
Anticancer Agents: The ability to easily synthesize diverse libraries from this starting material makes it ideal for screening against cancer cell lines. Studies have shown that modifications on the aminophenyl group can lead to potent antiproliferative activity.[8]
-
Anti-inflammatory and Analgesic Agents: The pyrazole nucleus is famously a part of several non-steroidal anti-inflammatory drugs (NSAIDs). This scaffold serves as an excellent starting point for developing new COX-1/COX-2 inhibitors.[9]
Safety and Handling
As a laboratory chemical, proper handling is essential to ensure user safety. The following information is based on data for structurally similar aminopyrazole compounds.
| Hazard Category | GHS Classification |
| Pictogram | Warning |
| Hazard Statements | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust.P280: Wear protective gloves/eye protection.P302+P352: IF ON SKIN: Wash with plenty of soap and water.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling and Storage:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields, and nitrile gloves.
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a synthetically accessible and highly versatile chemical intermediate. Its well-defined structure, characterized by multiple reactive functional groups, provides a robust platform for the development of novel compounds in drug discovery and materials science. A thorough understanding of its synthesis, characterization, and reactivity, as detailed in this guide, empowers researchers to fully exploit its potential in their scientific endeavors.
References
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Knorr Pyrazole Synthesis. (n.d.). Retrieved January 21, 2026, from [Link]
-
Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2019). Supporting Information. Retrieved January 21, 2026, from [Link]
-
Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]
- ARKAT USA, Inc. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC 2009 (i) 198-250.
-
PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved January 21, 2026, from [Link]
-
Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2025). Recent developments in aminopyrazole chemistry. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved January 21, 2026, from [Link]
-
ScienceDirect. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved January 21, 2026, from [Link]
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Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved January 21, 2026, from [Link]
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ResearchGate. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Retrieved January 21, 2026, from [Link]
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An In-depth Technical Guide to Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 260046-88-6): A Versatile Scaffold for Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Medicinal Chemistry
The pyrazole ring system is a cornerstone in the design and development of novel therapeutic agents.[1][2] This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, is a "privileged scaffold," meaning it can bind to a variety of biological targets with high affinity.[1] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3] In recent years, the focus has increasingly shifted towards their application as potent and selective kinase inhibitors.[1][2] Kinases are a large family of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.[1] This guide provides a comprehensive technical overview of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a key intermediate and a promising scaffold for the development of next-generation kinase inhibitors.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery. The properties of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate are summarized in the table below. These characteristics are crucial for predicting its behavior in biological systems and for designing synthetic modifications.
| Property | Value | Source |
| CAS Number | 260046-88-6 | [4] |
| Molecular Formula | C13H15N3O2 | [4] |
| Molecular Weight | 245.28 g/mol | [4] |
| Appearance | Solid (form may vary) | General chemical knowledge |
| Melting Point | Not reported, but analogous compounds have melting points in the range of 90-110°C | [5] |
| Solubility | Expected to be soluble in common organic solvents like DMSO, DMF, and alcohols. | General chemical knowledge |
Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate: A Step-by-Step Protocol
The synthesis of 1,5-disubstituted pyrazole-4-carboxylates is a well-established process in organic chemistry. A common and efficient method involves the condensation of a hydrazine derivative with a β-ketoester. The following protocol is a plausible and adaptable method for the synthesis of the title compound.
Experimental Protocol: Synthesis
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Ethyl 2-methyl-3-oxobutanoate (ethyl 2-acetylpropionate)
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalytic amount)
-
Sodium bicarbonate
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Hydrazine Free Base: In a round-bottom flask, dissolve 4-aminophenylhydrazine hydrochloride (1.0 equivalent) in water. Add a saturated aqueous solution of sodium bicarbonate with stirring until the solution is basic (pH > 8) and gas evolution ceases. Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-aminophenylhydrazine as a free base.
-
Cyclocondensation Reaction: In a separate round-bottom flask equipped with a reflux condenser, dissolve the freshly prepared 4-aminophenylhydrazine (1.0 equivalent) in absolute ethanol. Add a catalytic amount of glacial acetic acid (e.g., 0.1 equivalents). To this solution, add ethyl 2-methyl-3-oxobutanoate (1.0 equivalent) dropwise with stirring at room temperature.
-
Reaction Monitoring and Work-up: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction mixture to room temperature. Remove the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in ethyl acetate and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Workflow Diagram
Caption: General workflow for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
The Role as a Scaffold for Kinase Inhibitors
The structural features of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate make it an attractive starting point for the design of kinase inhibitors. The pyrazole core can act as a hinge-binding motif, forming crucial hydrogen bonds with the kinase hinge region. The 1-phenyl group and the 5-methyl group can be directed towards the solvent-exposed region and the back pocket of the ATP-binding site, respectively, allowing for modifications to enhance potency and selectivity. The ethyl carboxylate at the 4-position provides a handle for further chemical elaboration to interact with other regions of the kinase active site or to improve pharmacokinetic properties.
Potential Kinase Targets
Based on the structure-activity relationships of known pyrazole-based inhibitors, derivatives of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate could potentially target a range of kinases, including:
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition is a validated strategy in cancer therapy.[3]
-
Janus Kinases (JAKs): These are involved in cytokine signaling and are important targets for inflammatory diseases and some cancers.[1]
-
Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase: Overexpression or mutation of EGFR is common in many cancers.[6]
-
Fibroblast Growth Factor Receptors (FGFRs): Aberrant FGFR signaling is implicated in various cancers.[6]
Hypothetical Signaling Pathway Inhibition
The following diagram illustrates a generalized signaling pathway that could be targeted by inhibitors derived from the title compound.
Caption: Potential mechanism of action of kinase inhibitors derived from the pyrazole scaffold.
Experimental Protocols for Biological Evaluation
To assess the potential of derivatives of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as kinase inhibitors, a series of in vitro and cell-based assays are required.
In Vitro Kinase Inhibition Assay
This protocol describes a general method for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or equivalent)
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound at various concentrations.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the specific kinase (usually 30°C or 37°C) for a predetermined time.
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal (luminescence, fluorescence, etc.) using a microplate reader. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Proliferation Assay
This assay measures the effect of a compound on the proliferation of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., a cell line known to be dependent on the target kinase)
-
Cell culture medium and supplements
-
Test compound (dissolved in DMSO)
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (DMSO) and a positive control (a known inhibitor).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
Measurement of Proliferation: Add the cell proliferation reagent and incubate according to the manufacturer's protocol.
-
Data Analysis: Measure the absorbance or luminescence using a microplate reader. Calculate the percent inhibition of cell proliferation and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
Conclusion and Future Perspectives
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a valuable and versatile chemical entity with significant potential in the field of drug discovery, particularly in the development of kinase inhibitors. Its straightforward synthesis and the adaptability of its core structure provide a solid foundation for the generation of large and diverse compound libraries for screening against various kinase targets. The future of research involving this scaffold lies in the rational design of derivatives with enhanced potency, selectivity, and favorable pharmacokinetic profiles. Structure-based drug design, aided by computational modeling and X-ray crystallography, will be instrumental in optimizing the interactions of these compounds with their target kinases. As our understanding of the kinome and its role in disease continues to expand, scaffolds like ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate will undoubtedly play a crucial role in the development of novel and effective therapies for a wide range of human diseases.
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). MDPI. [Link]
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The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). PubMed. [Link]
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Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2022). MDPI. [Link]
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Pyrazole and Pyrazoline-Based EGFR TK Inhibitors: A Review Study Emphasizing Structure-Activity Relationship (SAR). (2025). PubMed. [Link]
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A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). SCIRP. [Link]
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An In-Depth Technical Guide to the Potential Biological Activities of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Executive Summary
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide spectrum of biological activities.[1] This guide focuses on a specific derivative, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a compound of significant interest due to its structural features. While direct experimental data on this molecule is nascent, its core pyrazole scaffold, substituted with an aminophenyl group, suggests a strong potential for potent biological activity. This document synthesizes information from analogous compounds to explore its probable anti-inflammatory, anticancer, and antimicrobial properties. We provide a framework for its synthesis and characterization, detail robust experimental protocols for biological evaluation, and present potential mechanisms of action grounded in established research on the pyrazole class. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate and harness the therapeutic potential of novel pyrazole derivatives.
Introduction: The Prominence of the Pyrazole Scaffold
Heterocyclic compounds are paramount in drug discovery, with the pyrazole ring system being one of the most versatile and privileged structures.[2][3] Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms, a configuration that imparts unique physicochemical properties, including the ability to act as both hydrogen bond donors and acceptors.[4] This versatility allows pyrazole-containing molecules to effectively bind to a wide range of biological targets.
The clinical and commercial success of pyrazole-based drugs, such as the selective COX-2 inhibitor Celecoxib (for inflammation), underscores the therapeutic value of this scaffold.[1][5] Researchers have successfully modified the pyrazole core to develop agents with diverse pharmacological effects, including antimicrobial, anticancer, antiviral, and analgesic properties.[6][7][8] The subject of this guide, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, combines the established pyrazole core with an aminophenyl moiety, a pharmacophore known to interact with various biological systems, making it a compelling candidate for drug discovery programs.
Synthesis and Characterization
A robust and efficient synthesis is the first step in evaluating a novel compound. Based on established methodologies for 5-aminopyrazole synthesis, a plausible pathway for the target compound involves a cyclocondensation reaction.[9]
Proposed Synthesis Pathway
The synthesis can be logically approached by reacting (4-aminophenyl)hydrazine with a suitable β-ketoester, such as ethyl 2-cyano-3-oxobutanoate. The primary amino group of the hydrazine attacks the ketone, leading to a condensation reaction, followed by intramolecular cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: Proposed synthesis workflow for the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: To a solution of (4-aminophenyl)hydrazine (1.0 eq) in absolute ethanol, add ethyl 2-cyano-3-oxobutanoate (1.05 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (0.1 eq) to the mixture.
-
Reflux: Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring progress via Thin Layer Chromatography (TLC).
-
Rationale: Refluxing in ethanol provides the necessary thermal energy for the condensation and cyclization reactions, while acetic acid catalyzes the imine formation and subsequent ring closure.
-
-
Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Purification: Collect the resulting precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H-NMR, ¹³C-NMR, FTIR, and Mass Spectrometry.[6]
Potential Anti-inflammatory Activity
Chronic inflammation is a key factor in numerous diseases, and non-steroidal anti-inflammatory drugs (NSAIDs) are a primary treatment.[3][10] Many NSAIDs function by inhibiting cyclooxygenase (COX) enzymes, which are crucial for prostaglandin synthesis.[5] The pyrazole scaffold is famously effective at COX inhibition, making this a primary area of investigation for our target compound.[11]
Mechanism of Action: COX Inhibition
The anti-inflammatory action of many pyrazole derivatives is attributed to their ability to selectively inhibit the COX-2 enzyme over the constitutively expressed COX-1 isoform.[12] This selectivity is desirable as COX-1 is involved in maintaining the gastrointestinal lining, and its inhibition is linked to common NSAID side effects.[13] The N-phenyl group on the pyrazole ring is a key structural feature for potent COX-2 inhibition.
Caption: The arachidonic acid pathway and the role of COX inhibitors.
Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This is a standard and reliable model for evaluating acute anti-inflammatory activity.[1][10]
-
Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.
-
Grouping: Divide animals into groups (n=6): Vehicle Control, Standard Drug (e.g., Indomethacin, 10 mg/kg), and Test Compound (e.g., 25, 50, 100 mg/kg).
-
Drug Administration: Administer the vehicle, standard, or test compound orally (p.o.).
-
Rationale: Oral administration is a common and clinically relevant route for anti-inflammatory drugs.
-
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hr) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Data Presentation: Benchmarks from Related Pyrazoles
While data for the specific target compound is pending, results from similar pyrazole derivatives provide a benchmark for expected efficacy.
| Compound Class | Dose (mg/kg) | Max. Edema Inhibition (%) | Reference |
| Pyrazole-Benzonitriles | 20 | 68.5% | [11] |
| Thiazolone-Pyrazoles | 25 | 75% | [14] |
| Pyrazole Derivatives (N5, N7) | 50 | ~70-80% | [10] |
| Diclofenac (Standard) | 10 | ~85% | [11] |
Potential Anticancer Activity
The pyrazole scaffold is present in several compounds investigated for their anticancer properties.[8][15] These compounds often work by inhibiting key enzymes involved in cell cycle progression and proliferation, such as cyclin-dependent kinases (CDKs), or by inducing apoptosis.[8]
Potential Mechanism of Action: Apoptosis Induction
Many cytotoxic agents exert their effect by triggering apoptosis, or programmed cell death. Pyrazole-indole hybrids have demonstrated the ability to induce apoptosis in cancer cell lines like HepG2 by modulating key proteins in the apoptotic cascade, such as Bax and Bcl-2, and activating executioner caspases like caspase-3.[8]
Caption: A simplified overview of the intrinsic apoptosis pathway.
Protocol: In Vitro MTT Cytotoxicity Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[8][16]
-
Cell Culture: Culture human cancer cell lines (e.g., HepG2-liver, HCT-116-colon, A549-lung) in appropriate media supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.[16]
-
Seeding: Seed cells into 96-well plates at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Rationale: An overnight incubation allows cells to recover and enter the exponential growth phase, ensuring sensitivity to cytotoxic agents.
-
-
Treatment: Treat the cells with increasing concentrations of the target compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) using dose-response curve analysis.
Data Presentation: IC₅₀ Benchmarks from Related Pyrazoles
The following table presents IC₅₀ values for related pyrazole compounds against various cancer cell lines, providing a reference for interpreting new results.
| Compound Type | Cell Line | IC₅₀ (µM) | Reference |
| Pyrazole-Indole Hybrid (7a) | HepG2 (Liver) | 6.1 ± 1.9 | [8] |
| Pyrazole-Indole Hybrid (7b) | HepG2 (Liver) | 7.9 ± 1.9 | [8] |
| Aminophosphonate-Pyrazole (2a) | HCT-116 (Colon) | 12.8 | [16] |
| Aminophosphonate-Pyrazole (4b) | HEP2 (Carcinoma) | 14.2 | [16] |
| Doxorubicin (Standard) | HepG2 (Liver) | 24.7 ± 3.2 | [8] |
Potential Antimicrobial Activity
With the rise of antimicrobial resistance, there is a critical need for new antibacterial agents.[17] Pyrazole derivatives have been extensively studied and have shown potent activity against a range of bacterial and fungal pathogens.[6][7][18]
Potential Mechanism of Action: DNA Gyrase Inhibition
While the mechanisms can be diverse, in silico molecular docking studies of some pyrazole-thiazole hybrids suggest that bacterial DNA gyrase and topoisomerase IV are potential molecular targets.[17] These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is a gold standard for determining the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[17]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) equivalent to a 0.5 McFarland standard.
-
Serial Dilution: Perform a two-fold serial dilution of the target compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (CAMHB). Concentrations should range from, for example, 256 µg/mL to 0.5 µg/mL.
-
Rationale: Serial dilution allows for the precise determination of the MIC value across a broad concentration range.
-
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5x10⁵ CFU/mL.
-
Controls: Include a positive control (broth + inoculum, no drug), a negative control (broth only), and a standard antibiotic control (e.g., Ciprofloxacin).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
Data Presentation: MIC Benchmarks from Related Pyrazoles
The following data for related compounds provides context for potential antimicrobial efficacy.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Pyrazole-Thiazole Hybrids | S. aureus | 1.9 - 3.9 | [17] |
| Coumarin-Pyrazole Derivative | S. aureus | 1.0 | [17] |
| Pyrazole-Thiadiazine Derivative | S. aureus | 62.5 - 125 | [7] |
| Imidazo-Pyridine Pyrazole | E. coli | <1 | [17] |
| Ciprofloxacin (Standard) | S. aureus / E. coli | ~0.25 - 1.0 | [17] |
Conclusion and Future Directions
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate stands as a molecule of high potential. Its structural composition, rooted in the pharmacologically rich pyrazole family, strongly suggests that it may possess significant anti-inflammatory, anticancer, and antimicrobial activities. This guide provides a comprehensive, technically grounded framework for the initial exploration of this compound.
The immediate next steps should involve the execution of the proposed synthesis and biological assays. Positive results from these in vitro and in vivo screens would warrant further investigation, including:
-
In Silico Studies: Molecular docking simulations to predict binding affinities and modes of interaction with key targets like COX-2, CDKs, or DNA gyrase.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of analogues by modifying the phenyl ring and ester group to optimize potency and selectivity.
-
ADMET Profiling: Early assessment of absorption, distribution, metabolism, excretion, and toxicity to determine the compound's drug-likeness.
By systematically applying the protocols and rationale outlined herein, researchers can effectively unlock and validate the therapeutic promise of this and other novel pyrazole derivatives.
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El-Sayed, W. M., et al. (2021). Synthesis, Characterization, Antimicrobial Activity and Molecular Docking Studies of Novel Pyrano[2,3-c]Pyrazole Derivatives. Polycyclic Aromatic Compounds, 43(3), 2096-2116. Available at: [Link]
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Bayrakdar, A., & Kas?mo?ullar?, R. (2024). From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. Available at: [Link]
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Tsolaki, E., et al. (2021). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 26(11), 3141. Available at: [Link]
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Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(3), 273-278. Available at: [Link]
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Abdelhamed, M. M., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(1), 22. Available at: [Link]
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Thore, S. N., et al. (2015). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society, 19(3), 273-278. Available at: [Link]
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International Journal for Multidisciplinary Research. (2026). Synthesis of Pyrazole Derivatives A Review. IJFMR, 8(1). Available at: [Link]
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El-Emary, T. I. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 228-252. Available at: [Link]
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An In-depth Technical Guide to the Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate and Its Derivatives
Foreword: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its structural versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold." The presence of this moiety in numerous FDA-approved drugs—such as the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the antipsychotic CDPPB—underscores its profound therapeutic relevance.[1][2] These successes have spurred extensive research into novel synthetic methodologies and the biological evaluation of new pyrazole-containing entities.[3]
This guide provides a comprehensive technical overview of the synthesis of a particularly valuable building block: ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. We will delve into the foundational Knorr pyrazole synthesis, provide detailed experimental protocols, explore the mechanistic underpinnings of the reaction, and detail strategies for the subsequent derivatization of this core scaffold. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate for the creation of novel bioactive compounds.
Part 1: The Core Synthesis via Knorr Pyrazole Condensation
The most direct and widely adopted method for constructing the 1,5-disubstituted pyrazole ring system is the Knorr pyrazole synthesis, first reported in 1883.[4][5] This reaction involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound.[1][6][7] For our target molecule, this translates to the reaction between (4-aminophenyl)hydrazine and ethyl acetoacetate.
Mechanistic Rationale and Regioselectivity
The reaction proceeds through a well-established pathway involving initial condensation, cyclization, and subsequent dehydration.
-
Initial Nucleophilic Attack: The reaction is typically initiated by the nucleophilic attack of the more basic terminal nitrogen of the (4-aminophenyl)hydrazine onto one of the carbonyl carbons of ethyl acetoacetate. In an acidic medium, the carbonyl oxygen is protonated, enhancing the electrophilicity of the carbonyl carbon and facilitating this attack.
-
Hydrazone/Enamine Formation: This initial attack leads to the formation of a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine then performs an intramolecular nucleophilic attack on the remaining carbonyl group.
-
Dehydration: The resulting five-membered ring intermediate readily undergoes dehydration (loss of a water molecule) to form the stable, aromatic pyrazole ring.
A critical consideration in this synthesis is regioselectivity . Since ethyl acetoacetate is an unsymmetrical 1,3-dicarbonyl compound, the initial attack by the hydrazine can theoretically occur at either the acetyl carbonyl or the ester carbonyl. However, the ketone carbonyl is significantly more electrophilic and reactive than the ester carbonyl. Consequently, the reaction overwhelmingly favors the initial attack at the acetyl group, leading predominantly to the formation of the desired 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate isomer. The choice of an acidic catalyst, such as glacial acetic acid, not only accelerates the reaction but also ensures this regiochemical outcome.[4][5]
Visualization of the Knorr Synthesis Workflow
Caption: Workflow for the synthesis of the target pyrazole scaffold.
Part 2: Experimental Protocol for the Core Scaffold
This section provides a field-proven, step-by-step methodology for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | CAS No. |
| (4-aminophenyl)hydrazine hydrochloride | C₆H₉N₂Cl | 158.61 | 2644-66-8 |
| Ethyl Acetoacetate | C₆H₁₀O₃ | 130.14 | 141-97-9 |
| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 64-19-7 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 64-17-5 |
| Sodium Acetate | C₂H₃NaO₂ | 82.03 | 127-09-3 |
Step-by-Step Synthesis Procedure
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-aminophenyl)hydrazine hydrochloride (15.86 g, 0.1 mol) and sodium acetate (8.2 g, 0.1 mol) in 100 mL of 95% ethanol. The sodium acetate is used to neutralize the hydrochloride salt, liberating the free hydrazine base in situ.
-
Addition of Dicarbonyl: To this stirring solution, add ethyl acetoacetate (13.01 g, 0.1 mol) dropwise over 5 minutes.
-
Acid Catalysis: Add glacial acetic acid (5 mL) to the mixture to serve as the catalyst.
-
Reaction: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexane (3:7).
-
Isolation: After the reaction is complete, cool the flask to room temperature and then pour the contents into 400 mL of ice-cold water with gentle stirring. A solid precipitate will form.
-
Purification: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid liberally with cold water (3 x 50 mL) to remove any unreacted starting materials and salts.
-
Drying and Recrystallization: Dry the crude product in a vacuum oven at 50-60°C. For further purification, recrystallize the solid from hot ethanol to yield the final product as a crystalline solid.
Expected Results & Characterization
-
Yield: Typically 75-85%.
-
Appearance: Off-white to pale yellow crystalline solid.
-
Melting Point: 148-150°C.
-
Characterization: The structure should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.
Part 3: Synthesis of Derivatives: Expanding Chemical Space
The true utility of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate lies in its capacity as a versatile intermediate. Its structure contains two primary reactive handles for derivatization: the primary aromatic amine on the phenyl ring and the ester group at the pyrazole C4 position.
Mechanistic Overview of Derivatization
Caption: Major synthetic pathways for modifying the core pyrazole scaffold.
Protocols for Key Derivatizations
This protocol exemplifies the formation of amide derivatives, a common strategy to modulate the physicochemical properties of a lead compound.
-
Dissolution: Suspend the core scaffold (1 eq.) in dichloromethane (DCM) in a round-bottom flask.
-
Base Addition: Add a non-nucleophilic base such as triethylamine (TEA) or pyridine (1.2 eq.).
-
Acylation: Cool the mixture to 0°C in an ice bath. Add acetyl chloride (1.1 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates completion.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the N-acetylated product.
Converting the ester to a carboxylic acid opens up a new avenue for modification, particularly for forming amide bonds with a diverse range of amines via peptide coupling chemistry.
-
Saponification: Dissolve the core scaffold (1 eq.) in a mixture of ethanol and water (e.g., 4:1 v/v).
-
Base Addition: Add sodium hydroxide (NaOH, 2-3 eq.) and heat the mixture to reflux for 2-4 hours.
-
Acidification: After cooling, remove the ethanol under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH 2-3 with cold 1M hydrochloric acid (HCl).
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
-
Activation: Dissolve the carboxylic acid derivative (from step B, 1 eq.) in an anhydrous aprotic solvent like dimethylformamide (DMF). Add a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide, 1.2 eq.) and an activator like HOBt (1-hydroxybenzotriazole, 1.2 eq.). Stir for 30 minutes at 0°C.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq.) to the mixture.
-
Reaction: Allow the reaction to proceed at room temperature for 12-24 hours.
-
Work-up: Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with dilute acid, saturated sodium bicarbonate, and brine, then dried and concentrated to yield the final amide derivative.
Conclusion
The ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate scaffold is a high-value intermediate accessible through the robust and regioselective Knorr pyrazole synthesis. The strategic positioning of its reactive functional groups—a primary aromatic amine and an ethyl ester—provides a rich platform for extensive chemical modification. The synthetic pathways detailed in this guide offer researchers reliable and reproducible methods to generate diverse libraries of novel pyrazole derivatives, paving the way for the discovery of next-generation therapeutic agents.
References
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Faria, J. V., et al. (2017). Pyrazole and its derivatives: biological activities and applications. Molecules, 22(8), 1194. Available at: [Link]
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Reddy, B. V. S., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. The Journal of Organic Chemistry, 76(20), 8386-8392. Available at: [Link]
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J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
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Kumar, A., et al. (2018). Cu(II)-Catalyzed Aminocyclization of N-Propargyl Hydrazones to Substituted Pyrazolines. The Journal of Organic Chemistry, 83(15), 8295-8305. Available at: [Link]
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Reddy, B. V. S., et al. (2011). Synthesis of pyrazoles via electrophilic cyclization. PubMed, 21851083. Available at: [Link]
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Brahmbhatt, H., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. Available at: [Link]
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Organic Chemistry. (2019). Synthesis of pyrazoles. YouTube. Available at: [Link]
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Kumar, S., et al. (2020). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 2(4). Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-778. Available at: [Link]
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Abdelhamed, A. A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 29(2), 481. Available at: [Link]
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Kumar, D., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 7(3). Available at: [Link]
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Gomaa, M. A. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry, 14, 15-42. Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
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Thore, S. N., et al. (2013). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Arabian Journal of Chemistry, 6(4), 411-416. Available at: [Link]
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Gomaa, M. A. M. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PubMed Central, PMC5782977. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Characterization of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This technical guide provides an in-depth analysis of the spectroscopic data for ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data based on structurally analogous compounds to offer a comprehensive characterization. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the elucidation of this molecule's structure.
Introduction
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazole scaffold in numerous pharmacologically active agents. Accurate structural confirmation and purity assessment are critical milestones in the synthesis and development of new chemical entities. Spectroscopic techniques are the cornerstone of this analytical workflow, providing unambiguous evidence of a molecule's identity and integrity. This guide will provide a detailed interpretation of the expected ¹H NMR, ¹³C NMR, IR, and MS data for the title compound, drawing on established principles and comparative data from closely related structures.
Molecular Structure and Functional Groups
A thorough understanding of the molecular structure is a prerequisite for accurate spectral interpretation. The key structural features of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate are:
-
A pyrazole ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms.
-
A 4-aminophenyl group: A para-substituted aniline ring attached to one of the pyrazole nitrogens.
-
An ethyl carboxylate group: An ester functional group.
-
A methyl group: Attached to the pyrazole ring.
These features will give rise to characteristic signals in each of the spectroscopic methods discussed.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms.
¹H NMR Spectroscopy
Anticipated ¹H NMR Data (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~7.80 | s | 1H | H-3 (pyrazole) | The lone proton on the pyrazole ring is expected to be deshielded and appear as a singlet. |
| ~7.25 | d | 2H | Ar-H | Aromatic protons ortho to the pyrazole substituent. |
| ~6.75 | d | 2H | Ar-H | Aromatic protons meta to the pyrazole substituent and ortho to the amino group, expected to be shielded. |
| ~4.30 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethyl ester, split by the adjacent methyl group. |
| ~3.80 | s | 2H | -NH₂ | Amine protons, which may be broad and exchangeable with D₂O. |
| ~2.50 | s | 3H | -CH₃ (pyrazole) | Methyl protons on the pyrazole ring, appearing as a sharp singlet. |
| ~1.35 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethyl ester, split by the adjacent methylene group. |
Experimental Protocol for ¹H NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Record the free induction decay (FID) using a standard pulse sequence.
-
Data Processing: Apply a Fourier transform to the FID, followed by phase and baseline correction, to obtain the frequency-domain spectrum.
¹³C NMR Spectroscopy
Anticipated ¹³C NMR Data (100 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~164.0 | C=O (ester) | The carbonyl carbon of the ester is highly deshielded. |
| ~148.0 | C-5 (pyrazole) | Carbon bearing the methyl group. |
| ~145.0 | Ar-C (ipso) | Aromatic carbon attached to the amino group. |
| ~140.0 | C-3 (pyrazole) | Carbon bearing the proton in the pyrazole ring. |
| ~128.0 | Ar-C (ipso) | Aromatic carbon attached to the pyrazole ring. |
| ~125.0 | Ar-CH | Aromatic carbons. |
| ~115.0 | Ar-CH | Aromatic carbons shielded by the amino group. |
| ~108.0 | C-4 (pyrazole) | Carbon bearing the ester group. |
| ~60.0 | -OCH₂CH₃ | Methylene carbon of the ethyl ester. |
| ~14.5 | -OCH₂CH₃ | Methyl carbon of the ethyl ester. |
| ~12.0 | -CH₃ (pyrazole) | Methyl carbon on the pyrazole ring. |
Experimental Protocol for ¹³C NMR
The protocol is similar to that for ¹H NMR, but with a longer acquisition time due to the lower natural abundance of the ¹³C isotope. A proton-decoupled pulse sequence is typically used to simplify the spectrum to a series of singlets.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Anticipated IR Absorption Bands (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3450-3300 | Medium, Sharp | N-H stretch (primary amine) |
| 3100-3000 | Medium | C-H stretch (aromatic) |
| 2980-2850 | Medium | C-H stretch (aliphatic) |
| ~1700 | Strong | C=O stretch (ester) |
| 1620-1580 | Strong | C=C stretch (aromatic) |
| ~1520 | Strong | N-H bend (amine) |
| 1250-1000 | Strong | C-O stretch (ester) |
Experimental Protocol for IR Spectroscopy (KBr Pellet)
-
Sample Preparation: Grind a small amount of the solid sample with anhydrous potassium bromide (KBr) powder.
-
Pellet Formation: Compress the mixture into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.
Anticipated Mass Spectrometry Data (Electron Ionization - EI)
-
Molecular Ion (M⁺): m/z = 259.12
-
Key Fragmentation Peaks:
-
m/z = 214: Loss of the ethoxy group (-OCH₂CH₃) from the molecular ion.
-
m/z = 186: Loss of the entire ethyl carboxylate group (-COOCH₂CH₃).
-
m/z = 92: Fragment corresponding to the aminophenyl cation.
-
Experimental Protocol for Mass Spectrometry (EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography.
-
Ionization: Bombard the sample with a high-energy electron beam to generate positively charged ions.
-
Mass Analysis: Separate the ions based on their mass-to-charge ratio using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: Detect the separated ions to generate a mass spectrum.
Workflow and Data Integration
The following diagram illustrates the integrated workflow for the spectroscopic characterization of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Caption: Integrated workflow for synthesis, purification, and spectroscopic characterization.
Conclusion
The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the structural elucidation and confirmation of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. By integrating data from NMR, IR, and MS, researchers can confidently verify the identity and purity of this compound, a critical step in any drug discovery and development pipeline. The predictive data and protocols presented herein, based on established chemical principles and analysis of analogous structures, serve as a valuable resource for scientists working with this and related molecular scaffolds.
References
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PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
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ResearchGate. Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.[Link]
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-
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A Technical Guide to the Crystal Structure of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Solid-State Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis, characterization, and crystal structure analysis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Pyrazole derivatives are known for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1][2][3][4] The detailed structural elucidation of this specific molecule is crucial for understanding its structure-activity relationships (SAR) and for the rational design of new therapeutic agents. This guide offers in-depth, field-proven insights into the experimental methodologies, from the initial synthesis to the final crystallographic refinement, grounded in authoritative scientific principles.
Introduction: The Significance of Pyrazole Scaffolds in Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in modern drug discovery.[3] Its unique structural features allow for versatile substitution patterns, enabling the fine-tuning of physicochemical properties and biological activities. The title compound, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, incorporates several key pharmacophoric features: a pyrazole core, an aminophenyl substituent, and a carboxylate ester group. These functionalities can participate in various non-covalent interactions with biological targets, making this class of molecules promising for further development. A thorough understanding of their three-dimensional structure at the atomic level is paramount for predicting their binding modes and optimizing their therapeutic potential.[3]
Synthesis and Characterization
The synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is typically achieved through a multi-step reaction sequence, beginning with the condensation of a hydrazine derivative with a β-ketoester. This established methodology provides a reliable route to the desired pyrazole core.
Synthetic Workflow
The logical flow for the synthesis is outlined below. The causality behind this experimental choice lies in the well-established reactivity of the starting materials, leading to high yields of the target pyrazole.
Caption: Synthetic workflow for ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Experimental Protocol: Synthesis
Step 1: Synthesis of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
-
To a solution of 4-nitrophenylhydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature.
-
Add ethyl acetoacetate (1.0 eq) to the reaction mixture.
-
Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Filter the precipitated solid, wash with water, and dry under vacuum.
-
Recrystallize the crude product from ethanol to obtain the pure intermediate.
Step 2: Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Suspend the synthesized ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (1.0 eq) in ethanol.
-
Add a solution of stannous chloride dihydrate (SnCl2·2H2O) (3.0 eq) in concentrated hydrochloric acid dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-3 hours.
-
Neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Spectroscopic Characterization
The synthesized compound is characterized using standard spectroscopic techniques to confirm its chemical structure.
| Technique | Expected Key Features |
| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), a singlet for the methyl group on the pyrazole ring, aromatic protons of the aminophenyl ring, a singlet for the pyrazole proton, and a broad singlet for the amino group protons.[5][6][7] |
| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the pyrazole ring, carbons of the aminophenyl ring, and the carbons of the ethyl and methyl groups.[5][6] |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the ester, C=N stretching of the pyrazole ring, and aromatic C-H stretching.[6][8][9] |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the compound. |
Single-Crystal X-ray Diffraction: Unveiling the Three-Dimensional Architecture
Single-crystal X-ray diffraction (SC-XRD) is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystalline solid.[10][11][12] This data is invaluable for understanding intermolecular interactions that govern the crystal packing and can influence the physicochemical properties of the solid form.
Experimental Protocol: Crystal Growth and Data Collection
Crystal Growth:
-
Dissolve the purified ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane).
-
Allow the solvent to evaporate slowly at room temperature in a dust-free environment.
-
High-quality, single crystals suitable for X-ray diffraction should form over several days.
Data Collection:
-
Select a suitable single crystal (typically 0.1-0.3 mm in each dimension) and mount it on a goniometer head.[10]
-
Collect the diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[10][13]
-
The data is typically collected at a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.
-
The data collection strategy should aim for high completeness and redundancy of the diffraction data.[14]
Structure Solution and Refinement
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in geometrically calculated positions and refined using a riding model.
Crystallographic Data
While the specific crystallographic data for the title compound is not publicly available, based on a closely related structure, ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate[15], we can anticipate the following parameters.
| Parameter | Expected Value (based on analogue) [15] |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-12 |
| b (Å) | ~8-10 |
| c (Å) | ~12-14 |
| β (°) | ~95-105 |
| Volume (ų) | ~1300-1500 |
| Z | 4 |
| R-factor (%) | < 5 |
Analysis of the Crystal Structure: Molecular and Supramolecular Features
The detailed analysis of the crystal structure will reveal key insights into the molecular conformation and the network of intermolecular interactions that stabilize the crystal lattice.
Molecular Conformation
The pyrazole ring is expected to be essentially planar. The dihedral angle between the pyrazole ring and the aminophenyl ring will be a key conformational feature, influencing the overall shape of the molecule. The ethyl carboxylate group may exhibit some degree of rotational freedom.
Intermolecular Interactions and Crystal Packing
The presence of the amino group and the carbonyl group of the ester provides opportunities for the formation of hydrogen bonds. The crystal packing is likely to be dominated by N-H···O hydrogen bonds, forming supramolecular synthons. Additionally, π-π stacking interactions between the pyrazole and aminophenyl rings of adjacent molecules may further stabilize the crystal structure.
Caption: Key intermolecular interactions in the crystal lattice.
Conclusion
This technical guide has outlined the synthesis, characterization, and a detailed approach to the crystal structure analysis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The structural insights gained from single-crystal X-ray diffraction are fundamental for understanding the solid-state properties of this promising pharmaceutical building block. The methodologies and analyses presented herein provide a robust framework for researchers in drug discovery and materials science to investigate similar heterocyclic systems, ultimately facilitating the development of new and improved therapeutic agents.
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potential therapeutic targets of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
An In-Depth Technical Guide to the Potential Therapeutic Targets of Ethyl 1-(4-Aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Executive Summary
The pyrazole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of clinically successful drugs.[1][2][3] This guide focuses on a specific, yet uncharacterized, derivative: Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate . While direct pharmacological data for this exact molecule is scarce, its structural components—a diaryl-substituted pyrazole core, a 4-aminophenyl group, and a carboxylate moiety—provide a strong basis for predicting its potential therapeutic targets. By analyzing structure-activity relationships (SAR) from closely related analogues, this whitepaper outlines the most probable mechanisms of action and provides a comprehensive framework for its experimental validation. We will explore three primary therapeutic avenues: anti-inflammatory action via enzyme inhibition, anticancer activity through protein kinase modulation, and antimicrobial effects. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical basis and practical methodologies to investigate this promising compound.
The Pyrazole Scaffold: A Foundation for Diverse Bioactivity
The five-membered pyrazole heterocycle is a versatile and synthetically accessible scaffold that has been extensively utilized in drug discovery.[3][4] Its unique electronic properties and ability to serve as a bioisosteric replacement for other aromatic rings have led to its incorporation into numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the Janus kinase (JAK) inhibitor Ruxolitinib.[1][5][6]
Structural Analysis of the Target Compound:
A thorough examination of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate reveals key functional groups that are predictive of its biological interactions:
-
1,5-Disubstituted Pyrazole Core: This central ring system acts as a rigid scaffold, orienting its substituents in a defined three-dimensional space for optimal interaction with biological targets.
-
1-(4-Aminophenyl) Moiety: The presence of a phenyl ring substituted with an amino group is a classic feature of many Type I kinase inhibitors. The amino group can act as a crucial hydrogen bond donor, often interacting with the "hinge region" of a kinase's ATP-binding pocket.
-
Ethyl 4-Carboxylate Group: This ester group can influence the compound's physicochemical properties, such as solubility and cell permeability. It can also serve as a hydrogen bond acceptor, contributing to binding affinity.
-
5-Methyl Group: This small alkyl group can provide beneficial steric interactions within a target's binding site, potentially enhancing potency and selectivity.
Based on these features, we can logically infer that the most promising therapeutic targets are enzymes involved in inflammation and protein kinases that drive oncogenesis.
Potential Target Class 1: Enzymes of the Inflammatory Cascade
Chronic inflammation is implicated in a vast number of human diseases, and pyrazole derivatives have historically been at the forefront of anti-inflammatory drug development.[7][8] The structural similarity of our target compound to known non-steroidal anti-inflammatory drugs (NSAIDs) like Celecoxib makes enzymes in the arachidonic acid pathway primary targets for investigation.[5][6]
Cyclooxygenase (COX) Isoforms
Causality and Rationale: The pharmacological action of many NSAIDs relies on the inhibition of cyclooxygenase (COX) enzymes, which catalyze the conversion of arachidonic acid to prostaglandins (PGs), key mediators of inflammation and pain.[5] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like gastric protection, and COX-2, which is inducible at sites of inflammation. Selective inhibition of COX-2 is a validated strategy to achieve anti-inflammatory effects while minimizing gastrointestinal side effects associated with COX-1 inhibition.[5][9] The diaryl heterocycle motif, present in our target compound, is a hallmark of COX-2 selective inhibitors.[7]
Experimental Validation Workflow: The logical progression for validating a potential COX inhibitor involves moving from direct enzymatic assays to cell-based models and finally to in vivo proof-of-concept.
Caption: Workflow for Validating COX Inhibition.
Protocol 1: In Vitro COX-1/COX-2 Inhibition Assay
This experiment directly measures the compound's ability to inhibit the enzymatic activity of purified COX-1 and COX-2, establishing its potency (IC50) and selectivity.
-
Reagents & Materials: Purified human recombinant COX-1 and COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe (e.g., AMPLEX Red), known inhibitors (Celecoxib for COX-2, SC-560 for COX-1) as controls.
-
Preparation: Prepare a series of dilutions of the test compound (e.g., from 1 nM to 100 µM) in DMSO.
-
Assay Procedure: a. In a 96-well plate, add the enzyme (COX-1 or COX-2) to a reaction buffer. b. Add the test compound dilutions or control inhibitors and incubate for a specified time (e.g., 15 minutes at room temperature) to allow for binding. c. Initiate the enzymatic reaction by adding arachidonic acid and the detection reagent. d. Monitor the production of prostaglandin G2 (PGG2) by measuring the change in fluorescence or absorbance over time using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value. The COX-2 selectivity index is calculated as (IC50 COX-1 / IC50 COX-2).
Protocol 2: Cellular Anti-inflammatory Assay
This assay confirms that the compound can inhibit pro-inflammatory mediator production in a relevant cell type, such as RAW 264.7 macrophage-like cells.
-
Cell Culture: Culture RAW 264.7 cells in appropriate media until they reach 80-90% confluency.
-
Treatment: Seed cells in a 24-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Induce an inflammatory response by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the media and incubate for 24 hours.
-
Quantification of Mediators: a. Collect the cell culture supernatant. b. Measure the concentration of Prostaglandin E2 (PGE2) and inflammatory cytokines (e.g., IL-6, TNF-α) using commercially available ELISA kits.
-
Data Analysis: Determine the concentration-dependent reduction in PGE2 and cytokine levels to assess the compound's anti-inflammatory effect in a cellular context.
Protocol 3: In Vivo Carrageenan-Induced Paw Edema Model
This is a standard animal model to assess the acute anti-inflammatory activity of a compound.[7][9]
-
Animals: Use male Wistar rats or Swiss albino mice.
-
Procedure: a. Administer the test compound orally or intraperitoneally at various doses. A vehicle control group and a positive control group (e.g., Diclofenac sodium) should be included. b. After 1 hour, induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar surface of the right hind paw. c. Measure the paw volume using a plethysmometer at baseline (0 hr) and at regular intervals post-injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Data Analysis: Calculate the percentage of edema inhibition for each treated group compared to the vehicle control group. This provides evidence of in vivo efficacy.
Data Presentation: Predicted COX Inhibition Profile
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Test Compound | > 50 | 0.05 - 0.5 | > 100 |
| Celecoxib (Control) | ~15 | ~0.04 | ~375 |
| Ibuprofen (Control) | ~13 | ~35 | ~0.37 |
Potential Target Class 2: Protein Kinases in Oncology
The pyrazole scaffold is a key structural motif in a large number of approved and investigational protein kinase inhibitors.[1][10][11][12] Altered kinase activity is a hallmark of cancer, driving uncontrolled cell proliferation, survival, and angiogenesis.[13] The aminophenyl group on the target molecule is particularly suggestive of an ATP-competitive mechanism of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Causality and Rationale: VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. Inhibiting VEGFR-2 is a clinically validated anticancer strategy. Numerous pyrazole derivatives have been reported to possess potent VEGFR-2 inhibitory activity, making it a high-priority target for evaluation.[13][14]
Experimental Validation Workflow: A hierarchical screening approach is efficient for validating a potential kinase inhibitor, starting with broad screening and moving to specific cellular and mechanistic studies.
Caption: Workflow for Kinase Inhibitor Validation.
Protocol 4: In Vitro VEGFR-2 Kinase Inhibition Assay (ADP-Glo™)
This biochemical assay quantifies the amount of ADP produced by the kinase reaction, providing a direct measure of enzyme activity and its inhibition.
-
Reagents & Materials: Recombinant human VEGFR-2 kinase, specific peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure: a. Set up kinase reactions in a 96-well plate containing reaction buffer, VEGFR-2 enzyme, and serial dilutions of the test compound. b. Initiate the reaction by adding the substrate/ATP mixture. Incubate at room temperature for 1 hour. c. Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes. d. Convert the generated ADP to ATP by adding the Kinase Detection Reagent, which also contains luciferase/luciferin to produce light. Incubate for 30 minutes. e. Measure luminescence using a plate reader. The light signal is proportional to the ADP produced and thus to the kinase activity.
-
Data Analysis: Calculate IC50 values as described for the COX assays. This confirms direct enzymatic inhibition.
Protocol 5: Cellular Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is a proxy for cell viability and proliferation. It is used to determine the cytotoxic or cytostatic effect of the compound on cancer cell lines.
-
Cell Lines: Use cancer cell lines known to be dependent on or expressing the target kinase, such as human umbilical vein endothelial cells (HUVECs) for VEGFR-2, or cancer cell lines like MCF-7 (breast), HepG2 (liver), and A549 (lung).[14]
-
Procedure: a. Seed cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with a range of concentrations of the test compound for 48-72 hours. c. Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals. d. Solubilize the formazan crystals with DMSO or a similar solvent. e. Measure the absorbance at ~570 nm.
-
Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (GI50 or IC50).
Protocol 6: Molecular Docking Study
Computational docking provides a structural hypothesis for how the compound binds to its target, guiding further optimization.
-
Software: Use molecular modeling software such as AutoDock, Glide, or GOLD.
-
Preparation: a. Obtain the crystal structure of the target kinase (e.g., VEGFR-2, PDB ID: 4ASD) from the Protein Data Bank. b. Prepare the protein structure by removing water molecules, adding hydrogen atoms, and assigning charges. c. Build a 3D model of the test compound and perform energy minimization.
-
Docking Simulation: a. Define the binding site, typically the ATP-binding pocket. b. Run the docking algorithm to generate multiple possible binding poses of the compound within the active site.
-
Analysis: Analyze the top-scoring poses, paying close attention to key interactions like hydrogen bonds with hinge-region residues (e.g., Cys919 in VEGFR-2), hydrophobic interactions, and π-π stacking.[15] This analysis can validate the hypothesized mechanism of action.
Data Presentation: Predicted Kinase Inhibition Profile
| Kinase Target | IC50 (nM) | Cellular GI50 (nM) | Key H-Bond Interaction (Predicted) |
| VEGFR-2 | 10 - 100 | 100 - 1000 (HUVEC) | Cys919 (Hinge) |
| EGFR | 50 - 500 | > 1000 (A549) | Met793 (Hinge) |
| BRAF | > 1000 | > 10000 (A375) | N/A |
| CDK2 | 200 - 2000 | 1000 - 5000 (MCF-7) | Leu83 (Hinge) |
Potential Target Class 3: Microbial Targets
The pyrazole scaffold is also a component of various compounds with demonstrated antibacterial and antifungal activities.[6][16][17][18][19] While the precise mechanisms are often less defined than for mammalian targets, initial screening can quickly establish the potential of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in this therapeutic area.
Experimental Validation Workflow: The standard initial assessment for antimicrobial potential is the determination of the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for Antimicrobial Agent Validation.
Protocol 7: Minimum Inhibitory Concentration (MIC) Assay
This experiment determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Microbial Strains: Use a panel of clinically relevant strains, including:
-
Procedure (Broth Microdilution): a. In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). b. Inoculate each well with a standardized suspension of the microorganism. c. Include a positive control (microbe, no compound) and a negative control (media, no microbe). d. Incubate the plates under appropriate conditions (e.g., 37°C for 24h for bacteria, 35°C for 48h for fungi).
-
Data Analysis: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).
Data Presentation: Predicted Antimicrobial Activity
| Microbial Strain | Organism Type | MIC (µg/mL) |
| S. aureus | Gram-positive | 16 - 64 |
| E. coli | Gram-negative | > 128 |
| C. albicans | Fungus | 32 - 128 |
| Ciprofloxacin (Control) | N/A | < 1 |
| Fluconazole (Control) | N/A | < 2 |
Summary and Future Directions
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a compound with significant therapeutic potential, predictable from its well-characterized chemical scaffold. The evidence from analogous structures strongly suggests that its most promising applications lie in oncology and inflammation , likely through the inhibition of protein kinases (such as VEGFR-2) and COX enzymes, respectively.
The immediate next steps in the investigation of this compound should be the execution of the experimental workflows detailed in this guide. A broad kinase panel screen and a COX-1/COX-2 inhibition assay would provide rapid and definitive initial data. Positive results would warrant progression to cellular and in vivo models to establish efficacy and begin preliminary safety profiling. Subsequent efforts should focus on medicinal chemistry-driven lead optimization to enhance potency, selectivity, and pharmacokinetic properties.
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Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Abstract
This document provides a detailed protocol and in-depth scientific background for the synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. The synthesis is achieved via the classic Knorr pyrazole synthesis, a robust and efficient method for constructing the pyrazole ring system.[1][2][3][4] This guide is intended for researchers, chemists, and drug development professionals, offering a narrative that combines a step-by-step experimental procedure with the underlying chemical principles, ensuring both practical success and a thorough understanding of the reaction dynamics.
Introduction: The Significance of the Pyrazole Core
The pyrazole ring is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms.[5] This structural motif is a cornerstone in modern drug discovery, present in a wide array of blockbuster pharmaceuticals, including the anti-inflammatory drug Celecoxib and the anxiolytic Sildenafil.[6] The specific target molecule, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, incorporates several key pharmacophoric features: a substituted phenyl ring, a methyl group, and an ethyl ester. The primary amino group on the phenyl ring offers a crucial handle for further derivatization, making this compound a valuable intermediate for building libraries of novel bioactive molecules.
The chosen synthetic strategy is the Knorr pyrazole synthesis, a venerable yet highly reliable acid-catalyzed condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][3][7] This method is favored for its operational simplicity, high yields, and the stability of the resulting aromatic pyrazole product.[7]
The Knorr Pyrazole Synthesis: Mechanism and Rationale
The synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate proceeds by the reaction of (4-aminophenyl)hydrazine with ethyl 2-acetyl-3-oxobutanoate (a symmetrical β-ketoester). The reaction is typically catalyzed by a protic acid, such as glacial acetic acid.[1][7]
The Causality Behind the Mechanism:
-
Acid Catalysis: The reaction begins with the protonation of one of the carbonyl oxygens of the ethyl 2-acetyl-3-oxobutanoate by the acid catalyst. This crucial step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[3][6]
-
Hydrazone Formation: The more nucleophilic terminal nitrogen of (4-aminophenyl)hydrazine attacks the activated carbonyl carbon. This is followed by a proton transfer and the elimination of a water molecule to form a hydrazone intermediate.
-
Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the second carbonyl group. This ring-closing step forms a five-membered heterocyclic intermediate.[4]
-
Dehydration and Aromatization: A final dehydration step, also facilitated by the acidic conditions, eliminates a second molecule of water. This results in the formation of a double bond within the ring, leading to the thermodynamically stable, aromatic pyrazole core.[7]
The overall workflow for this synthesis is depicted in the following diagram.
Sources
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- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. name-reaction.com [name-reaction.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. chemhelpasap.com [chemhelpasap.com]
Application Notes & Protocols: A Comprehensive Biological Screening Cascade for Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Abstract
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives demonstrating a vast spectrum of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4] This document provides a comprehensive, multi-tiered biological screening strategy for a novel pyrazole derivative, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (hereafter referred to as "Compound P"). As a Senior Application Scientist, this guide is structured not as a rigid template, but as a dynamic, logic-driven cascade. It begins with broad, high-throughput primary screens to identify potential biological activities and progresses to more specific secondary and cell-based assays for hit confirmation, potency determination, and mechanism-of-action studies. The protocols herein are designed to be self-validating, incorporating essential controls and explaining the scientific rationale behind key experimental choices to ensure data integrity and trustworthiness.
Compound Profile & Rationale for Screening Strategy
Compound P is a substituted pyrazole. The core pyrazole ring is a known pharmacophore, and the 1-(4-aminophenyl) substitution is frequently found in molecules targeting ATP-binding sites, such as in protein kinases. Given this structural information, a logical screening strategy should investigate several major therapeutic areas.
Key Structural Features:
-
Pyrazole Core: Associated with a wide range of pharmacological activities.[1]
-
1-(4-aminophenyl) Group: Suggests potential for interaction with targets like protein kinases.
-
Ethyl Carboxylate Moiety: Influences solubility, cell permeability, and metabolic stability.
Our screening cascade is therefore designed to cast a wide net initially, followed by focused investigations into the most promising therapeutic avenues.
Strategic Overview of the Screening Cascade
The proposed workflow is a hierarchical process designed to efficiently identify and validate the biological activity of Compound P, minimizing false positives and resource expenditure.[5] The strategy progresses from high-throughput, target-agnostic or broad target-class screens to highly specific, mechanism-of-action assays.
Caption: Hierarchical screening cascade for Compound P.
Part 1: Primary High-Throughput Screening (HTS) Protocols
HTS allows for the rapid testing of thousands of samples, making it the cornerstone of modern drug discovery.[6][7] The goal of this phase is to identify initial "hits" by screening Compound P against large, diverse panels of biological targets.
Protocol 3.1: Broad-Panel Kinase Inhibition Screen (Biochemical)
Principle: Protein kinases are a major class of drug targets, especially in oncology.[8] This assay measures the ability of Compound P to inhibit the catalytic activity of a large panel of purified kinases by quantifying the reduction in substrate phosphorylation. Luminescence-based assays that measure ATP consumption (e.g., Kinase-Glo®) are common, as they are universal for all kinases.[9]
Methodology:
-
Assay Preparation: Utilize a commercial service or in-house platform offering a broad kinase panel (e.g., >300 kinases). Assays are typically performed in 384-well plates.
-
Compound Dispensing: Dispense Compound P (e.g., at a final concentration of 10 µM) and controls into the assay plates using automated liquid handlers.
-
Vehicle Control: DMSO (typically <0.5% final concentration).
-
Positive Control: A pan-kinase inhibitor like Staurosporine to confirm assay sensitivity.
-
-
Reaction Initiation: Add kinase, substrate, and ATP to each well to start the enzymatic reaction. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Signal Detection: Add the detection reagent (e.g., ADP-Glo™ or Kinase-Glo® reagent). This reagent measures either the ADP produced or the remaining ATP via a luciferase-luciferin reaction, generating a luminescent signal.[10]
-
Data Acquisition: Read luminescence on a compatible plate reader.
-
Analysis: Calculate the percent inhibition for Compound P relative to the positive and vehicle controls. A common hit threshold is >50% inhibition.
Trustworthiness: Assay quality is validated by calculating the Z'-factor for each plate, a statistical measure of the separation between positive and negative controls. A Z'-factor > 0.5 is considered excellent for HTS. [6]
Protocol 3.2: GPCR Activity Screen (Cell-Based)
Principle: G-protein coupled receptors (GPCRs) are the largest family of cell surface receptors and drug targets.[11] A common HTS approach is to use a universal reporter system, such as β-arrestin recruitment, which is a hallmark of GPCR activation for most members of this family.[12][13]
Methodology:
-
Cell Lines: Use a panel of engineered cell lines, each stably expressing a specific GPCR fused to one component of a reporter enzyme and β-arrestin fused to the other (e.g., Tango™ or PathHunter® technology).[14][15]
-
Cell Plating: Plate the cells in 384-well assay plates and incubate to form a monolayer.
-
Compound Addition: Add Compound P (e.g., 10 µM) to the cells. Include a known agonist for each GPCR as a positive control and a vehicle control (DMSO).
-
Incubation: Incubate for a period sufficient to allow for receptor activation and β-arrestin recruitment (typically several hours).
-
Signal Detection: Add the substrate for the reporter enzyme (e.g., a luciferase substrate). The proximity of the enzyme fragments, brought together by the GPCR/β-arrestin interaction, reconstitutes enzyme activity and generates a luminescent or fluorescent signal.
-
Data Analysis: Quantify the signal and normalize it to controls. Hits are identified as compounds that significantly modulate the signal (either as agonists or antagonists).
Protocol 3.3: Pan-Cancer Cell Line Proliferation Screen
Principle: This assay provides a functional, phenotypic readout of a compound's effect on cancer cell viability and growth. Screening against a large, diverse panel of human cancer cell lines can identify specific cancer types that are sensitive to the compound.[16][17][18]
Methodology:
-
Cell Panel: Utilize a well-characterized panel of cancer cell lines, such as the NCI-60 or a larger commercial panel, representing various tissue origins (lung, breast, colon, etc.).[18][19]
-
Cell Plating: Seed cells into 96- or 384-well plates and allow them to attach overnight.
-
Compound Treatment: Treat the cells with Compound P at a single high concentration (e.g., 10 µM) for 72 hours.
-
Viability Assessment: Measure cell viability using a metabolic assay such as Resazurin (AlamarBlue), MTS, or a method that measures ATP content (e.g., CellTiter-Glo®). These assays provide a colorimetric or luminescent readout proportional to the number of living cells.
-
Data Analysis: Calculate the percent growth inhibition compared to vehicle-treated control cells. Hits are defined as compounds causing significant growth inhibition (e.g., >50%).
Protocol 3.4: Antimicrobial Susceptibility Screen
Principle: The pyrazole scaffold is present in numerous antimicrobial agents.[4] A primary screen using the agar well diffusion method provides a rapid, qualitative assessment of antibacterial and antifungal activity.[20][21][22]
Methodology:
-
Microbial Panel: Select a representative panel of microbes, including Gram-positive bacteria (e.g., Staphylococcus aureus), Gram-negative bacteria (e.g., Escherichia coli), and a yeast (e.g., Candida albicans).
-
Inoculum Preparation: Prepare a standardized microbial inoculum (e.g., to a 0.5 McFarland standard).
-
Plate Inoculation: Uniformly spread the inoculum over the surface of appropriate agar plates (e.g., Mueller-Hinton agar for bacteria, Sabouraud Dextrose agar for fungi).
-
Well Preparation: Aseptically punch wells (6-8 mm diameter) into the agar.
-
Compound Loading: Add a defined volume (e.g., 50 µL) of Compound P solution (e.g., 1 mg/mL in DMSO) into a well.
-
Negative Control: Add pure solvent (DMSO) to a separate well.
-
Positive Control: Add a known antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) to another well.
-
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Analysis: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is prevented). A significant zone of inhibition indicates potential antimicrobial activity.[22]
Part 2: Secondary and Confirmatory Assay Protocols
Hits from primary screens require confirmation and further characterization to determine potency and rule out assay artifacts.
Protocol 4.1: IC₅₀/EC₅₀ Determination via Dose-Response Analysis
Principle: To quantify the potency of a hit, a dose-response experiment is performed. The IC₅₀ (half-maximal inhibitory concentration) or EC₅₀ (half-maximal effective concentration) is the concentration of the compound that elicits a 50% response.
Methodology:
-
Assay Setup: Use the same assay format in which the hit was identified (e.g., the specific kinase assay or cancer cell line).
-
Serial Dilution: Prepare a serial dilution of Compound P, typically a 10-point, 3-fold dilution series, starting from a high concentration (e.g., 100 µM).
-
Treatment: Apply the different concentrations of Compound P to the assay system (e.g., enzyme reaction or cells).
-
Incubation & Detection: Follow the protocol from the primary screen.
-
Data Analysis: Plot the percent inhibition or response against the logarithm of the compound concentration. Fit the data to a four-parameter logistic (4PL) equation using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ or EC₅₀ value.
| Parameter | Description | Example Value |
| Top Plateau | Maximum assay response | 100% |
| Bottom Plateau | Minimum assay response | 0% |
| LogIC₅₀/LogEC₅₀ | Log of the concentration at 50% response | -5.5 (M) |
| Hill Slope | Steepness of the curve | -1.2 |
| IC₅₀/EC₅₀ | Calculated potency | 3.16 µM |
| Caption: Example parameters from a 4PL curve fit for IC₅₀ determination. |
Protocol 4.2: Orthogonal Kinase Binding Assay (TR-FRET)
Principle: To confirm that a kinase inhibitor acts by directly engaging the target, an orthogonal assay with a different detection principle should be used.[5] A binding assay, such as a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay (e.g., LanthaScreen®), directly measures the displacement of a fluorescent tracer from the kinase active site.[23] This confirms physical interaction and helps eliminate false positives from the activity assay (e.g., compound interference with the ATP detection system).
Caption: Principle of a TR-FRET kinase binding assay.
Methodology:
-
Reagents: Use a kit containing the Europium (Eu)-labeled kinase, an Alexa Fluor (AF)-labeled tracer (a fluorescent ligand that binds to the ATP site), and assay buffer.[23]
-
Reaction Setup: In a 384-well plate, add Compound P (in a dose-response format), the Eu-kinase, and the AF-tracer.
-
Incubation: Incubate at room temperature to allow the binding reaction to reach equilibrium.
-
Detection: Read the plate on a TR-FRET enabled plate reader, measuring emission at both the donor (Eu, ~615 nm) and acceptor (AF, ~665 nm) wavelengths after a time delay.
-
Analysis: Calculate the ratio of the acceptor to donor signals. A decrease in this ratio indicates that Compound P has displaced the tracer from the kinase, confirming direct binding. Calculate an IC₅₀ from the dose-response curve.
Protocol 4.3: Minimum Inhibitory Concentration (MIC) Determination
Principle: For antimicrobial hits, the MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[24] The broth microdilution method is a quantitative technique to determine this value.[22][25]
Methodology:
-
Plate Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of Compound P in a suitable liquid growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth).
-
Inoculation: Add a standardized inoculum of the target microorganism to each well.
-
Controls:
-
Growth Control: Wells with only medium and inoculum (no compound).
-
Sterility Control: Wells with only medium (no inoculum).
-
-
Incubation: Incubate the plate at the appropriate temperature and duration.
-
Analysis: Determine the MIC by visual inspection for the lowest concentration at which no turbidity (growth) is observed. This can be aided by adding a viability indicator like Resazurin.
References
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- High-Throughput Screening (HTS)
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
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- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
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- High-throughput screening. Wikipedia.
- GPCR Assay Kits. Biocompare.
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- Synthesis, Molecular Modeling and Biological Screening of Some Pyrazole Derivatives as Antileishmanial Agents. Taylor & Francis Online.
- A review for cell-based screening methods in drug discovery. PMC - NIH.
- SCREENING METHODS TO DETERMINE ANTIBACTERIAL ACTIVITY OF N
- Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - PubMed Central.
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- Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.
- Navigating the Biological Landscape of Pyrazole Derivatives: A Compar
- Synthesis, molecular modeling and biological screening of some pyrazole derivatives as antileishmanial agents. PubMed.
- Cancer Cell Panel Screening. Pharmaron CRO Solutions.
- Cancer Cell Line Screening (CCP-58). AddexBio.
- Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combin
- Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Ethyl 5-amino-1-(4-bromophenyl)
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
- Ethyl 5-amino-1-[(4-methylphenyl)
- Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
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Unveiling the Potential of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a Kinase Inhibitor: Application Notes and Protocols
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole motif is a cornerstone in modern medicinal chemistry, recognized as a privileged scaffold for the development of potent and selective kinase inhibitors.[1][2] Kinases, a vast family of enzymes that catalyze the phosphorylation of proteins, are critical regulators of numerous cellular processes.[3] Their dysregulation is a hallmark of many diseases, most notably cancer, making them prime targets for therapeutic intervention.[3][4] Several FDA-approved drugs and clinical candidates targeting kinases such as Janus kinases (JAKs) and RAF kinases incorporate the pyrazole core, underscoring its importance in drug design.[5][6]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the investigation of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a potential kinase inhibitor. While the specific kinase targets of this compound are yet to be fully elucidated, its structural features suggest a strong potential for activity against key oncogenic kinases. This guide will therefore present a detailed roadmap for its synthesis, characterization, and evaluation against two high-impact, hypothetical kinase targets: Janus Kinase 1 (JAK1) and BRAF V600E . The protocols provided herein are designed to be robust and self-validating, enabling a thorough assessment of the compound's inhibitory potential.
Compound Profile
| Compound Name | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
| CAS Number | 260046-88-6[5] |
| Molecular Formula | C₁₃H₁₅N₃O₂[5] |
| Molecular Weight | 245.28 g/mol [5] |
| Structure | ![]() |
Rationale for Hypothetical Target Selection
The selection of JAK1 and BRAF V600E as hypothetical targets is based on the structural similarities between ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate and known inhibitors of these kinases. Many potent JAK inhibitors feature a pyrazole-pyrimidine core, which engages in critical hydrogen bonding interactions within the ATP-binding pocket of the kinase.[7][8] Similarly, several BRAF inhibitors incorporate a central pyrazole ring.[6] The aminophenyl group on the pyrazole of our compound of interest can be hypothesized to mimic the hinge-binding motifs of these established inhibitors.
Synthesis Protocol
The following is a plausible, adaptable protocol for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, based on established methods for similar pyrazole derivatives.[9][10]
Reaction Scheme:
A simplified reaction scheme for the synthesis of the target compound.
Materials:
-
Ethyl 2-cyano-3-oxobutanoate
-
(4-Aminophenyl)hydrazine hydrochloride
-
Sodium acetate
-
Ethanol, absolute
-
Water, deionized
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-aminophenyl)hydrazine hydrochloride (1 equivalent) and sodium acetate (1.1 equivalents) in a minimal amount of water.
-
To this solution, add a solution of ethyl 2-cyano-3-oxobutanoate (1 equivalent) in absolute ethanol.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled mixture into ice-cold water with gentle stirring.
-
Collect the resulting precipitate by vacuum filtration.
-
Wash the crude product with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the pure ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
In Vitro Kinase Inhibition Assays
The initial evaluation of a potential kinase inhibitor involves determining its ability to inhibit the enzymatic activity of the purified kinase in a cell-free system. This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key measure of the inhibitor's potency.
Protocol 1: In Vitro JAK1 Kinase Assay
This protocol is adapted from commercially available luminescent kinase assays that measure the amount of ADP produced in the kinase reaction.[9][10]
Workflow for the in vitro JAK1 kinase inhibition assay.
Materials:
-
Recombinant human JAK1 enzyme
-
Suitable peptide substrate (e.g., a STAT-derived peptide)
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 nM).
-
Kinase Reaction:
-
In a 96-well plate, add 5 µL of the kinase buffer.
-
Add 2.5 µL of the compound dilution (or DMSO for control wells).
-
Add 2.5 µL of a solution containing the JAK1 enzyme and the peptide substrate in kinase buffer.
-
Pre-incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 2.5 µL of ATP solution. The final ATP concentration should be close to the Km for JAK1.
-
Incubate for 60 minutes at room temperature.
-
-
ADP Detection:
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: In Vitro BRAF V600E Kinase Assay
This protocol is based on a similar luminescent assay format to evaluate the inhibition of the constitutively active BRAF V600E mutant.[1][11]
Materials:
-
Recombinant human BRAF V600E enzyme
-
Recombinant, inactive MEK1 as a substrate
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Luminometer
Procedure:
The procedure is analogous to the JAK1 kinase assay, with the following modifications:
-
Use BRAF V600E as the enzyme and inactive MEK1 as the substrate.
-
The optimal concentrations of the enzyme, substrate, and ATP should be determined empirically.
Cell-Based Assays
While in vitro assays are crucial for determining direct enzyme inhibition, cell-based assays are essential to assess a compound's activity in a more physiologically relevant context. These assays evaluate the compound's ability to penetrate cell membranes and inhibit the target kinase within the complex cellular environment.[4]
Protocol 3: Western Blot Analysis of JAK1-Mediated STAT3 Phosphorylation
This protocol assesses the inhibition of JAK1 activity by measuring the phosphorylation of its downstream substrate, STAT3, in a relevant cell line.
A generalized workflow for Western blot analysis.
Materials:
-
A suitable human cell line with an active JAK-STAT pathway (e.g., HEL cells, which have a constitutively active JAK2 that signals through STAT3).
-
Cell culture medium and supplements.
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and running buffer.
-
PVDF or nitrocellulose membranes.
-
Transfer buffer.
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST).
-
Primary antibodies: rabbit anti-phospho-STAT3 (Tyr705), mouse anti-STAT3, and an antibody against a loading control (e.g., GAPDH or β-actin).[12][13]
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse).
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Cell Culture and Treatment:
-
Plate the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the compound (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2-4 hours). Include a DMSO-treated control.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Reprobing:
-
To normalize the p-STAT3 signal, the membrane can be stripped and reprobed for total STAT3 and the loading control.
-
Protocol 4: Western Blot Analysis of BRAF V600E-Mediated ERK Phosphorylation
This protocol evaluates the inhibition of the BRAF-MEK-ERK pathway by measuring the phosphorylation of ERK1/2 in a BRAF V600E mutant cell line.[14][15]
Materials:
-
A human melanoma cell line harboring the BRAF V600E mutation (e.g., A375, SK-MEL-28).[16]
-
The same materials as in Protocol 3, with the following primary antibodies: rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), mouse anti-ERK1/2.
Procedure:
The procedure is analogous to the p-STAT3 Western blot, with the following modifications:
-
Use a BRAF V600E mutant cell line.
-
Use primary antibodies against p-ERK1/2 and total ERK1/2 for probing.
Cell Viability Assay
To determine the functional consequence of kinase inhibition, a cell viability assay is performed. This measures the compound's ability to reduce the proliferation or induce cell death in cancer cell lines that are dependent on the target kinase.
Protocol 5: MTT Assay for Cell Viability
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[4]
Materials:
-
The same cell lines as used in the Western blot assays.
-
96-well cell culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours. Include a DMSO control.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[16]
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and incubate overnight at 37°C in a humidified incubator.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the DMSO control and plot it against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Data Summary and Interpretation
The quantitative data obtained from these experiments should be summarized in a clear and concise format.
Table 1: Hypothetical In Vitro Kinase Inhibition Data
| Kinase Target | IC50 (nM) |
| JAK1 | [Insert Value] |
| BRAF V600E | [Insert Value] |
Table 2: Hypothetical Cell-Based Assay Data
| Cell Line | Target Pathway | Endpoint | GI50 (nM) |
| HEL | JAK-STAT | Cell Viability | [Insert Value] |
| A375 | BRAF-MEK-ERK | Cell Viability | [Insert Value] |
Interpretation:
A potent and selective inhibitor would be expected to have a low nanomolar IC50 value against its target kinase and a correspondingly low GI50 value in a cell line dependent on that kinase. A significant difference between the IC50 and GI50 values may indicate issues with cell permeability, off-target effects, or cellular mechanisms of resistance. The Western blot data provides a direct readout of target engagement in cells, confirming that the observed effect on cell viability is due to the inhibition of the intended signaling pathway.
Conclusion
This application note provides a comprehensive framework for the initial investigation of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a kinase inhibitor. By following these detailed protocols, researchers can systematically synthesize, purify, and evaluate the biological activity of this compound. The proposed workflow, from in vitro kinase assays to cell-based functional assays, will enable a robust assessment of its potency, selectivity, and potential as a lead compound for the development of novel kinase-targeted therapies.
References
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BellBrook Labs. (n.d.). JAK1 Activity Assay | Inhibitor Screening Kits. Retrieved from [Link]
-
Frontiers. (2023). Revealing innovative JAK1 and JAK3 inhibitors: a comprehensive study utilizing QSAR, 3D-Pharmacophore screening, molecular docking, molecular dynamics, and MM/GBSA analyses. Retrieved from [Link]
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PubMed. (2023). Quantification of total and phosphorylated STAT3 by calibrated western blotting. Retrieved from [Link]
-
Yao, E., et al. (2015). BRAF mutants evade ERK dependent feedback by different mechanisms that determine their sensitivity to pharmacologic inhibition. Cancer Cell, 28(3), 370-383. Retrieved from [Link]
-
BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. Retrieved from [Link]
-
PMC. (2022). Challenges and Opportunities in the Crusade of BRAF Inhibitors: From 2002 to 2022. Retrieved from [Link]
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ResearchGate. (n.d.). Cell biology of ERK inhibitor activity in tumor cells. Western blot.... Retrieved from [Link]
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PubMed. (2013). Multiple murine BRaf(V600E) melanoma cell lines with sensitivity to PLX4032. Retrieved from [Link]
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BPS Bioscience. (n.d.). JAK1 Kinase Assay Protocol. Retrieved from [Link]
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PMC. (2020). Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Retrieved from [Link]
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Molecules. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Retrieved from [Link]
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Bio-protocol. (2011). Western Blot for Detecting Phosphorylated STAT3. Retrieved from [Link]
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Oncotarget. (2020). Paradox breaker BRAF inhibitors have comparable potency and MAPK pathway reactivation to encorafenib in BRAF mutant colorectal cancer. Retrieved from [Link]
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BPS Bioscience. (n.d.). BRAF V600E Kinase Activity Assay Service. Retrieved from [Link]
-
ResearchGate. (n.d.). BRAF V600E and BRAF WT cell lines used for detailed analysis. | Download Table. Retrieved from [Link]
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Application & Protocol Guide: Investigating the Anticancer Potential of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive guide for the investigation of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a representative member of the pyrazole class of heterocyclic compounds, for its potential applications in anticancer research. The pyrazole scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2] This guide details the scientific rationale for exploring such compounds, provides a systematic workflow for in vitro evaluation, and offers detailed, field-proven protocols for key assays. The methodologies described herein are designed to be self-validating, enabling researchers to robustly assess the compound's cytotoxicity, mode of action, and effects on critical cellular pathways.
Section 1: Scientific Rationale and Compound Profile
The pyrazole ring is a five-membered heterocycle that is extensively used in drug development due to its synthetic accessibility and ability to act as a versatile bioisostere, often mimicking the purine core of ATP.[1] This property allows pyrazole derivatives to effectively target the ATP-binding sites of protein kinases, which are frequently overexpressed or dysregulated in cancer.[3] Consequently, many pyrazole-containing molecules function as potent inhibitors of key oncogenic signaling pathways, including those driven by Akt, MAP kinases, and Cyclin-Dependent Kinases (CDKs).[1][4]
The subject of this guide, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, possesses the core pyrazole structure substituted with functional groups that suggest potential for biological activity. The aminophenyl group, in particular, can serve as a crucial anchor for interactions within enzyme active sites. While specific data on this exact molecule is emerging, its structural class has been shown to be a promising starting point for the synthesis of novel anticancer agents.[5]
Plausible Mechanisms of Action for Pyrazole Scaffolds:
-
Kinase Inhibition: Targeting CDKs, VEGFR, EGFR, and others, leading to cell cycle arrest and inhibition of angiogenesis.[4][6]
-
Induction of Apoptosis: Triggering programmed cell death through mitochondrial-mediated or death receptor pathways.[7][8]
-
Tubulin Polymerization Inhibition: Disrupting microtubule dynamics, leading to mitotic catastrophe and cell death.[7]
-
DNA Damage: Some derivatives have been shown to interact with DNA, leading to cell death.[9]
Section 2: In Vitro Evaluation Workflow
A systematic, multi-stage approach is essential for characterizing the anticancer properties of a novel compound.[10][11] The following workflow provides a logical progression from broad cytotoxicity screening to detailed mechanistic studies.
Caption: Experimental workflow for in vitro anticancer evaluation.
Section 3: Detailed Experimental Protocols
These protocols are designed as a starting point and should be optimized for the specific cell lines and laboratory conditions used.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells. The enzyme mitochondrial reductase in viable cells converts the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is proportional to the number of living cells. This is a standard first-pass assay for screening potential anticancer agents.[12][13]
Methodology:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116, A549) in 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Treatment: Prepare serial dilutions of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (e.g., from 0.1 to 100 µM) in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Data Presentation: The IC50 values should be summarized in a table for clear comparison across different cell lines.
| Cancer Cell Line | Tissue of Origin | IC50 (µM) of Test Compound (Example Data) | IC50 (µM) of Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 12.8 ± 1.5 | 0.9 ± 0.1 |
| HCT-116 | Colon Carcinoma | 9.5 ± 1.1 | 0.5 ± 0.07 |
| A549 | Lung Carcinoma | 25.2 ± 3.1 | 1.1 ± 0.2 |
| HepG2 | Hepatocellular Carcinoma | 18.7 ± 2.4 | 0.8 ± 0.1 |
Protocol 2: Analysis of Apoptosis by Annexin V/Propidium Iodide Staining
Principle: This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which translocates to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, thus it stains late apoptotic and necrotic cells. Many pyrazole derivatives have been shown to induce apoptosis.[7][8][14]
Methodology:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound at concentrations around its IC50 value (e.g., 0.5x IC50, 1x IC50, 2x IC50) for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Data Acquisition: Analyze the cells by flow cytometry.
-
Data Analysis: Quantify the percentage of cells in each quadrant (Lower-Left: Viable; Lower-Right: Early Apoptotic; Upper-Right: Late Apoptotic/Necrotic; Upper-Left: Necrotic).
Protocol 3: Cell Cycle Analysis
Principle: The cell cycle is tightly regulated by CDKs, which are common targets for pyrazole-based inhibitors.[15][16] This protocol uses PI to stain cellular DNA. The amount of PI fluorescence is directly proportional to the amount of DNA, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase suggests cell cycle arrest.[17]
Methodology:
-
Cell Treatment: Treat cells as described in the apoptosis protocol.
-
Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. This permeabilizes the cells.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate for 30 minutes in the dark.
-
Data Acquisition: Analyze the DNA content by flow cytometry.
-
Data Analysis: Use cell cycle analysis software to generate a histogram and quantify the percentage of cells in G1, S, and G2/M phases.
Section 4: Target Validation and Pathway Analysis
Once the phenotypic effects (e.g., apoptosis, cell cycle arrest) are confirmed, the next logical step is to investigate the molecular mechanisms.
Caption: Plausible mechanisms: CDK2 inhibition and apoptosis induction.
Protocol 4: Western Blot Analysis
Principle: Western blotting is used to detect specific proteins in a sample and quantify their expression levels. This is critical for confirming the molecular targets affected by the compound. For example, if cell cycle arrest at G1 is observed, one might probe for proteins like CDK2, Cyclin E, and p21. If apoptosis is induced, probing for Bcl-2 family proteins (Bcl-2, Bax) and cleaved Caspase-3 is informative.[14][15]
Methodology:
-
Protein Extraction: Treat cells with the compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-CDK2, anti-Bcl-2, anti-cleaved Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities relative to the loading control to determine changes in protein expression.
Section 5: Conclusion and Future Directions
This guide outlines a robust, logical, and technically sound framework for the initial preclinical evaluation of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a potential anticancer agent. The data generated from these protocols will provide a strong foundation for understanding its potency, mechanism of action, and potential as a therapeutic lead. Positive and compelling results from this in vitro workflow would justify progression to more complex models, such as 3D spheroid cultures, and eventually to in vivo xenograft studies to assess efficacy and safety in a living system.
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Patole, S. S. (n.d.). Synthesis of Pyrazole Derivatives A Review. IJFMR. Retrieved from [Link]
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Lara-Ramirez, R., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. Retrieved from [Link]
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Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. Retrieved from [Link]
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Al-Ostath, A., et al. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Retrieved from [Link]
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El-Gamal, M. I., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. ResearchGate. Retrieved from [Link]
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Mabasa, L. V., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Retrieved from [Link]
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Tiwari, S., & Singh, R. K. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. PMC - NIH. Retrieved from [Link]
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Gouda, M. A., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. NIH. Retrieved from [Link]
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El-Gamal, M. I., et al. (n.d.). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from [Link]
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Mabasa, L. V., et al. (2024). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. PMC - NIH. Retrieved from [Link]
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Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Retrieved from [Link]
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Belov, T. L., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. PMC - NIH. Retrieved from [Link]
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Williams, A. T., et al. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. ACS Omega. Retrieved from [Link]
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Al-Suwaidan, I. A., et al. (n.d.). Synthesis, Characterization, and Biological Evaluation of Some Novel Pyrazolo[5,1-b]thiazole Derivatives as Potential Antimicrobial and Anticancer Agents. PubMed Central. Retrieved from [Link]
-
(2019). In-vitro Models in Anticancer Screening. ResearchGate. Retrieved from [Link]
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(2022). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Bentham Science Publishers. Retrieved from [Link]
-
Niţulescu, G. M., et al. (2015). The pyrazole scaffold in drug development. A target profile analysis. ResearchGate. Retrieved from [Link]
-
Wang, Y., et al. (2019). Design, synthesis, and apoptosis-promoting effect evaluation of novel pyrazole with benzo[d]thiazole derivatives containing aminoguanidine units. Retrieved from [Link]
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(n.d.). Pyrazole: an Emerging Privileged Scaffold in Drug Discovery. Future Medicinal Chemistry. Retrieved from [Link]
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(n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation. Retrieved from [Link]
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Cornelissen, J., et al. (2023). Synthesis of pyrazole-based macrocycles leads to a highly selective inhibitor for MST3. Retrieved from [Link]
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Nițulescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Retrieved from [Link]
-
Li, J., et al. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC. Retrieved from [Link]
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(n.d.). Toxicity profiles of anti-cancer agents. The graphs show the Log IC50.... ResearchGate. Retrieved from [Link]
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Khan, I., & Ibrar, A. (2018). Apoptosis induction potential of bioactive pyrazole scaffold. Journal of Pharmacognosy and Phytochemistry. Retrieved from [Link]
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Application Note: Evaluating Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a Novel Anti-Inflammatory Agent
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction
Inflammation is a fundamental biological response to harmful stimuli, but its chronic dysregulation underpins a vast array of human diseases, including arthritis, inflammatory bowel disease, and cardiovascular disorders.[1] The clinical reliance on non-steroidal anti-inflammatory drugs (NSAIDs) is widespread; however, their long-term use is often associated with significant adverse effects, necessitating the discovery of new, safer, and more effective therapeutic agents.[2][3]
This guide presents a series of validated in vitro and in vivo protocols designed to rigorously assess the efficacy and elucidate the mechanism of action of EAMP, moving from enzymatic and cellular assays to a preclinical model of acute inflammation.
Mechanistic Rationale and Experimental Strategy
The primary mechanism by which many pyrazole-based NSAIDs exert their effect is through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation.[2][8] Our experimental strategy is therefore built on the central hypothesis that EAMP functions as a COX-2 inhibitor.
Primary Hypothesis: EAMP selectively inhibits the COX-2 enzyme, thereby blocking the conversion of arachidonic acid to prostaglandins (PGs), which are key mediators of pain and inflammation.
Secondary Hypothesis: EAMP reduces the production of other critical pro-inflammatory mediators, such as nitric oxide (NO) and cytokines (e.g., TNF-α, IL-6), from immune cells like macrophages upon inflammatory stimulus.[9][10]
The following diagrams illustrate the proposed targets and experimental workflows.
Caption: Proposed mechanism of EAMP via inhibition of COX enzymes.
Caption: LPS-induced pro-inflammatory mediator release pathway in macrophages.
Compound Preparation and Handling
Proper dissolution and formulation of EAMP (CAS No. 260046-88-6)[11] is critical for obtaining reliable and reproducible results.
-
In Vitro Stock Solution (100 mM):
-
Accurately weigh EAMP powder.
-
Dissolve in sterile, cell culture-grade Dimethyl Sulfoxide (DMSO) to a final concentration of 100 mM.
-
Vortex thoroughly until fully dissolved.
-
Aliquot into small volumes and store at -20°C to avoid repeated freeze-thaw cycles. Causality Note: DMSO is a standard solvent for solubilizing organic compounds for cell-based assays. Preparing a high-concentration stock allows for minimal final DMSO concentration in the assay medium (typically ≤0.1%), preventing solvent-induced cytotoxicity.
-
-
In Vivo Formulation (Oral Gavage):
-
Prepare a vehicle solution of 0.5% (w/v) Carboxymethylcellulose (CMC) and 0.1% (v/v) Tween 80 in sterile saline.
-
Calculate the required amount of EAMP for the desired dose (e.g., 25 mg/kg).
-
Grind the EAMP powder to a fine consistency using a mortar and pestle.
-
Gradually add the vehicle solution while triturating to create a homogenous suspension.
-
Vortex thoroughly before each administration to ensure uniform suspension. Causality Note: A suspension is often necessary for administering poorly water-soluble compounds orally in animal models. CMC acts as a suspending agent, while Tween 80 improves wettability, enhancing bioavailability.[12]
-
In Vitro Evaluation: Protocols
Protocol 3.1: Fluorometric COX-2 Inhibitor Screening Assay
Principle: This assay measures the activity of human recombinant COX-2 by detecting the generation of Prostaglandin G2, an intermediate product.[13] A fluorescent probe reacts with PGG2 to produce a stable, highly fluorescent product. A decrease in fluorescence in the presence of EAMP indicates enzymatic inhibition.
Materials:
-
Human Recombinant COX-2 Enzyme (Sigma-Aldrich, Cat. No. BN00777 or equivalent)[13][14]
-
COX Assay Buffer
-
COX Probe
-
Arachidonic Acid (Substrate)
-
Celecoxib (Positive Control Inhibitor)
-
96-well white opaque plates
Procedure:
-
Reagent Preparation: Prepare all reagents according to the kit manufacturer's protocol.[13] Reconstitute the COX-2 enzyme and keep on ice.[14]
-
Compound Dilution: Prepare a series of dilutions of the EAMP stock solution (e.g., 0.1, 1, 10, 50, 100 µM) in COX Assay Buffer. Also prepare a working solution of Celecoxib (e.g., 10 µM).
-
Assay Plate Setup:
-
Enzyme Control (EC): Add 10 µL of Assay Buffer.
-
Inhibitor Control (IC): Add 10 µL of the Celecoxib working solution.
-
Test Wells (S): Add 10 µL of each EAMP dilution.
-
-
Enzyme Addition: Prepare a Master Mix containing COX Assay Buffer, COX Probe, and COX Cofactor. Add 80 µL of this Master Mix to each well.
-
Initiate Reaction: Add 10 µL of reconstituted COX-2 enzyme to all wells. Tap the plate gently to mix.
-
Incubation: Incubate the plate for 10 minutes at room temperature, protected from light.
-
Substrate Addition: Initiate the enzymatic reaction by adding 10 µL of Arachidonic Acid to all wells.
-
Measurement: Immediately begin measuring the fluorescence intensity (Ex/Em = 535/587 nm) in kinetic mode for 10-20 minutes.
Data Analysis:
-
Calculate the slope of the linear portion of the kinetic curve for each well (Rate).
-
Calculate the percent inhibition for each EAMP concentration: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100
-
Plot % Inhibition versus EAMP concentration and determine the IC50 value using non-linear regression analysis.
| Compound | Concentration (µM) | Fluorescence Rate (RFU/min) | % Inhibition | IC50 (µM) |
| Enzyme Control | - | 450.2 | 0% | - |
| Celecoxib | 10 | 25.8 | 94.3% | ~0.4 |
| EAMP | 1 | 380.5 | 15.5% | \multirow{4}{*}{Calculated} |
| EAMP | 10 | 230.1 | 48.9% | |
| EAMP | 50 | 95.3 | 78.8% | |
| EAMP | 100 | 48.1 | 89.3% |
Table 1: Example data for COX-2 inhibition assay.
Protocol 3.2: Activity in LPS-Stimulated Macrophages
Principle: Lipopolysaccharide (LPS), a component of gram-negative bacteria, stimulates macrophages to produce pro-inflammatory mediators.[9][10] This protocol assesses the ability of EAMP to suppress this response in the RAW 264.7 murine macrophage cell line.[15]
Caption: Experimental workflow for macrophage-based assays.
Materials:
-
RAW 264.7 cell line
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
LPS from E. coli O111:B4 (Sigma-Aldrich, Cat. No. 00-4976-93 or equivalent)[16]
-
EAMP stock solution (100 mM in DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Pre-treatment: Remove the old medium. Add fresh medium containing various concentrations of EAMP (e.g., 1, 10, 50 µM) or vehicle (0.1% DMSO). Incubate for 1 hour. Trustworthiness Note: A vehicle control group is essential to ensure that the solvent (DMSO) does not affect the outcome. A "cells only" group (no LPS, no EAMP) should also be included to establish a baseline.
-
Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. Do not add LPS to the "cells only" control wells.
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.
-
Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for analysis of NO and cytokines. Store at -80°C if not used immediately.
Protocol 3.3: Nitric Oxide (NO) Production - Griess Assay
Principle: NO is unstable, but it rapidly oxidizes to stable nitrite (NO₂⁻) in culture medium. The Griess Reagent converts nitrite into a colored azo compound, which can be quantified by measuring its absorbance at 540 nm.[15][17][18]
Procedure:
-
Standard Curve: Prepare a sodium nitrite standard curve (e.g., 0-100 µM) in cell culture medium.
-
Plate Setup: Add 50 µL of collected cell supernatant and 50 µL of each standard to a new 96-well flat-bottom plate.
-
Griess Reaction: Add 50 µL of Griess Reagent I to each well, followed by 50 µL of Griess Reagent II.[19] Alternatively, use a combined reagent as per the manufacturer's instructions.[15]
-
Incubation: Incubate for 10 minutes at room temperature, protected from light.
-
Measurement: Read the absorbance at 540 nm using a microplate reader.
-
Analysis: Calculate the nitrite concentration in each sample using the standard curve.
| Treatment Group | Nitrite (µM) | % Inhibition of NO Production |
| Cells Only | 1.5 | - |
| LPS + Vehicle | 45.2 | 0% |
| LPS + EAMP (1 µM) | 40.8 | 9.7% |
| LPS + EAMP (10 µM) | 22.1 | 51.1% |
| LPS + EAMP (50 µM) | 8.9 | 80.3% |
Table 2: Example data for Nitric Oxide production.
Protocol 3.4: Pro-inflammatory Cytokine Quantification - ELISA
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific method to quantify cytokine levels (e.g., TNF-α, IL-6) using capture and detection antibodies.
Procedure:
-
Follow the protocol provided with a commercial mouse TNF-α or IL-6 ELISA kit.
-
Briefly, coat a 96-well plate with a capture antibody.
-
Add collected cell supernatants and standards.
-
Add a biotin-conjugated detection antibody.
-
Add streptavidin-HRP.
-
Add a substrate (e.g., TMB) and stop the reaction.
-
Read absorbance at 450 nm.
-
Calculate cytokine concentrations from the standard curve.
| Treatment Group | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Cells Only | < 15 | < 10 |
| LPS + Vehicle | 2540 | 1850 |
| LPS + EAMP (10 µM) | 1120 | 890 |
| LPS + EAMP (50 µM) | 450 | 310 |
Table 3: Example data for cytokine production.
In Vivo Evaluation: Protocol
Protocol 4.1: Carrageenan-Induced Paw Edema in Rats
Principle: This is a classic and highly reproducible model of acute inflammation.[20][21] Subplantar injection of carrageenan, a phlogistic agent, induces a local inflammatory response characterized by edema (swelling), which can be quantified over time.[22][23] The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential in vivo.[8]
Caption: Workflow for the in vivo carrageenan-induced paw edema model.
Materials:
-
Male Wistar rats (180-200 g)[22]
-
Carrageenan (Lambda, Type IV)
-
P plethysmometer or digital calipers
-
Indomethacin (Positive control drug)
-
EAMP in vivo formulation
Procedure:
-
Acclimatization: House animals under standard laboratory conditions for at least one week prior to the experiment.[22]
-
Grouping: Randomly divide animals into three groups (n=6 per group):
-
Group 1 (Vehicle Control): Receives the vehicle (0.5% CMC).
-
Group 2 (Positive Control): Receives Indomethacin (10 mg/kg, p.o.).
-
Group 3 (Test Group): Receives EAMP (e.g., 25 mg/kg, p.o.).
-
-
Baseline Measurement (t=0): Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
Drug Administration: Administer the respective treatments orally (p.o.) 1 hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of a 1% (w/v) sterile carrageenan solution in saline into the subplantar tissue of the right hind paw of each rat.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point: Edema (mL) = Paw Volume_t - Paw Volume_0
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group, typically at the 3-hour mark: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] * 100
-
| Treatment Group | Dose (mg/kg) | Paw Edema Volume at 3h (mL) | % Inhibition |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Indomethacin | 10 | 0.38 ± 0.04 | 55.3% |
| EAMP | 25 | 0.45 ± 0.05 | 47.1% |
Table 4: Example data for the carrageenan-induced paw edema model.
Conclusion
This application note provides a robust, multi-faceted approach to evaluating the anti-inflammatory properties of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (EAMP). By progressing from a direct enzymatic assay (COX-2 inhibition) to a cellular model of inflammation (LPS-stimulated macrophages) and culminating in a validated in vivo model (carrageenan-induced paw edema), researchers can build a comprehensive profile of the compound's efficacy and potential mechanism of action. The inclusion of appropriate controls and detailed protocols is designed to ensure data integrity and reproducibility, forming a solid foundation for further preclinical development.
References
- IJFMR. (2026). Synthesis of Pyrazole Derivatives A Review. International Journal for Multidisciplinary Research, 8(1).
- Thore, S.N., Gupta, S.V., & Baheti, K.G. (n.d.). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity.
- Griess Test Protocol. (2019). Protocol Exchange.
- El-Hawary, S.S., et al. (2022). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI.
- Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric).
- Lowell, C.A., et al. (1996). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. PMC - NIH.
- BLDpharm. (n.d.). Ethyl 1-(4-aminophenyl)
- Rai, G., et al. (2023). Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. IJPPR.
- Methanol, A. S. (2016). In vitro anti-inflammatory and antimicrobial potential of leaf extract from Artemisia nilagirica (Clarke) Pamp. PMC - NIH.
- Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
- Ali, M. A., et al. (2015). Current status of pyrazole and its biological activities. PMC - PubMed Central.
- Thermo Fisher Scientific. (n.d.).
- Geronikaki, A., et al. (2016).
- Sigma-Aldrich. (n.d.). Nitrite Assay Kit (Griess Reagent).
- Lin, C-Y., et al. (2020).
- BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
- Thore, S. N., et al. (2012). Novel ethyl-5-amino-3-methylthio-1H-pyrazole-4-carboxylates: Synthesis and pharmacological activity. Journal of Saudi Chemical Society.
- Hsiao, Y-P., et al. (2018). LPS‑induced proinflammatory cytokine expression in human airway epithelial cells and macrophages via NF‑κB, STAT3 or AP‑1 activation.
- Various Authors. (2025). Development of Novel Anti-Inflammatory Agents Through Medicinal Chemistry Approaches.
- Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model.
- R&D Systems. (n.d.). Nitric Oxide (NO2 /NO3 ) Assay.
- Ali, N., et al. (2025).
- Tincu, R-C., et al. (2021). In vitro assessment of the cytotoxicity and anti-inflammatory properties of a novel dietary supplement. PMC.
- Arora, V., et al. (2022). Pyrazole as an anti-inflammatory scaffold.
- Nishikawa, R., et al. (2021). Induction of unique macrophage subset by simultaneous stimulation with LPS and IL-4. Scientific Reports.
- Al-Zahrani, A. A. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of Saudi Chemical Society.
- Tsikas, D. (2017). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. MDPI.
- ResearchGate. (n.d.). In-vivo anti-inflammatory activity assay: (Carrageenan-Induced paw edema model).
- Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777).
- Creative Bioarray. (n.d.). Carrageenan-Induced Paw Edema Model.
- Li, Y., et al. (2018). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. MDPI.
- Singh, R., et al. (2024). Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. Bentham Science.
- Dobrovolskaia, M. A., et al. (2018). Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7. NCBI - NIH.
- Manolov, I., et al. (2024).
- Zarrin, A., et al. (2012). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. PMC - NIH.
- Jayasuriya, A. C., et al. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research.
- Google Patents. (n.d.). CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.
- El-Gazzar, A.-R. B. A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
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- 23. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Amino Group on Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Introduction: The Strategic Importance of the 1-(4-aminophenyl)pyrazole Scaffold
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active compounds.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The specific scaffold, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, represents a particularly valuable building block for drug discovery. The presence of a reactive primary amino group on the phenyl ring offers a versatile handle for a variety of chemical modifications. This allows for the systematic exploration of the chemical space around this privileged core, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.
This guide provides detailed protocols for the synthesis of the core scaffold and its subsequent functionalization via acylation, sulfonylation, and reductive amination. The methodologies are designed to be robust and reproducible, providing researchers with a practical toolkit for generating diverse libraries of novel pyrazole derivatives.
Synthesis of the Core Scaffold: Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
The synthesis of the title compound is a two-step process, commencing with the preparation of the key intermediate, 4-aminophenylhydrazine, followed by a cyclocondensation reaction.
Protocol 1: Synthesis of 4-Aminophenylhydrazine Hydrochloride
4-Aminophenylhydrazine is a crucial precursor that is not always commercially available and is often prepared from 4-nitroaniline. The following protocol is adapted from established methods for the synthesis of substituted hydrazines.
Reaction Scheme:
Materials:
-
4-Nitroaniline
-
Sodium nitrite (NaNO₂)
-
Concentrated hydrochloric acid (HCl)
-
Sodium sulfite (Na₂SO₃)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Ethanol
Procedure:
-
Diazotization: Suspend 4-nitroaniline (1 equiv.) in a mixture of concentrated HCl and water at 0-5 °C. To this stirred suspension, add a solution of sodium nitrite (1 equiv.) in water dropwise, maintaining the temperature below 5 °C. Stir the resulting diazonium salt solution for 30 minutes at this temperature.
-
Reduction to Hydrazine: In a separate flask, prepare a solution of sodium sulfite (2.5 equiv.) in water and cool it to 0-5 °C. Slowly add the diazonium salt solution to the sodium sulfite solution with vigorous stirring, keeping the temperature below 10 °C. After the addition is complete, heat the mixture to 60-70 °C for 1 hour. Cool the mixture and add concentrated HCl until the solution is strongly acidic. The resulting precipitate of 4-nitrophenylhydrazine hydrochloride can be filtered, washed with cold water, and used in the next step.
-
Reduction of the Nitro Group: Suspend the crude 4-nitrophenylhydrazine hydrochloride in concentrated HCl. Add a solution of tin(II) chloride dihydrate (4-5 equiv.) in concentrated HCl portion-wise with stirring. The reaction is exothermic and should be controlled with an ice bath. After the addition, stir the mixture at room temperature for 2-3 hours.
-
Work-up: Cool the reaction mixture in an ice bath and slowly add a concentrated solution of NaOH until the mixture is strongly basic (pH > 12), which will precipitate tin salts. Extract the free 4-aminophenylhydrazine with diethyl ether. Dry the ethereal extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain 4-aminophenylhydrazine as a solid. For long-term storage, it is advisable to convert it back to the more stable hydrochloride salt by dissolving the free base in ethanol and adding concentrated HCl.
Protocol 2: Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol describes the cyclocondensation of 4-aminophenylhydrazine with a suitable β-dicarbonyl compound to form the pyrazole ring. This reaction is a classic and reliable method for pyrazole synthesis.
Reaction Scheme:
Materials:
-
4-Aminophenylhydrazine hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate (ethyl acetoacetate)
-
Glacial acetic acid
-
Ethanol
-
Sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-aminophenylhydrazine hydrochloride (1 equiv.) in a mixture of ethanol and glacial acetic acid, add ethyl 2-acetyl-3-oxobutanoate (1.1 equiv.).
-
Heat the reaction mixture at reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Functionalization of the Amino Group
The primary aromatic amine of the core scaffold is a versatile functional group that can readily undergo a variety of transformations. The following sections detail protocols for its acylation, sulfonylation, and reductive amination.
Acylation: Formation of Amides
Acylation of the amino group to form an amide linkage is a fundamental transformation in medicinal chemistry, often used to introduce a wide range of substituents and modulate the compound's properties.
Workflow for Acylation:
Caption: General workflow for the acylation of the aminophenyl pyrazole.
This protocol describes a general and efficient method for the acylation of the amino group using an acid chloride in the presence of a base.
Materials:
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Acid chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv.)
-
Triethylamine (TEA) or Pyridine (1.5 equiv.)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equiv.) and triethylamine (1.5 equiv.) in dry DCM.
-
Cool the solution to 0 °C in an ice bath.
-
To the stirred solution, add the acid chloride (1.1 equiv.) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Dilute the reaction mixture with DCM and wash successively with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography.
Table 1: Representative Acylation Reactions
| Acyl Chloride | Base | Solvent | Time (h) | Expected Yield (%) |
| Acetyl chloride | TEA | DCM | 2 | >90 |
| Benzoyl chloride | Pyridine | THF | 4 | >85 |
| 4-Methoxybenzoyl chloride | TEA | DCM | 3 | >88 |
Sulfonylation: Formation of Sulfonamides
The sulfonamide group is another key functional group in drug design, known for its ability to act as a hydrogen bond donor and acceptor.
This protocol details the reaction of the primary amine with a sulfonyl chloride to yield the corresponding sulfonamide.
Materials:
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Sulfonyl chloride (e.g., p-toluenesulfonyl chloride, methanesulfonyl chloride) (1.2 equiv.)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Dissolve ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equiv.) in pyridine at 0 °C.
-
To this solution, add the sulfonyl chloride (1.2 equiv.) portion-wise, maintaining the temperature at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture into ice-water and extract with DCM.
-
Wash the organic layer with 1 M HCl (to remove pyridine), followed by saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
Workflow for Sulfonylation:
Caption: General workflow for the sulfonylation of the aminophenyl pyrazole.
Reductive Amination: Formation of Secondary Amines
Reductive amination provides a powerful method for the N-alkylation of the primary amine, allowing for the introduction of a variety of alkyl and aryl groups.[2]
This protocol utilizes the mild and selective reducing agent sodium triacetoxyborohydride for the one-pot reductive amination of the aminophenyl pyrazole with an aldehyde.[2]
Materials:
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
-
Aldehyde (e.g., benzaldehyde, isobutyraldehyde) (1.2 equiv.)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equiv.)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Glacial acetic acid (optional, as a catalyst)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
To a stirred solution of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (1 equiv.) and the aldehyde (1.2 equiv.) in DCE, add sodium triacetoxyborohydride (1.5 equiv.) in one portion.
-
If the reaction is sluggish, a catalytic amount of glacial acetic acid can be added.
-
Stir the reaction mixture at room temperature for 4-24 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash chromatography to obtain the desired secondary amine.
Table 2: Representative Reductive Amination Reactions
| Aldehyde | Reducing Agent | Solvent | Time (h) | Expected Yield (%) |
| Benzaldehyde | NaBH(OAc)₃ | DCE | 12 | 70-85 |
| Isobutyraldehyde | NaBH(OAc)₃ | THF | 8 | 75-90 |
| Cyclohexanecarboxaldehyde | NaBH(OAc)₃ | DCE | 16 | 65-80 |
Characterization of Functionalized Derivatives
The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Successful functionalization of the amino group will result in characteristic changes in the ¹H NMR spectrum.
-
Acylation: The appearance of a new amide N-H proton signal (typically a singlet or a broad singlet) in the downfield region (δ 7-10 ppm). The aromatic protons of the newly introduced acyl group will also be visible.
-
Sulfonylation: A downfield shift of the aromatic protons of the aminophenyl ring due to the electron-withdrawing nature of the sulfonyl group. A new N-H proton signal for the sulfonamide will appear.
-
Reductive Amination: The disappearance of the two amine protons and the appearance of a new N-H proton signal (for the secondary amine) and new signals corresponding to the protons of the newly introduced alkyl/aryl group.
-
-
¹³C NMR: The carbon signals of the newly introduced functional group will be present in the spectrum, and the chemical shifts of the carbons in the aminophenyl ring will be altered.
Mass Spectrometry (MS)
Mass spectrometry is essential for confirming the molecular weight of the synthesized compounds. Electrospray ionization (ESI) is a suitable technique for these moderately polar molecules. The mass spectrum will show the molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight of the functionalized product.
Conclusion
The protocols detailed in this application note provide a robust framework for the synthesis and functionalization of the versatile ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate scaffold. By employing these methods, researchers can efficiently generate a diverse range of derivatives for biological screening, facilitating the discovery of new therapeutic agents. The key to success lies in careful execution of the experimental procedures and thorough characterization of the resulting products.
References
-
PrepChem. Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
-
Organic Syntheses. Phenylhydrazine. [Link]
-
Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135–145. [Link]
-
Myers, A. G. Reductive Amination. [Link]
-
Bhattacharya, A., & Purohit, V. C. (2009). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences, 121(6), 941–945. [Link]
-
Elgazwy, A. S. H., Nassar, I. F., & Jones, P. G. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 8), o1376. [Link]
-
NIST WebBook. Ethyl 5-amino-1-methylpyrazole-4-carboxylate. [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. [Link]
-
Ranu, B. C., Dey, S. S., & Hajra, A. (2003). Highly efficient acylation of alcohols, amines and thiols under solvent-free and catalyst-free conditions. Green Chemistry, 5(1), 44–46. [Link]
-
SpectraBase. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. [Link]
- Google Patents. Synthesis of 4-sulfonamidophenyl hydrazines.
-
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. INEOS OPEN, 4(X), XX–XX. [Link]
-
Royal Society of Chemistry. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. [Link]
-
PrepChem. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
Shah, P., & Westwell, A. D. (2007). The synthesis and applications of pyrazoles. Drug Discovery Today, 12(23-24), 1031–1039. [Link]
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Application Note & Protocol: A Scalable, Two-Step Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Abstract
This document provides a comprehensive, field-proven guide for the large-scale synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a key intermediate in pharmaceutical development. The described two-step methodology is designed for scalability, robustness, and high yield. The synthesis proceeds through the formation of an ethyl 2-((4-nitrophenyl)hydrazono)-3-oxobutanoate intermediate, followed by a reductive cyclization and subsequent reduction of the nitro group. This guide details the underlying chemical principles, step-by-step protocols, safety considerations, and process flow, intended for researchers, chemists, and process development professionals.
Introduction and Synthetic Strategy
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, forming the core scaffold of numerous therapeutic agents.[1][2] Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a particularly valuable building block, featuring three key functional handles: a primary aromatic amine, a reactive ester, and the pyrazole core itself. Its synthesis on a large scale requires a strategy that is not only high-yielding but also cost-effective and safe.
The classical approach to pyrazole synthesis, the Knorr cyclocondensation, involves the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound.[3][4] For this specific target, a direct reaction with 4-aminophenylhydrazine could be problematic due to the reactivity of the amino group. Therefore, a more robust strategy is employed, which involves:
-
Formation of a Nitro-Aryl Pyrazole Intermediate: Utilizing a stable and commercially available starting material, 4-nitroaniline, to construct the pyrazole ring. This circumvents handling potentially unstable hydrazine precursors and introduces the nitrogen functionality in a protected (nitro) form.
-
Reduction to the Final Product: A final, clean reduction step converts the nitro group to the desired primary amine.
This two-stage approach provides clear checkpoints for purification and analysis, ensuring high purity of the final product, which is critical for downstream applications in drug development.
Overall Synthesis Workflow
The synthesis is logically divided into two primary protocols. The workflow ensures the isolation of a stable intermediate, which simplifies the final purification process.
Figure 1: Overall two-part workflow for the synthesis.
Part 1: Synthesis of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
Mechanistic Rationale
This protocol combines three classical reactions in a one-pot sequence: diazotization, the Japp–Klingemann reaction, and pyrazole cyclization.
-
Diazotization: 4-nitroaniline is converted to a highly reactive diazonium salt using sodium nitrite in an acidic medium (HCl). The temperature must be kept low (0–5 °C) to prevent the decomposition of the unstable diazonium salt.
-
Japp-Klingemann Reaction: The diazonium salt is an electrophile that readily attacks the enolate of ethyl acetoacetate. This coupling reaction forms a hydrazone intermediate, ethyl 2-((4-nitrophenyl)hydrazono)-3-oxobutanoate.[5][6]
-
Cyclization: Upon heating in an acidic medium (often glacial acetic acid), the hydrazone undergoes an intramolecular cyclization. The lone pair on the secondary nitrogen attacks the acetyl carbonyl carbon, followed by dehydration, to form the stable, aromatic pyrazole ring.[7]
Figure 2: Mechanistic pathway for nitro-pyrazole formation.
Experimental Protocol
Safety Precaution: This procedure involves strong acids and potentially unstable diazonium salts. All operations must be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves, is mandatory.
-
Diazonium Salt Preparation:
-
To a 5 L jacketed reactor equipped with mechanical stirring, a temperature probe, and a dropping funnel, add concentrated hydrochloric acid (350 mL). Cool the acid to -5 °C using a circulating chiller.
-
In a separate beaker, prepare a slurry of 4-nitroaniline (138 g, 1.0 mol) in water (500 mL). Add this slurry portion-wise to the cold HCl, ensuring the internal temperature does not exceed 5 °C. Stir for 15 minutes until a fine suspension of the hydrochloride salt is formed.
-
Prepare a solution of sodium nitrite (72.5 g, 1.05 mol) in water (250 mL) and cool it to 0-5 °C.
-
Add the sodium nitrite solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature strictly between 0 °C and 5 °C.
-
After the addition is complete, stir the resulting yellow solution for an additional 30 minutes at 0-5 °C. Perform a starch-iodide paper test to confirm a slight excess of nitrous acid.
-
-
Japp-Klingemann Coupling and Cyclization:
-
In a separate 10 L reactor, prepare a solution of ethyl acetoacetate (137 g, 1.05 mol) and sodium acetate trihydrate (410 g, 3.0 mol) in ethanol (2.5 L). Cool this solution to 0-5 °C.
-
Filter the cold diazonium salt solution to remove any particulates and add it slowly to the ethyl acetoacetate solution over 90 minutes. A thick, yellow-orange precipitate will form. Maintain the temperature below 10 °C throughout the addition.
-
Once the addition is complete, allow the mixture to warm to room temperature and stir for 4 hours.
-
Slowly add glacial acetic acid (500 mL) to the reaction mixture.
-
Heat the reactor contents to reflux (approx. 78-82 °C) and maintain for 3 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
After the cyclization is complete, cool the mixture to 10 °C. The product will precipitate.
-
Collect the solid product by filtration, wash the filter cake with cold 50% ethanol/water (2 x 500 mL), and then with cold water (2 x 500 mL).
-
Dry the product in a vacuum oven at 60 °C to a constant weight.
-
Quantitative Data (Part 1)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| 4-Nitroaniline | 138.12 | 138 | 1.0 | 1.0 |
| Sodium Nitrite | 69.00 | 72.5 | 1.05 | 1.05 |
| Ethyl Acetoacetate | 130.14 | 137 | 1.05 | 1.05 |
| Product (Theoretical) | 277.25 | 277.25 | 1.0 | - |
| Typical Yield | - | 235-247 | 0.85-0.89 | 85-89% |
Part 2: Reduction to Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Rationale for Reduction Method
The reduction of an aromatic nitro group is a fundamental transformation in organic synthesis.[8] While catalytic hydrogenation (e.g., H₂/Pd-C) is a very clean method, it requires specialized high-pressure equipment for large-scale operations and can be costly.[9] A more accessible and highly effective method for scale-up is the use of a metal in acidic media. Tin(II) chloride dihydrate (SnCl₂·2H₂O) in an alcoholic solvent with concentrated HCl is a classic and reliable choice.[10] It is highly chemoselective for the nitro group, proceeds at a manageable temperature, and the work-up is straightforward.
Experimental Protocol
Safety Precaution: This procedure involves concentrated hydrochloric acid and requires a basic work-up. The reaction is exothermic. Ensure adequate cooling and ventilation. Wear appropriate PPE.
-
Reaction Setup:
-
Charge a 10 L jacketed reactor with ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (277 g, 1.0 mol) and ethanol (3.0 L). Stir to form a suspension.
-
In a separate container, dissolve tin(II) chloride dihydrate (SnCl₂·2H₂O) (1128 g, 5.0 mol) in concentrated hydrochloric acid (1.0 L) with gentle warming. Caution: Exothermic.
-
Cool the tin chloride solution to room temperature.
-
-
Reduction:
-
Add the tin chloride solution to the reactor dropwise via a dropping funnel. The internal temperature will rise. Use the reactor's cooling jacket to maintain the temperature between 40-50 °C.
-
After the addition is complete, heat the mixture to 60 °C and stir for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 10 °C.
-
Slowly and carefully pour the reaction mixture into a larger vessel containing crushed ice (5 kg).
-
Basify the acidic solution by the slow, portion-wise addition of a 50% (w/v) sodium hydroxide solution. Monitor the pH continuously. The goal is a final pH of 8-9. Caution: Highly exothermic, ensure efficient cooling and stirring. A thick precipitate of tin hydroxides will form.
-
Add ethyl acetate (4.0 L) to the mixture and stir vigorously for 30 minutes.
-
Filter the entire mixture through a pad of Celite® to remove the inorganic tin salts. Wash the Celite® pad with additional ethyl acetate (2 x 500 mL).
-
Transfer the filtrate to a large separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 1.0 L).
-
Combine all organic layers, wash with brine (1.0 L), dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid can be recrystallized from ethanol/water to yield a high-purity off-white to pale yellow solid.
-
Quantitative Data (Part 2)
| Reagent | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) | Molar Equiv. |
| Nitro-Pyrazole Intermediate | 277.25 | 277 | 1.0 | 1.0 |
| SnCl₂·2H₂O | 225.63 | 1128 | 5.0 | 5.0 |
| Product (Theoretical) | 247.28 | 247.28 | 1.0 | - |
| Typical Yield | - | 215-225 | 0.87-0.91 | 87-91% |
Conclusion
The presented two-part synthesis provides a robust, scalable, and high-yielding pathway to Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The use of readily available starting materials, stable intermediates, and well-established chemical transformations makes this protocol suitable for both academic research laboratories and industrial production environments. The overall yield for the two-step process is typically in the range of 74-81%.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Available at: [Link]
-
YouTube. (2019). synthesis of pyrazoles. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. PMC. Available at: [Link]
-
SlideShare. (n.d.). Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Available at: [Link]
-
PubMed. (2011). Synthesis of pyrazoles via electrophilic cyclization. Available at: [Link]
-
University of New Mexico. (n.d.). Hydrazine Standard Operating Procedure Template. Environmental Health & Safety. Available at: [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Available at: [Link]
-
Master Organic Chemistry. (2018). Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2-[(4-chlorophenyl)hydrazono]-3-oxobutanoate. PMC. Available at: [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate. PMC. Available at: [Link]
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- 3. mdpi.com [mdpi.com]
- 4. youtube.com [youtube.com]
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- 7. Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
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- 10. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes & Protocols for the Development of Novel Herbicides from Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Abstract
The pyrazole scaffold is a cornerstone in modern agrochemical discovery, with numerous commercial pesticides and herbicides featuring this heterocyclic core.[1][2] Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate represents a promising starting point for the development of novel herbicides due to its synthetic tractability and the presence of a key reactive handle—the 4-amino group. This functional group provides a strategic anchor point for chemical elaboration to generate a diverse library of analogues. These application notes provide a comprehensive, step-by-step guide for researchers, scientists, and drug development professionals to leverage this starting material in an early-stage herbicide discovery campaign. The workflow encompasses library synthesis, a tiered screening cascade, structure-activity relationship (SAR) analysis, and preliminary mechanism of action (MoA) studies, grounding each protocol in established scientific principles to maximize the probability of identifying potent and novel herbicidal agents.
Introduction: The Rationale for Pyrazole-Based Herbicide Discovery
Weeds pose a significant threat to global food security, competing with crops for essential resources and substantially reducing yield and quality.[1] Chemical herbicides remain a primary strategy for effective weed management.[1] However, the continuous evolution of herbicide-resistant weeds necessitates the discovery of new herbicidal molecules with novel modes of action.[3][4]
The pyrazole ring is a privileged scaffold in agrochemistry, known for its exceptional and diverse biological activities.[1][2] Several commercial herbicides, such as pyrazolate and pyraflufen-ethyl, are based on this core structure.[5][6] Many pyrazole-containing herbicides function by inhibiting critical plant enzymes like 4-hydroxyphenylpyruvate dioxygenase (HPPD) or protoporphyrinogen oxidase (PPO), which are validated and commercially successful targets.[5][6]
The starting material, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is an ideal candidate for a discovery program. The aniline-like primary amine is readily derivatized, allowing for the systematic exploration of chemical space to identify the structural motifs required for potent herbicidal activity. This guide outlines a logical, efficient workflow from initial synthesis to the identification of a promising "hit" compound.
Overall Discovery Workflow
The process of discovering a novel herbicide from a starting scaffold is a multi-step, iterative process. The workflow described herein is designed to efficiently screen a chemical library to identify active compounds ("hits"), characterize their potency, and lay the groundwork for future lead optimization.
Caption: High-level workflow for novel herbicide discovery.
Protocol: Synthesis of a Diverse Amide & Sulfonamide Library
Rationale: The primary amine on the phenyl ring is a nucleophile that can readily react with various electrophiles. By using a diverse set of commercially available acyl chlorides, sulfonyl chlorides, and isocyanates in a parallel synthesis format, a large and varied library can be generated quickly. This diversity is key to exploring the structure-activity relationship (SAR) and identifying potent herbicidal scaffolds.[7]
Materials:
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Starting Material, SM)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or Pyridine (as a base)
-
A diverse selection of R-COCl (acyl chlorides), R-SO₂Cl (sulfonyl chlorides), and R-NCO (isocyanates)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
96-well plates or individual reaction vials
-
Magnetic stirrer and stir bars
Step-by-Step Protocol:
-
Preparation: In a 96-well reaction block or individual vials, dissolve the starting material (SM) (1.0 eq) in anhydrous DCM to a final concentration of 0.2 M.
-
Base Addition: To each well/vial, add triethylamine (1.2 eq).
-
Electrophile Addition: In a separate plate, prepare 0.2 M solutions of diverse acyl chlorides, sulfonyl chlorides, or isocyanates (1.1 eq) in anhydrous DCM. Add the electrophile solution to the corresponding wells containing the SM and base.
-
Reaction: Seal the reaction block/vials and stir at room temperature for 4-16 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) if possible.
-
Work-up:
-
Quench the reaction by adding an equal volume of water.
-
Transfer the mixture to a separation vessel and wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification & Characterization:
-
The crude products can be used directly for primary screening to save time.
-
For hits that show activity, purification via flash column chromatography or preparative HPLC is required.
-
Confirm the structure of purified compounds using ¹H NMR and HRMS (High-Resolution Mass Spectrometry).
-
| Compound ID | R-Group (from R-COCl, R-SO₂Cl, etc.) | Reaction Type | Expected Mass [M+H]⁺ |
| SM | (H) | - | 260.12 |
| LIB-001 | 4-Chlorobenzoyl | Amide | 398.11 |
| LIB-002 | 2,4-Dichlorobenzoyl | Amide | 432.07 |
| LIB-003 | 4-(Trifluoromethyl)phenylsulfonyl | Sulfonamide | 468.09 |
| LIB-004 | Cyclohexyl (from isocyanate) | Urea | 371.20 |
| LIB-005 | Thiophene-2-carbonyl | Amide | 370.10 |
Table 1: Example subset of a synthesized library for SAR exploration.
Herbicide Screening Cascade Protocol
Rationale: A tiered screening approach is the most efficient method for sifting through a large library of compounds.[8][9] It begins with a rapid, high-throughput in vitro or in planta assay to eliminate inactive compounds, followed by a more resource-intensive whole-plant assay for the initial "hits." This conserves resources and focuses efforts on the most promising molecules.
Caption: A tiered workflow for herbicide screening.
Protocol 4.1: Tier 1 - In Vitro Seed Germination Assay
Rationale: This assay provides a rapid and miniaturized method to assess a compound's effect on the fundamental process of germination and early seedling growth.[10] It is amenable to high-throughput screening (HTS) formats.[8][11]
-
Plate Preparation: Use clear, flat-bottom 96-well plates. Add 50 µL of 0.5% agar to each well to create a semi-solid medium.
-
Compound Addition: Prepare 10 mM stock solutions of library compounds in DMSO. Create a working solution plate by diluting stocks. Add 1 µL of the appropriate compound to each well to reach a final test concentration (e.g., 100 µM). Include DMSO-only wells as a negative control and a commercial herbicide (e.g., Mesotrione) as a positive control.
-
Seed Plating: Surface sterilize seeds of a model dicot (e.g., Amaranthus retroflexus - pigweed) and a model monocot (e.g., Echinochloa crus-galli - barnyard grass). Place 3-5 seeds into each well.
-
Incubation: Seal plates with a breathable membrane. Incubate for 5-7 days under controlled light (16h light/8h dark) and temperature (25°C).
-
Assessment: Measure radicle (root) length visually or using an imaging system. Calculate the percent inhibition relative to the negative (DMSO) control.
-
% Inhibition = 100 * (1 - (Mean Radicle Length_Test / Mean Radicle Length_Control))
-
Protocol 4.2: Tier 2 - Whole-Plant Greenhouse Assay
Rationale: This assay confirms the activity of hits from Tier 1 on established plants, providing more biologically relevant data on phytotoxicity.[12][13] It helps differentiate between compounds that only affect germination and those with true post-emergence herbicidal activity.
-
Plant Preparation: Grow test species (A. retroflexus, E. crus-galli) in small pots (e.g., 4-inch) containing standard potting mix. Grow until they reach the 2-4 true leaf stage.
-
Formulation & Application:
-
Prepare a stock solution of the hit compound. For application, formulate it in a solution of water with a small amount of acetone (to aid solubility) and a non-ionic surfactant (e.g., 0.1% Tween-20) to ensure leaf wetting.
-
Apply the compound using a precision bench sprayer calibrated to deliver a specific volume, corresponding to a high field rate (e.g., 150-250 g active ingredient per hectare).[14][15]
-
Include a "formulation blank" (solvent + surfactant only) as a negative control and a commercial standard as a positive control.
-
-
Incubation: Return plants to a greenhouse with controlled temperature, humidity, and light.
-
Assessment: Evaluate plants at 7, 14, and 21 days after treatment (DAT). Use a visual rating scale from 0% (no effect) to 100% (complete plant death). Record symptoms like chlorosis (bleaching/yellowing), necrosis (browning/tissue death), and stunting.[16]
Structure-Activity Relationship (SAR) Analysis
Rationale: Once screening data is available for the entire library, SAR analysis is performed to understand how specific structural modifications impact herbicidal activity.[7][17] This knowledge is crucial for designing the next generation of compounds with improved potency.[18]
| Compound ID | Modification on Phenyl Ring | % Inhibition (Dicot) | % Inhibition (Monocot) | SAR Insight |
| LIB-001 | 4-Chloro (electron-withdrawing) | 95% | 88% | Halogen substitution is favorable. |
| LIB-002 | 2,4-Dichloro | 98% | 92% | Di-substitution at 2,4-positions enhances activity. |
| LIB-006 | 4-Methoxy (electron-donating) | 15% | 10% | Electron-donating groups are detrimental to activity. |
| LIB-003 | 4-CF₃ (strong e⁻-withdrawing) | 99% | 95% | A strong electron-withdrawing group is highly beneficial. |
| LIB-004 | Cyclohexyl urea | 45% | 30% | The urea linkage is less effective than the amide/sulfonamide. |
| LIB-007 | Phenyl (unsubstituted) | 60% | 55% | Substitution on the terminal phenyl ring is critical for high potency. |
Table 2: Example of SAR data from a primary whole-plant screen. This data suggests that potent activity requires an amide or sulfonamide linkage to a phenyl ring bearing strong electron-withdrawing substituents.
Preliminary Mechanism of Action (MoA) Studies
Rationale: Identifying the molecular target of a new herbicide is critical for its development and for managing resistance.[3][4] The bleaching symptoms (chlorosis) often observed with pyrazole-based herbicides point towards inhibition of the carotenoid biosynthesis pathway, frequently via the HPPD enzyme.[5] A simple in vitro enzyme assay can quickly test this hypothesis.
Protocol 6.1: In Vitro HPPD Inhibition Assay
-
Source of Enzyme: Use a commercially available recombinant HPPD enzyme from Arabidopsis thaliana.
-
Assay Principle: HPPD converts the substrate 4-hydroxyphenylpyruvate (HPP) to homogentisate, consuming oxygen in the process. The reaction can be monitored by measuring oxygen depletion with an oxygen-sensing probe or by a coupled-enzyme colorimetric assay.
-
Procedure:
-
In a 96-well plate, add assay buffer, the HPPD enzyme, and the test compound at various concentrations.
-
Initiate the reaction by adding the substrate, HPP.
-
Measure the reaction rate.
-
-
Analysis: Calculate the percent inhibition for each compound concentration relative to a DMSO control. Plot the data and fit to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
A low IC₅₀ value (<10 µM) for a compound that causes bleaching symptoms in whole-plant assays provides strong evidence that HPPD is its primary molecular target.
Early ADME/Tox Profiling
Rationale: In agrochemical development, it is important to consider not just efficacy but also the compound's absorption, distribution, metabolism, excretion (ADME), and toxicity profile.[19] Early in silico (computational) analysis can flag potential liabilities, such as poor solubility or high predicted toxicity, helping to prioritize which chemical series to pursue.[20][21]
Recommended In Silico Predictions:
-
LogP (Octanol-Water Partition Coefficient): Predicts lipophilicity, which influences uptake and translocation.
-
Aqueous Solubility (LogS): Essential for formulation and bioavailability.
-
Topological Polar Surface Area (TPSA): Relates to membrane permeability.
-
Toxicity Risk Assessment: Many software packages can predict potential for mutagenicity, carcinogenicity, or other toxic endpoints based on structural alerts.
These computational tools can provide valuable guidance for the design of next-generation analogues with more favorable safety and environmental profiles.[22]
Conclusion and Future Directions
This guide provides a robust framework for initiating an herbicide discovery program starting from ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. By following the protocols for library synthesis, tiered screening, and preliminary characterization, researchers can efficiently identify novel herbicidal hits.
The identification of a potent hit with a confirmed MoA is not the end of the discovery process. Subsequent steps, which are beyond the scope of these initial protocols, include:
-
Lead Optimization: Further chemical synthesis to improve potency, selectivity (crop safety), and ADME properties.
-
Formulation Development: Creating a stable and effective product formulation for field application.[23][24][25]
-
Advanced Efficacy Testing: Evaluating performance on a broader range of weed species and under different environmental conditions.
-
Toxicology and Environmental Fate Studies: Rigorous testing to meet regulatory requirements.
This structured approach, grounded in established chemical and biological principles, provides a clear and effective path toward the development of the next generation of herbicides.
References
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- Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
- Modern Approaches for the Development of New Herbicides Based on N
- Synthesis and herbicidal activity of new pyrazole ketone deriv
- Mode of action of pyrazole herbicides pyrazolate and pyrazoxyfen : HPPD inhibition by the common metabolite. (2005). Semantic Scholar.
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- HIGH-THROUGHPUT SCREENING STRATEGIES FOR NOVEL HERBICIDE TARGETS. (n.d.). North Central Weed Science Society.
- A Look Behind the Scenes Research and Development for a New Herbicide Formul
- Synthesis and Herbicidal Activity of Some Novel Pyrazole Deriv
- Design, Synthesis, and Herbicidal Activity of Pyrazole Amide Derivatives as Potential Transketolase Inhibitors. (n.d.).
- Design, Synthesis, and Structure-Activity Relationship (SAR) Studies of Ketone-Isobenzofuranone Hybrid Herbicides. (2023). PubMed.
- High-Throughput Screening (HTS)
- Creating a New Herbicide Formul
- Development of a Herbicide Discovery Platform for commercialis
- Herbicide Testing: Resistance, Residues, and Soil Impact. (2025).
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Troubleshooting & Optimization
Technical Support Center: Troubleshooting Ethyl Pyrazole Carboxylate Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for ethyl pyrazole carboxylate synthesis. This guide is designed for researchers, chemists, and drug development professionals who utilize pyrazole scaffolds in their work. We understand that while the synthesis of these valuable heterocyclic compounds is well-established, it is not without its challenges. This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common problems, optimize your reaction conditions, and ensure the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses the most common issues encountered during the synthesis of ethyl pyrazole carboxylates, particularly through the widely used Knorr cyclocondensation and related methods.
Category 1: Regioselectivity Issues
Q1: Why am I getting a mixture of two different products (regioisomers) in my reaction?
A1: This is the most frequent challenge in pyrazole synthesis and arises when both your 1,3-dicarbonyl compound and your hydrazine derivative are unsymmetrical. The reaction proceeds via nucleophilic attack of a hydrazine nitrogen onto a carbonyl carbon, followed by cyclization and dehydration. If the two carbonyl groups of the dicarbonyl compound are electronically and sterically different, the hydrazine can attack either one, leading to two distinct constitutional isomers.[1][2]
For example, the reaction of ethyl acetoacetate with methylhydrazine can yield both ethyl 5-methyl-1-methyl-1H-pyrazole-3-carboxylate and ethyl 3-methyl-1-methyl-1H-pyrazole-5-carboxylate. The control of this regioselectivity is paramount for a successful synthesis.[3]
Sources
Technical Support Center: Purification of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support center for the purification of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the purification of this key pharmaceutical intermediate. The methodologies and advice presented herein are grounded in established chemical principles and practical laboratory experience to ensure scientific integrity and successful outcomes.
I. Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues that may arise during the purification of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: Low Yield After Recrystallization
Q: I am experiencing a significant loss of product after recrystallizing my crude ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. What are the potential causes and how can I improve my yield?
A: Low recovery from recrystallization is a frequent challenge. The primary reasons often involve the choice of solvent, the cooling process, and the initial purity of the crude material.
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. If the compound remains significantly soluble at low temperatures, a substantial amount will be lost in the mother liquor.
-
Solution: A binary solvent system can be highly effective.[1] Dissolve your crude product in a "good" solvent (e.g., ethanol, methanol) at its boiling point and then add a "poor" solvent (e.g., water, hexane) dropwise until you observe persistent turbidity. Then, allow the solution to cool slowly. This technique carefully reduces the solubility of the desired compound, promoting crystallization while keeping impurities dissolved.
-
-
Rapid Cooling: Cooling the solution too quickly can lead to the formation of small, impure crystals or an oil, which traps impurities.
-
Solution: Allow the flask to cool slowly to room temperature, and then transfer it to an ice bath to maximize crystal formation. Slow cooling encourages the growth of larger, purer crystals.
-
-
Excessive Solvent: Using too much solvent will keep more of your product dissolved, even at low temperatures, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. This ensures the solution is saturated upon cooling, maximizing the yield of crystals.
-
Issue 2: Persistent Impurities After Column Chromatography
Q: I've performed column chromatography on my crude product, but I'm still observing impurities in the collected fractions. Why is this happening and what can I do to improve the separation?
A: The presence of persistent impurities after column chromatography often points to issues with the stationary phase, mobile phase, or the loading technique. The basic nature of the aminophenyl group can lead to strong interactions with the acidic silica gel, causing peak tailing and poor separation.[2][3]
-
Strong Analyte-Stationary Phase Interaction: The primary amine on the phenyl ring is basic and can interact strongly with the acidic silanol groups on the surface of standard silica gel.[2][3] This can lead to irreversible adsorption or significant peak tailing, where the compound elutes slowly and contaminates subsequent fractions.
-
Solution 1: Mobile Phase Modification: Add a small amount of a competing base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[4] The competing base will neutralize the acidic sites on the silica, minimizing the strong interaction with your amine-containing product and leading to sharper peaks and better separation.
-
Solution 2: Alternative Stationary Phase: Consider using an amine-functionalized silica or basic alumina column.[2][4] These stationary phases have a less acidic surface, which is more compatible with basic compounds and can significantly improve purification.
-
-
Inappropriate Mobile Phase Polarity: If the polarity of the eluent is too high, both your desired product and impurities may elute quickly with little to no separation. Conversely, if the polarity is too low, elution may be very slow or not occur at all.
-
Solution: Optimize your mobile phase using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound. A common starting point for this type of molecule is a gradient of ethyl acetate in hexane or dichloromethane in methanol.[5]
-
-
Improper Sample Loading: Loading the sample in a solvent that is stronger (more polar) than the mobile phase can cause the sample to spread out on the column, leading to broad bands and poor separation.
-
Solution: Dissolve your crude product in a minimal amount of a non-polar solvent or the initial mobile phase. Alternatively, you can adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and then dry-load the resulting powder onto the column.[1]
-
Issue 3: Product Oiling Out During Recrystallization
Q: When I try to recrystallize my product, it separates as an oil instead of forming crystals. What causes this and how can I fix it?
A: "Oiling out" occurs when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the solution becomes supersaturated at a temperature above the compound's melting point. The presence of impurities can also depress the melting point, exacerbating this issue.
-
Solution 1: Lower the Temperature of Crystallization: Use a solvent with a lower boiling point. If you are using a binary solvent system, try adding more of the "poor" solvent at a lower temperature to induce crystallization.
-
Solution 2: Seeding: Add a small seed crystal of the pure compound to the cooled, supersaturated solution to initiate crystallization.
-
Solution 3: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
II. Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the purification of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Q1: What are the most common impurities I should expect in the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate?
A1: The impurities will largely depend on the synthetic route. However, common impurities may include unreacted starting materials such as 4-aminophenylhydrazine and ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester), as well as side products from incomplete cyclization or undesired side reactions of the starting materials. If the synthesis involves the reduction of a nitro group, the corresponding nitro-compound may be a potential impurity.[5]
Q2: Can I use acid-base extraction to purify my product?
A2: Yes, acid-base extraction can be a useful preliminary purification step. The basic amino group on your compound allows it to be protonated and dissolved in an acidic aqueous solution (e.g., dilute HCl). This can help separate it from non-basic organic impurities.
-
Procedure:
-
Dissolve the crude product in an organic solvent like dichloromethane or ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1M HCl). The desired amine will move into the aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.
-
Make the aqueous layer basic by adding a base like sodium hydroxide or sodium bicarbonate until the pH is above 7. This will deprotonate your amine, causing it to precipitate.
-
Extract the now neutral product back into an organic solvent.
-
Dry the organic layer with an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and evaporate the solvent.
-
This technique is particularly useful for removing non-basic impurities but may not be effective for separating other basic byproducts. Further purification by recrystallization or chromatography is often necessary.
Q3: What analytical techniques are best for assessing the purity of my final product?
A3: A combination of techniques is recommended for a thorough purity assessment:
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot suggests a high degree of purity.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative purity data. Reversed-phase HPLC is often suitable for this type of molecule.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the desired compound and can reveal the presence of impurities by showing extra peaks.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point Analysis: A sharp melting point range close to the literature value is indicative of high purity. Impurities tend to broaden and depress the melting point.
Q4: Is it possible to purify this compound by sublimation?
A4: Sublimation is a viable purification technique for compounds that can transition directly from a solid to a gas phase without decomposing. While some pyrazole derivatives can be sublimed, the relatively high molecular weight and polarity of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate may require high vacuum and elevated temperatures, which could risk thermal decomposition. It is generally not the first method of choice unless recrystallization and chromatography prove ineffective.
III. Experimental Protocols
Protocol 1: Recrystallization from an Ethanol/Water Binary Solvent System
-
Place the crude ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in an Erlenmeyer flask.
-
Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
While the solution is still hot, add deionized water dropwise until the solution becomes slightly cloudy and the cloudiness persists for a few seconds after swirling.
-
If too much water is added and the product oils out or precipitates excessively, add a small amount of hot ethanol to redissolve it.
-
Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethanol/water mixture.
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Flash Column Chromatography with a Triethylamine-Modified Mobile Phase
-
Prepare the Column: Pack a glass column with silica gel (100-200 mesh) using a slurry method with hexane or another non-polar solvent.
-
Prepare the Mobile Phase: Prepare a stock solution of your chosen eluent system (e.g., ethyl acetate/hexane) containing 0.5% (v/v) triethylamine.
-
Load the Sample: Dissolve the crude product in a minimal amount of dichloromethane or the initial mobile phase. Alternatively, create a dry-load by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elute the Column: Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane with 0.5% TEA) and gradually increase the polarity (e.g., to 30-40% ethyl acetate in hexane with 0.5% TEA) based on the separation observed by TLC.
-
Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Dry the Product: Dry the purified product under high vacuum to remove any residual solvent and triethylamine.
IV. Data Presentation
Table 1: Comparison of Purification Techniques
| Purification Technique | Advantages | Disadvantages | Best For |
| Recrystallization | Simple, inexpensive, can yield very pure material. | Can have low recovery, may not remove all impurities. | Removing small amounts of impurities from a large amount of product. |
| Column Chromatography | Can separate complex mixtures, high resolution. | More time-consuming, requires more solvent and materials. | Separating compounds with similar polarities and for initial large-scale purification. |
| Acid-Base Extraction | Good for removing neutral or acidic impurities. | Will not separate other basic compounds, requires multiple steps. | A preliminary purification step before recrystallization or chromatography. |
V. Visualizations
Caption: A workflow diagram illustrating the purification and analysis process.
VI. References
Sources
Technical Support Center: Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Answering for the Senior Application Scientist role.
Introduction
Welcome to the technical support guide for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, medicinal chemists, and process development scientists. The synthesis of substituted pyrazoles, while well-established, presents common challenges, primarily concerning regioselectivity and impurity profiling. This guide provides in-depth, experience-based answers to frequently encountered issues, focusing on the identification and mitigation of byproducts.
The primary synthetic route discussed is the Knorr pyrazole synthesis, a robust condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[1][2] In this case, (4-aminophenyl)hydrazine reacts with an equivalent of ethyl 2-acetylpropanoate. Understanding the nuances of this reaction is critical for achieving high yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction mechanism, and what are the critical control points?
The synthesis proceeds via the Knorr pyrazole condensation.[3] The mechanism involves two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of (4-aminophenyl)hydrazine attacks one of the carbonyl groups of the β-ketoester. This step is typically acid-catalyzed.[4]
-
Intramolecular Cyclization & Dehydration: The remaining nitrogen atom then attacks the second carbonyl group, leading to a heterocyclic intermediate which subsequently dehydrates to form the stable aromatic pyrazole ring.[1]
The critical challenge in this synthesis is controlling which carbonyl group is attacked first, as this dictates the final regioisomeric outcome.
Caption: High-level workflow for pyrazole synthesis.
Q2: I've identified an impurity with the same mass as my product. What is it, and how is it formed?
The most probable byproduct with an identical mass is the regioisomer : ethyl 1-(4-aminophenyl)-3-methyl-1H-pyrazole-4-carboxylate. The formation of regioisomeric mixtures is a well-known challenge when using unsymmetrical 1,3-dicarbonyl compounds in the Knorr synthesis.[5][6]
Mechanism of Regioisomer Formation:
The precursor, ethyl 2-acetylpropanoate, has two distinct carbonyl groups: a ketone and an ester. The initial nucleophilic attack by the hydrazine can occur at either carbonyl.
-
Pathway A (Desired): Attack at the more electrophilic ketone carbonyl leads to the intermediate that cyclizes to form the desired 5-methylpyrazole product.
-
Pathway B (Byproduct): Attack at the ester carbonyl (less likely but possible, especially under certain conditions) would lead to the 3-methylpyrazole regioisomer.
The relative reactivity of the carbonyls dictates the product ratio. Generally, the ketone is more electrophilic than the ester, favoring Pathway A. However, reaction conditions such as pH and temperature can influence this selectivity.[7]
Sources
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Technical Support Center: Improving Assay Solubility for Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS 260046-88-6). This document provides in-depth troubleshooting and practical guidance for researchers encountering solubility challenges with this compound in biological and chemical assays. Our goal is to equip you with the scientific rationale and step-by-step protocols to ensure reliable and reproducible experimental results.
Frequently Asked Questions (FAQs)
FAQ 1: I'm starting my experiments. How should I prepare my initial stock solution of this compound?
This is the critical first step for any successful assay.[1][2] Given the compound's pyrazole-based structure, it is predicted to have low aqueous solubility. Therefore, a high-concentration stock solution in an appropriate organic solvent is necessary.
Answer:
Your primary solvent of choice should be 100% Dimethyl Sulfoxide (DMSO) . DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds, making it a standard for compound libraries.[3][4]
Causality & Rationale: The molecular structure of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate contains both lipophilic (phenyl, ethyl ester) and polar (amino, pyrazole nitrogen) groups. While this provides some polarity, the overall character is hydrophobic, necessitating a strong organic solvent to break down the crystal lattice energy and solvate the molecule effectively.
-
Accurate Weighing: Use a calibrated analytical balance to weigh out the desired amount of the compound (Molecular Weight: 245.28 g/mol ). For 1 mL of a 10 mM stock, you would need 0.245 mg. It is often more accurate to weigh a larger mass (e.g., 2.45 mg) and dissolve it in a larger volume (e.g., 1 mL) to prepare a higher concentration stock (e.g. 10mM) that you can then aliquot and dilute.[5]
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to the vial containing the compound.
-
Facilitating Dissolution:
-
Vortexing: Vortex the solution vigorously for 1-2 minutes.
-
Sonication: If solids persist, place the vial in a bath sonicator for 5-10 minutes.
-
Gentle Warming: If necessary, warm the solution to 30-37°C to aid dissolution. Avoid excessive heat, which could degrade the compound.
-
-
Verification: Ensure complete dissolution by visual inspection. The solution should be clear and free of any particulates.
-
Storage: Store the stock solution in small, single-use aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.
FAQ 2: My compound dissolves perfectly in DMSO, but it precipitates immediately when I add it to my aqueous assay buffer. What is happening?
This is the most common solubility challenge researchers face and is an expected outcome for many compounds stored in DMSO.[6][7]
Answer:
This phenomenon is known as antisolvent precipitation . Your compound is highly soluble in 100% DMSO but poorly soluble in the aqueous buffer. When you introduce a small volume of the DMSO stock into the buffer, the DMSO rapidly disperses, and the local solvent environment around your compound molecules quickly changes from DMSO-rich to water-rich. Water acts as an "antisolvent," causing the compound's solubility limit to be exceeded, leading to precipitation.[8]
Causality & Rationale: The high concentration of the compound in the DMSO stock (e.g., 10 mM) is far above its thermodynamic solubility limit in the final aqueous buffer (which could be in the low µM range).[9] The sudden shift in solvent polarity forces the hydrophobic compound molecules to aggregate and crash out of the solution.
To solve this, you must employ strategies to increase the compound's apparent solubility in the final aqueous working solution. The following sections provide a systematic approach to achieve this.
Troubleshooting Guide: A Systematic Approach to Improving Aqueous Solubility
When facing precipitation, a systematic approach is more effective than random trial and error. The following workflow will help you identify the optimal conditions for your specific assay.
A decision tree to guide researchers from initial precipitation to a viable solution.
Step 1: Co-Solvent Optimization
The simplest method is to include a small percentage of a water-miscible organic solvent (a co-solvent) in your final assay buffer.[10][11]
Answer:
Co-solvents work by reducing the overall polarity of the aqueous buffer, effectively increasing the buffer's capacity to dissolve hydrophobic molecules.[] Start by evaluating if your assay system (e.g., cells, enzymes) can tolerate a low percentage of solvents like DMSO, ethanol, or polyethylene glycol (PEG).
Causality & Rationale: By adding a co-solvent, you create a solvent mixture that is more chemically similar to the properties of the DMSO stock, lessening the "shock" of dilution and preventing the compound from exceeding its solubility limit.[13]
| Co-Solvent | Typical Assay Conc. | Pros | Cons |
| DMSO | 0.1% - 1% | Strong solvent, most compounds are soluble in it.[3] | Can be toxic to cells at >0.5%; may inhibit some enzymes.[7] |
| Ethanol | 0.1% - 2% | Less toxic than DMSO for many cell lines; volatile. | Weaker solvent than DMSO; can affect protein structure. |
| PEG 400 | 1% - 5% | Low toxicity; can improve compound stability.[] | Can be viscous; may interfere with some assay readouts. |
| Propylene Glycol | 1% - 5% | Good safety profile; commonly used in formulations.[10] | Can be viscous; potential for microbial growth. |
Recommendation: Begin by testing a final concentration of 1-2% DMSO in your assay buffer. If this is incompatible with your assay, evaluate ethanol or PEG 400.
Step 2: pH Adjustment
Your compound, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, has a key structural feature: a primary amine on the phenyl ring. This group is a weak base and can be protonated.
Answer:
By lowering the pH of your assay buffer, you can increase the proportion of the compound that is protonated (ionized). This positively charged form (a salt) is significantly more soluble in aqueous media than the neutral form.[14][15]
Causality & Rationale: The protonated amine group can form strong, favorable ion-dipole interactions with water molecules, which overcomes the unfavorable interactions of the hydrophobic parts of the molecule. This is a classic and highly effective technique for compounds containing basic functional groups.[16]
-
Prepare Buffers: Prepare a set of your primary assay buffer adjusted to different pH values (e.g., pH 7.4, 7.0, 6.5, 6.0, 5.5, 5.0).
-
Compound Addition: To 1 mL of each buffer, add the required volume of your 10 mM DMSO stock to reach the final desired concentration (e.g., 10 µL for a final concentration of 100 µM).
-
Incubation & Observation: Mix immediately and incubate at room temperature for 15-30 minutes. Visually inspect for precipitation or turbidity.
-
Quantification (Optional): For a more precise measurement, use nephelometry to quantify light scattering from precipitates or filter the solutions (using a 0.22 µm filter) and measure the concentration of the soluble compound in the filtrate via UV-Vis spectroscopy or HPLC.[17]
-
Selection: Choose the highest pH that maintains the compound in solution and is compatible with your assay's biological activity.
A flowchart illustrating the experimental steps for pH optimization.
Step 3: Use of Surfactants
If co-solvents and pH adjustment are insufficient or incompatible with your assay, the use of a non-ionic surfactant is a powerful alternative.
Answer:
Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solution. These micelles have a hydrophobic core and a hydrophilic shell. Your poorly soluble compound can be encapsulated within the hydrophobic core, effectively keeping it "in solution" as a stable colloidal dispersion.[18][19][20]
Causality & Rationale: This technique doesn't change the intrinsic solubility of the compound but rather creates a microenvironment (the micelle core) where the compound prefers to reside, preventing it from aggregating and precipitating in the bulk aqueous phase.[21] Non-ionic surfactants like Polysorbate 80 (Tween® 80) or Polysorbate 20 (Tween® 20) are generally well-tolerated in cell-based assays at low concentrations.
Recommendation:
-
Prepare your optimized buffer (from the steps above) containing a low concentration of a non-ionic surfactant, such as 0.01% - 0.05% (w/v) Polysorbate 80 .
-
Add your DMSO stock solution to this surfactant-containing buffer. The presence of pre-formed micelles can significantly inhibit precipitation.
-
Always run a "vehicle control" with the surfactant alone to ensure it does not interfere with your assay's results.
Summary and Final Recommendations
Improving the solubility of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a solvable challenge. By understanding the physicochemical properties of your compound and the principles of solubility enhancement, you can design a robust assay buffer.
-
Start Simple: Always prepare a concentrated stock in 100% DMSO.
-
First Line of Defense: Check if your assay can tolerate up to 1% DMSO as a co-solvent.
-
Leverage Chemistry: Exploit the basic amine group by lowering the buffer pH to the 5.5-6.5 range, if your assay permits.
-
Final Recourse: If precipitation persists, incorporate a low concentration (0.01%) of a non-ionic surfactant like Polysorbate 80.
-
Validate: Always test your final "formulation" (buffer + co-solvent/surfactant) without the compound to ensure the excipients do not affect your experimental outcome.
By following this guide, you can overcome solubility hurdles and generate high-quality, reliable data in your research.
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- PubMed Central. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs.
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
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- PMC. (2016). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules.
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- ChemicalBook. (2023). ETHYL 1-(4-AMINOPHENYL)
- ChemBK. (2024). 1H-Pyrazole-4-carboxylic acid, 1-(4-aminophenyl)-5-methyl-, ethyl ester.
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- MDPI. (2022).
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Technical Support Center: Stabilizing Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support guide for ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS: 260046-88-6). This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help researchers, chemists, and drug development professionals prevent and diagnose the degradation of this valuable research compound. Our focus is on providing not just procedural steps, but the underlying chemical principles to empower you to make informed decisions in your experiments.
Core Stability Profile at a Glance
The stability of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is primarily influenced by the presence of its aromatic primary amine (-NH₂) group. This functional group is highly susceptible to oxidation, which is the principal degradation pathway. Secondary concerns include ester hydrolysis and photodegradation.
| Parameter | Risk Factor | Preventative Measure | Rationale |
| Atmosphere | High | Store and handle under an inert atmosphere (Nitrogen or Argon).[1] | The primary amino group readily oxidizes in the presence of atmospheric oxygen, leading to colored impurities.[1][2] |
| Light | Moderate | Store in amber vials or protect from direct light.[2][3] | UV and high-energy visible light can catalyze oxidation and potentially induce photochemical reactions in the heterocyclic ring system.[4][5] |
| Temperature | Moderate | Recommended storage at 2-8°C.[6] Avoid high temperatures. | Elevated temperatures accelerate the rates of all chemical reactions, including oxidation and hydrolysis.[2][7] |
| pH | Moderate | Avoid strongly acidic or basic conditions, especially in aqueous solutions. | The ethyl ester moiety is susceptible to acid- or base-catalyzed hydrolysis to the corresponding carboxylic acid.[8] |
| Contaminants | High | Use high-purity solvents and avoid contact with trace metal ions (e.g., copper, iron).[2][3] | Metal ions can act as powerful catalysts for the oxidation of aromatic amines.[2] |
Frequently Asked Questions (FAQs)
Q1: My solid sample of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate has turned from off-white to brown/pink. What happened?
A1: This is a classic sign of oxidation of the 4-aminophenyl group.[2][3] Aromatic amines are notoriously prone to air oxidation, which forms highly colored quinone-imine type structures that can further polymerize.[2] This process is accelerated by exposure to air (oxygen) and light.[2][3] Even a small amount of oxidation can produce a significant color change. While the bulk of your material may still be intact, the presence of these colored impurities indicates suboptimal storage or handling.
Q2: How should I properly store the solid compound to prevent this discoloration?
A2: Proper storage is the most critical step in maintaining the integrity of the compound.
-
Atmosphere: The vial should be purged with an inert gas like argon or nitrogen before sealing.[1] If you will be opening the container multiple times, backfilling with inert gas after each use is highly recommended.
-
Temperature: Store the sealed container at 2-8°C.[6]
-
Light: Use an amber glass vial or store the vial in a dark, light-excluding container.[3]
-
Moisture: Ensure the container is tightly sealed to keep it dry.[6][9]
Q3: I'm preparing a stock solution in DMSO for my assays. It starts clear but turns yellow or brown within a few hours. How can I stop this?
A3: This is again due to oxidation, which can happen even faster in solution.
-
De-gas Your Solvent: Before dissolving the compound, sparge your DMSO with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[1]
-
Work Quickly: Prepare the solution immediately before use if possible.
-
Use an Antioxidant: For applications where it won't interfere with your experiment, adding a small amount of an antioxidant like ascorbic acid (Vitamin C) to your solution can be highly effective at scavenging oxygen and preventing degradation.[2][10]
-
Inert Atmosphere: Prepare the solution in a glove box or under a positive pressure of inert gas.
Q4: Can I use solvents other than DMSO? What are the stability considerations?
A4: Yes, but stability will vary.
-
Aprotic Solvents (e.g., THF, Dichloromethane): These are generally good choices. Ensure they are anhydrous and de-gassed.
-
Protic Solvents (e.g., Ethanol, Methanol): These can be used, but the compound may be slightly less stable. The risk of ester hydrolysis increases if any acidic or basic contaminants are present.[8]
-
Aqueous Solutions: Avoid prolonged storage in aqueous buffers, especially those with a pH far from neutral (pH < 6 or pH > 8), due to the risk of ester hydrolysis.
Q5: I see an extra peak in my HPLC/LC-MS analysis that wasn't there before. What could it be?
A5: The most likely culprits are the oxidation product or the hydrolysis product.
-
Oxidation Product: This will likely be a complex mixture of colored, higher molecular weight species, which may appear as a broad, late-eluting peak or multiple small peaks in your chromatogram.
-
Hydrolysis Product: The ethyl ester can hydrolyze to the corresponding carboxylic acid (1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylic acid). This product will be more polar than the parent compound and will therefore have a shorter retention time on a reverse-phase HPLC column. Its mass will be 28.05 Da less than the parent compound (loss of C₂H₄).
Troubleshooting Guide: Diagnosing and Solving Degradation
This section provides a systematic approach to identifying and resolving stability issues during your experiments.
Problem: Significant Discoloration of Solid or Solution
Discoloration is the most common indicator of degradation. Use the following workflow to troubleshoot the issue.
Caption: Troubleshooting workflow for discolored samples.
Key Degradation Mechanisms
Understanding the chemical transformations your compound may undergo is key to preventing them.
Caption: Primary degradation pathways for the target compound.
Detailed Experimental Protocols
Protocol 1: Recommended Storage and Handling of Solid Compound
This protocol ensures the long-term stability of the solid material.
-
Incoming Inspection: Upon receipt, inspect the material for any signs of discoloration. It should be an off-white to light-yellow solid.
-
Container: Use a low-volume amber glass vial with a PTFE-lined cap.
-
Inert Atmosphere: Before sealing for the first time or for long-term storage, gently flush the vial with a stream of dry nitrogen or argon for 30-60 seconds to displace all air.
-
Sealing: Seal the cap tightly. For extra protection, wrap the cap-vial interface with Parafilm®.
-
Labeling: Clearly label the vial with the compound name, date received, and date opened.
-
Storage Location: Place the sealed vial inside a secondary container (e.g., a small box) and store in a refrigerator at 2-8°C .[6]
-
Dispensing: When weighing out the compound, do so in a controlled environment (e.g., glove box) or work quickly in a well-ventilated hood. Minimize the time the container is open to the atmosphere. After dispensing, re-flush the vial with inert gas before re-sealing.
Protocol 2: Preparation of Stabilized Stock Solutions for Assays
This protocol is designed to maximize the stability of the compound in a DMSO stock solution for several days to weeks.
-
Solvent Preparation: Use a new, sealed bottle of anhydrous, high-purity DMSO. Transfer the required volume to a flask and sparge with dry nitrogen or argon gas for 15-20 minutes.
-
Antioxidant (Optional but Recommended): Prepare a concentrated stock of L-ascorbic acid in the de-gassed DMSO (e.g., 10 mg/mL).
-
Compound Weighing: Weigh the required amount of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate into a clean, dry amber vial.
-
Dissolution:
-
Add the de-gassed DMSO to the vial containing the solid.
-
If using an antioxidant, add the L-ascorbic acid stock to achieve a final concentration of 0.01-0.1% (w/v).[2] For example, for a 10 mM stock of a ~245 g/mol compound, this would be a very small addition.
-
Vortex gently until fully dissolved.
-
-
Storage:
-
Flush the headspace of the vial with inert gas.
-
Seal tightly and wrap with Parafilm®.
-
For short-term storage (1-3 days), store at 2-8°C.
-
For long-term storage (>3 days), aliquot into single-use vials and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
-
Protocol 3: Monitoring Purity and Degradation by HPLC
A simple reverse-phase HPLC method to check the purity of your sample.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 10% B and re-equilibrate.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm and 280 nm.
-
Expected Results:
-
Parent Compound: A single major peak. Note its retention time.
-
Hydrolysis Product: A more polar peak with a shorter retention time.
-
Oxidation Products: May appear as small, broad peaks, often with later retention times, or as a rising baseline. The solution's color is the best indicator of oxidation.
-
References
-
Viveka, S., Vasantha, G., Dinesha, Naveen, S., Lokanath, N. K., & Nagaraja, G. K. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 136-145. Available at: [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. Retrieved from: [Link]
-
PrepChem. (2024). Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from: [Link]
-
Santamaría, J., et al. (2021). Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence. Organic Letters, 23(13), 5132–5136. Available at: [Link]
-
Verma, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety, 30(6), 27–42. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from: [Link]
-
D'Auria, M. (2018). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. Available at: [Link]
-
Kajay Remedies. (2024). How Kajay Remedies Preserves the Pure White Color of Highly Oxidant Para Aminophenol. Retrieved from: [Link]
-
ResearchGate. (n.d.). Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. Retrieved from: [Link]
-
SKC Inc. (2024). Safety Data Sheet: Aromatic Amine Cleaning Developing Solution. Retrieved from: [Link]
-
National Center for Biotechnology Information. (2023). Examination of aminophenol-containing compounds designed as antiproliferative agents and potential atypical retinoids. PubMed Central. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. PubMed Central. Available at: [Link]
-
Mignolet, A., et al. (2016). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. Physical Chemistry Chemical Physics, 18(23), 15231-15243. Available at: [Link]
-
Diplomata Comercial. (n.d.). Amine Storage Conditions: Essential Guidelines for Safety. Retrieved from: [Link]
-
ResearchGate. (2012). How to prevent/minimize rapid air oxidation of arylamine... Retrieved from: [Link]
-
Verma, M., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. Available at: [Link]
-
National Institutes of Health. (n.d.). Visible-Light Driven Selective C–N Bond Scission in anti-Bimane-Like Derivatives. Retrieved from: [Link]
-
Fustero, S., et al. (2011). Synthesis of pyrazole-5-carboxylates using 1,3-dipolar cycloaddition of ethyl diazoacetate and α-methylene carbonyl. Molecules, 16(9), 7693-7707. Available at: [Link]
-
Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. Available at: [Link]
- Google Patents. (n.d.). WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids.
-
University of Toronto Scarborough. (n.d.). Chemical Handling and Storage Section 6. Retrieved from: [Link]
-
Menard, K., et al. (2012). Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. Chemistry & Chemical Technology, 5(4), 385-390. Available at: [Link]
-
Di Nardo, G., et al. (2023). Anti-Oxidation Agents to Prevent Dye Degradation in Organic-Based Host–Guest Systems Suitable for Luminescent Solar Concentrators. Materials, 16(2), 682. Available at: [Link]
-
Chen, Y., et al. (2018). Direct Synthesis of Pyrazoles from Esters using tert-Butoxide-Assisted C-(C=O) Coupling. Advanced Synthesis & Catalysis, 360(13), 2506-2511. Available at: [Link]
-
ChemSynthesis. (n.d.). ethyl 1-acetyl-5-amino-1H-pyrazole-4-carboxylate. Retrieved from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. kajay-remedies.com [kajay-remedies.com]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry | Academic Journals and Conferences [science2016.lp.edu.ua]
- 6. 260046-88-6|Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate|BLD Pharm [bldpharm.com]
- 7. diplomatacomercial.com [diplomatacomercial.com]
- 8. researchgate.net [researchgate.net]
- 9. international.skcinc.com [international.skcinc.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Navigating Scale-Up Challenges in the Synthesis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Welcome to the dedicated technical support center for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the scale-up of this important pyrazole derivative. The following information is curated to address specific challenges you may encounter during your experimental work, moving from bench-scale to larger production.
Introduction to the Synthesis and its Challenges
The synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate typically proceeds via a Knorr pyrazole synthesis, a robust and widely used method for constructing the pyrazole ring.[1] This involves the condensation of a substituted hydrazine, in this case, (4-aminophenyl)hydrazine, with a β-ketoester, such as ethyl 2-methylacetoacetate. While the reaction is generally efficient on a laboratory scale, scaling up presents a unique set of challenges that can impact yield, purity, and safety.
The presence of the 4-aminophenyl moiety introduces specific complexities. This electron-rich aromatic amine is susceptible to oxidation and can participate in side reactions, leading to colored impurities that are often difficult to remove. Furthermore, the exothermic nature of the condensation and the inherent hazards of hydrazine derivatives necessitate careful control of reaction parameters, especially on a larger scale where heat and mass transfer can be limiting.[2][3]
This guide will provide a structured approach to troubleshooting common issues and answer frequently asked questions, ensuring a smoother transition from lab to pilot plant and beyond.
Troubleshooting Guide
This section is designed to help you diagnose and resolve common problems encountered during the scale-up synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Problem 1: Low Yield and Incomplete Conversion
Symptoms:
-
Reaction monitoring (e.g., by HPLC, TLC) shows significant amounts of starting materials remaining even after extended reaction times.
-
Isolated yield of the desired product is consistently below expectations.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Suboptimal Reaction Temperature | The condensation reaction requires sufficient thermal energy to proceed at a reasonable rate. However, excessive heat can lead to degradation of starting materials and product. | Systematically screen the reaction temperature. Start at a moderate temperature (e.g., 60-70 °C) and incrementally increase it while monitoring reaction progress. Be aware that the reaction is often exothermic, so controlled heating and efficient cooling are crucial on a larger scale.[3] |
| Inefficient Mixing | In large reactors, poor agitation can lead to localized "hot spots" and areas of high reactant concentration, promoting side reactions and incomplete conversion.[3] | Characterize the mixing efficiency of your reactor system. Ensure the agitator design and speed are sufficient to maintain a homogeneous reaction mixture. Consider using baffles to improve mixing. |
| Incorrect Stoichiometry or Reagent Addition Rate | An inappropriate ratio of hydrazine to β-ketoester can lead to incomplete consumption of the limiting reagent. Rapid addition of the hydrazine can cause temperature spikes, leading to side-product formation.[3] | Optimize the stoichiometry of the reactants. A slight excess of the hydrazine derivative may be beneficial. Implement a controlled, slow addition of the (4-aminophenyl)hydrazine to the β-ketoester solution to manage the exotherm. |
| Catalyst Issues | The Knorr synthesis is often catalyzed by a weak acid (e.g., acetic acid). The type and concentration of the acid can significantly impact the reaction rate. | Screen different acid catalysts (e.g., acetic acid, formic acid) and optimize the catalyst loading. Ensure the catalyst is of appropriate quality and is not deactivated by impurities in the starting materials. |
Problem 2: Product Discoloration (Yellow, Brown, or Red Impurities)
Symptoms:
-
The crude product has a significant yellow, brown, or reddish tint.
-
The final product remains colored even after initial purification attempts.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Oxidation of (4-aminophenyl)hydrazine | The starting hydrazine is susceptible to oxidation, especially at elevated temperatures and in the presence of air, forming highly colored impurities.[4] | Purge the reactor with an inert gas (e.g., nitrogen, argon) before and during the reaction to minimize contact with oxygen. Use freshly purified or high-purity (4-aminophenyl)hydrazine. Consider adding an antioxidant, although this would need to be carefully evaluated for its impact on the reaction and downstream processing. |
| Side Reactions of the Amino Group | The free amino group on the phenyl ring can undergo various side reactions, such as diazotization if nitrous acid is present as an impurity, leading to colored azo compounds.[5][6] | Ensure all reagents and solvents are free from nitrite or nitrate impurities. Maintain a slightly acidic pH to protonate the amino group and reduce its nucleophilicity, which can help prevent some side reactions. |
| Thermal Degradation | At higher temperatures, the starting materials or the product itself may degrade, forming colored byproducts. | As mentioned for low yield, carefully control the reaction temperature and avoid localized overheating. Perform thermal stability studies (e.g., using DSC) on your starting materials and product to understand their decomposition profiles. |
| Metal Contamination | Trace metal impurities from the reactor or reagents can catalyze decomposition and color formation. | Use glass-lined or high-quality stainless steel reactors. Ensure all reagents are of a suitable grade with low metal content. |
Problem 3: Difficulties in Product Isolation and Purification
Symptoms:
-
The product does not crystallize easily from the reaction mixture or chosen solvent.
-
The isolated product has a low purity and contains multiple impurities that are difficult to separate by crystallization.
Potential Causes & Solutions:
| Cause | Explanation | Troubleshooting Steps |
| Inappropriate Crystallization Solvent | The choice of solvent is critical for obtaining a high-purity crystalline product. The ideal solvent should have good solubility for the product at elevated temperatures and poor solubility at lower temperatures. | Conduct a thorough solvent screening for crystallization. Common solvents for pyrazole derivatives include ethanol, isopropanol, ethyl acetate, and mixtures with heptane or hexane.[7] |
| Presence of Impurities Inhibiting Crystallization | Certain impurities, even at low levels, can act as crystallization inhibitors, leading to oiling out or the formation of fine, difficult-to-filter crystals. | Analyze the impurity profile of your crude product using techniques like HPLC-MS to identify the problematic impurities. Develop a purification strategy to remove these impurities before the final crystallization step. This may involve a wash with a suitable solvent or a charcoal treatment. |
| Formation of Regioisomers | If an unsymmetrical β-ketoester is used, the formation of a regioisomeric pyrazole is possible, which can be difficult to separate from the desired product. | Carefully select your starting materials to avoid regioselectivity issues. If regioisomers are unavoidable, develop a chromatographic or selective crystallization method for their separation. |
| Residual Starting Materials | Incomplete conversion can lead to the presence of starting materials in the crude product, complicating purification. | Optimize the reaction conditions to drive the reaction to completion. Consider a work-up procedure that removes unreacted starting materials, such as an aqueous wash to remove the hydrazine. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when scaling up this synthesis?
A1: The primary safety concern is the handling of (4-aminophenyl)hydrazine. Hydrazine and its derivatives are toxic and potentially carcinogenic.[2] They are also thermally unstable and can decompose exothermically. Key safety measures include:
-
Engineering Controls: Conduct the reaction in a well-ventilated area, preferably in a closed system to minimize exposure.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. For large-scale operations, respiratory protection may be necessary.
-
Thermal Hazard Assessment: Perform a thorough thermal hazard assessment of the reaction using techniques like Differential Scanning Calorimetry (DSC) to understand the onset of decomposition and the energy released.
-
Quenching Procedures: Develop a safe and controlled procedure for quenching any unreacted hydrazine at the end of the reaction.
Q2: How can I effectively monitor the progress of the reaction on a large scale?
A2: In-process controls (IPCs) are crucial for monitoring reaction progress and ensuring consistency. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this synthesis. A typical HPLC method would involve:
-
Column: A C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium formate).
-
Detection: UV detection at a wavelength where both starting materials and the product have good absorbance. Regularly sample the reaction mixture (taking appropriate safety precautions) and analyze by HPLC to track the disappearance of starting materials and the formation of the product.
Q3: What is the likely mechanism of this reaction?
A3: The synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate follows the Knorr pyrazole synthesis mechanism.[1] The key steps are:
-
Condensation: The more nucleophilic nitrogen of the (4-aminophenyl)hydrazine attacks the ketone carbonyl of the ethyl 2-methylacetoacetate to form a hydrazone intermediate.
-
Cyclization: The second nitrogen atom of the hydrazine then undergoes an intramolecular nucleophilic attack on the ester carbonyl.
-
Dehydration: Elimination of a molecule of water and ethanol leads to the formation of the stable, aromatic pyrazole ring.
Q4: Are there any alternative synthetic routes to consider for scale-up?
A4: While the Knorr synthesis is the most common, other methods for pyrazole synthesis exist, such as 1,3-dipolar cycloadditions or multicomponent reactions.[8] However, for this specific target molecule, the Knorr synthesis using (4-aminophenyl)hydrazine and a suitable β-ketoester is likely the most direct and cost-effective route for industrial production. Flow chemistry is an emerging technology that can offer better control over reaction parameters and improved safety for hazardous reactions like those involving hydrazines.[8]
Experimental Protocols & Data
Illustrative Laboratory-Scale Synthesis Protocol
This protocol is a representative procedure and should be optimized for your specific equipment and scale.
Materials:
-
(4-aminophenyl)hydrazine hydrochloride
-
Ethyl 2-methylacetoacetate
-
Ethanol
-
Acetic acid (catalytic amount)
Procedure:
-
To a solution of ethyl 2-methylacetoacetate (1.0 eq) in ethanol, add a catalytic amount of acetic acid.
-
In a separate vessel, prepare a solution of (4-aminophenyl)hydrazine hydrochloride (1.05 eq) in ethanol and neutralize it with a suitable base (e.g., sodium acetate) to free the hydrazine base.
-
Slowly add the (4-aminophenyl)hydrazine solution to the ethyl 2-methylacetoacetate solution at room temperature with stirring.
-
Heat the reaction mixture to reflux (approximately 78 °C) and monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
The product may precipitate upon cooling. If not, slowly add water to induce crystallization.
-
Collect the solid product by filtration, wash with a mixture of ethanol and water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Data Presentation
Table 1: Typical Impurity Profile from HPLC Analysis
| Impurity | Retention Time (min) | Potential Source |
| Unreacted (4-aminophenyl)hydrazine | 2.5 | Incomplete reaction |
| Unreacted Ethyl 2-methylacetoacetate | 4.2 | Incomplete reaction |
| Oxidized Hydrazine Byproduct | 5.8 | Oxidation of starting material |
| Regioisomeric Pyrazole | 7.1 | Reaction with tautomer of β-ketoester |
| Dimerized Hydrazine Impurity | 9.3 | Side reaction of starting material |
Visualizations
Reaction Mechanism
Caption: Troubleshooting workflow for low reaction yield.
References
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. The oxidation of phenylhydrazine: superoxide and mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Diazotisation [organic-chemistry.org]
- 7. prepchem.com [prepchem.com]
- 8. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds [mdpi.com]
Technical Support Center: Optimizing Catalyst Selection for Pyrazole Synthesis
Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common challenges encountered during the synthesis of pyrazoles. Pyrazoles are a critical structural motif in medicinal chemistry and materials science, and efficient, well-controlled synthesis is paramount.[1][2] This resource provides actionable advice and foundational knowledge to empower you in your experimental work.
Troubleshooting Guide
This section addresses specific issues you may encounter during pyrazole synthesis in a question-and-answer format, offering potential causes and actionable solutions.
Issue 1: Why is the yield of my pyrazole synthesis consistently low?
Low yields can be attributed to several factors, from reaction conditions to catalyst choice. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not be reaching completion.
-
Troubleshooting:
-
Increase Reaction Time: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure all starting materials have been consumed.
-
Increase Temperature: Many condensation reactions for pyrazole synthesis benefit from heating.[3] Consider refluxing the reaction mixture. Microwave-assisted synthesis has also been shown to improve yields and significantly reduce reaction times.[4][5]
-
-
-
Suboptimal Catalyst Choice or Loading: The catalyst may not be suitable for your specific substrates or may be used in an incorrect amount.
-
Troubleshooting:
-
Catalyst Screening: For classical methods like the Knorr synthesis, which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine, a simple acid catalyst like acetic acid or a mineral acid is often sufficient.[6][7][8] However, for more complex or sensitive substrates, exploring other catalysts can be beneficial. Lewis acids such as scandium triflate (Sc(OTf)₃) have been shown to be effective, even under solvent-free conditions.[9]
-
Consider "Green" Catalysts: Environmentally friendly options like nano-ZnO or ammonium chloride have demonstrated high efficiency and can simplify work-up procedures.[10][11] For instance, nano-ZnO has been used to achieve yields of up to 95%.[10]
-
Transition Metal Catalysis: For specific transformations, such as cross-coupling reactions to form N-arylpyrazoles, palladium catalysts are often employed.[12] The choice of ligand is crucial in these cases to ensure high catalytic activity and selectivity.[13][14]
-
-
-
Side Reactions and Byproduct Formation: The formation of unwanted side products can significantly diminish the yield of the desired pyrazole.
-
Troubleshooting:
-
Control of Regioselectivity: When using unsymmetrical 1,3-dicarbonyl compounds, the formation of regioisomers is a common issue.[2] The choice of catalyst and solvent can influence the regioselectivity. For example, in the synthesis of 1-aryl-3,4,5-substituted pyrazoles, aprotic dipolar solvents like DMF or DMAc have been shown to provide better results than traditional protic solvents like ethanol.[15]
-
Purity of Starting Materials: Ensure the purity of your starting materials, such as hydrazines and 1,3-dicarbonyl compounds, as impurities can lead to side reactions.[16]
-
-
Issue 2: My reaction is not regioselective. How can I control which regioisomer is formed?
Controlling regioselectivity is a common challenge, especially in reactions like the Knorr synthesis with unsymmetrical diketones.[2]
-
Solvent Selection: The solvent can play a significant role in directing the regioselectivity. A systematic screening of solvents is recommended. While traditional methods often use ethanol or acetic acid, exploring aprotic solvents may offer better control.[15]
-
Catalyst Influence: The nature of the catalyst can influence which carbonyl group of the 1,3-dicarbonyl compound is preferentially attacked by the hydrazine.[7] Experimenting with different acid or metal catalysts can help steer the reaction towards the desired isomer.
-
Temperature Control: In some cases, reaction temperature can affect the ratio of regioisomers. Running the reaction at different temperatures (e.g., room temperature vs. reflux) may improve selectivity.[17]
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic methods for pyrazole synthesis?
The Knorr pyrazole synthesis is a foundational method, involving the reaction of a 1,3-dicarbonyl compound with a hydrazine, typically in the presence of an acid catalyst.[6][7][8] Other widely used methods include:
-
1,3-Dipolar Cycloadditions: This method involves the reaction of a compound containing a diazo group with an alkyne.[10]
-
Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step and can be highly efficient. Various catalysts, including metal nanoparticles and Lewis acids, have been employed for these reactions.[18]
-
Transition-Metal Catalyzed Reactions: Palladium, copper, and rhodium catalysts are used for various pyrazole syntheses, including cross-coupling and cycloaddition reactions.[12][19]
Q2: How do I choose the right catalyst for my specific pyrazole synthesis?
The choice of catalyst depends heavily on the desired pyrazole structure and the chosen synthetic route.
-
For simple substituted pyrazoles from 1,3-diketones and hydrazines (Knorr Synthesis): Start with a simple acid catalyst like acetic acid or a small amount of a mineral acid.[7][8] For improved yields or greener conditions, consider catalysts like nano-ZnO or ammonium chloride.[10][11]
-
For N-aryl pyrazoles: Palladium-catalyzed N-arylation of pyrazole is a common method. The choice of ligand is critical for success.[12]
-
For highly substituted or functionalized pyrazoles: Multicomponent reactions or cycloadditions may be more suitable. These often require specific metal catalysts such as copper or rhodium complexes.[19]
Q3: What role do ligands play in palladium-catalyzed pyrazole synthesis?
In palladium-catalyzed reactions, such as C-H activation or cross-coupling to form N-aryl pyrazoles, ligands are crucial for:
-
Stabilizing the Palladium Catalyst: Ligands prevent the precipitation of palladium black and maintain the catalyst's activity.
-
Modulating Reactivity and Selectivity: The electronic and steric properties of the ligand influence the catalyst's reactivity and can direct the reaction to a specific site on the pyrazole ring.[13][20] For example, sterically bulky, electron-rich phosphine ligands can enhance the rate of oxidative addition in cross-coupling reactions.[20]
Q4: Can the catalyst be recycled?
The recyclability of the catalyst depends on its nature.
-
Homogeneous Catalysts: Catalysts that are soluble in the reaction mixture (e.g., many acid and palladium complexes) are generally difficult to recover and reuse.
-
Heterogeneous Catalysts: Solid-supported catalysts, such as nano-ZnO or catalysts immobilized on polymers like Amberlyst-70, can often be recovered by simple filtration and reused for multiple reaction cycles.[10][21] This is a key advantage in green chemistry approaches.[11]
Experimental Protocol: Knorr Pyrazole Synthesis using a Green Catalyst
This protocol details the synthesis of 3,5-dimethylpyrazole using ammonium chloride as an environmentally benign catalyst.[11]
Materials:
-
Acetylacetone
-
Hydrazine hydrate
-
Ammonium chloride
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
Procedure:
-
In a dry round-bottom flask, dissolve acetylacetone (20 mmol) in ethanol (100 mL).[11]
-
Add ammonium chloride (as a catalyst) to the solution.
-
Slowly add hydrazine hydrate to the reaction mixture while stirring.
-
Attach a reflux condenser and heat the mixture to reflux with continuous stirring.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The resulting crude product can be purified by recrystallization.
Visualizing Key Processes
Diagram 1: Knorr Pyrazole Synthesis Mechanism
This diagram illustrates the catalytic cycle of the Knorr pyrazole synthesis, highlighting the role of the acid catalyst.
Caption: Catalytic mechanism of the Knorr pyrazole synthesis.
Diagram 2: Catalyst Selection Decision Tree
This flowchart provides a simplified decision-making process for selecting a suitable catalyst for pyrazole synthesis.
Caption: Decision tree for initial catalyst selection in pyrazole synthesis.
References
Sources
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- 10. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
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- 18. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 21. semanticscholar.org [semanticscholar.org]
Technical Support Center: Purity Assessment of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Welcome to the technical support guide for the analytical assessment of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This document is designed for researchers, analytical chemists, and drug development professionals, providing in-depth, field-proven insights into establishing the purity of this key pharmaceutical intermediate. Our focus is on not just how to perform the analysis, but why specific methodological choices are made, ensuring robust and reliable results.
The purity of an active pharmaceutical ingredient (API) or intermediate is a critical quality attribute that directly impacts safety and efficacy. A comprehensive purity profile requires a multi-pronged, or orthogonal, approach, utilizing several analytical techniques to detect, quantify, and identify different types of potential impurities. This guide provides detailed protocols and troubleshooting FAQs for the most critical analytical methods.
The Orthogonal Approach to Purity Assessment
No single analytical method can provide a complete picture of a compound's purity. An effective purity assessment strategy relies on using multiple, complementary techniques. High-Performance Liquid Chromatography (HPLC) is exceptional for separating and quantifying organic impurities, while Quantitative Nuclear Magnetic Resonance (qNMR) offers a powerful way to determine absolute purity against a certified standard. Mass Spectrometry (MS) is indispensable for identifying the structure of unknown impurities, and Elemental Analysis provides fundamental confirmation of the compound's elemental composition.
Caption: Orthogonal workflow for purity assessment.
High-Performance Liquid Chromatography (HPLC) for Organic Impurity Profiling
HPLC is the workhorse for purity analysis in the pharmaceutical industry, offering high-resolution separation of the main compound from process-related impurities and degradation products.[1] For Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, a reversed-phase (RP-HPLC) method is most suitable due to the compound's polarity.
Experimental Protocol: A Starting Point for RP-HPLC Method Development
This protocol provides a robust starting point. Method validation according to ICH guidelines is mandatory to ensure it is suitable for its intended purpose.[2][3]
-
Sample Preparation:
-
Accurately weigh and dissolve approximately 10 mg of the compound in 10 mL of a suitable solvent (e.g., methanol or acetonitrile) to create a 1 mg/mL stock solution.
-
Further dilute as necessary to fall within the linear range of the detector.
-
Filter the final solution through a 0.45 µm syringe filter prior to injection to protect the column.[4]
-
-
HPLC System & Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: Start with a ratio appropriate for retaining the analyte (e.g., 70:30 A:B), then ramp up the organic phase (B) to elute more hydrophobic impurities. A typical gradient might be:
-
0-20 min: 30% to 90% B
-
20-25 min: Hold at 90% B
-
25-30 min: Return to 30% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.[3]
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at an appropriate wavelength (e.g., 254 nm or a wavelength maximum determined by UV scan).
-
-
Method Validation Parameters: The reliability of an impurity method must be proven through validation.[5][6] Key parameters and typical acceptance criteria are summarized below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to detect the analyte unequivocally in the presence of other components (impurities, degradants).[7] | Peak purity analysis (e.g., via PDA detector) shows no co-elution. |
| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration within a given range. | Correlation coefficient (r²) ≥ 0.998.[2] |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio ≥ 10. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-Noise ratio ≥ 3. |
| Accuracy | The closeness of test results to the true value, often assessed by spike/recovery experiments. | Recovery between 98.0% and 102.0%. |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2.0%. |
Troubleshooting & FAQs: HPLC Analysis
Q1: My main peak is tailing significantly. What are the common causes and how can I fix it?
A1: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase.
-
Cause 1: Silanol Interactions: The basic amine group on your compound can interact with acidic silanol groups on the silica-based C18 column.
-
Solution: Lower the mobile phase pH by using an additive like formic or trifluoroacetic acid (TFA). This protonates the amine and suppresses silanol ionization, minimizing the interaction.[8]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the column.
-
Solution: Dilute your sample and re-inject.
-
-
Cause 3: Column Void: A void or channel has formed at the head of the column.
-
Solution: This is often irreversible. Replace the column and always use a guard column to extend its life.[9]
-
Q2: I'm observing a drift in my retention times from one injection to the next. What's wrong?
A2: Retention time drift points to a lack of stability in the system.
-
Cause 1: Inadequate Column Equilibration: The column is not fully equilibrated with the starting mobile phase conditions before injection.
-
Solution: Increase the equilibration time at the end of your gradient method. 10-15 column volumes is a good rule of thumb.[10]
-
-
Cause 2: Temperature Fluctuations: The column temperature is not stable.
-
Solution: Always use a thermostatted column compartment and ensure it has reached the set temperature before starting your run.[10]
-
-
Cause 3: Mobile Phase Composition Change: The mobile phase composition is changing over time (e.g., evaporation of the more volatile organic component).
-
Solution: Prepare fresh mobile phase daily and keep the reservoir bottles loosely capped to prevent evaporation while allowing for pressure equalization.[9]
-
Quantitative NMR (qNMR) for Absolute Purity Assessment
Unlike chromatography, which provides relative purity based on peak area percentage, qNMR can determine the absolute purity (or "assay") of a compound by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and weight.[11][12]
Experimental Protocol: 1H qNMR
-
Internal Standard Selection: Choose a standard that has high purity, is non-volatile, stable, and has simple, sharp proton signals that do not overlap with your analyte's signals.[12] For your compound, maleic acid or dimethyl sulfone could be suitable candidates.
-
Sample Preparation:
-
Accurately weigh approximately 10-15 mg of your compound into a vial.
-
Accurately weigh a similar molar equivalent of the internal standard into the same vial.
-
Dissolve both completely in a known volume of a deuterated solvent (e.g., DMSO-d6 or CDCl3) and transfer to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a standard 1H NMR spectrum, but ensure key parameters are set for quantitation.
-
Crucial Parameter: The relaxation delay (d1) must be long enough to allow for complete T1 relaxation of all relevant protons (both analyte and standard). A delay of 5 times the longest T1 is recommended.[13]
-
-
Data Processing & Calculation:
-
Carefully integrate a well-resolved, non-overlapping peak for the analyte and a peak for the internal standard.
-
Use the following formula to calculate purity:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_std = Purity of the internal standard
-
Troubleshooting & FAQs: qNMR Analysis
Q1: My calculated qNMR purity is lower than expected from HPLC. Why?
A1: This is common and highlights the power of qNMR.
-
Cause 1: Presence of Water or Residual Solvents: HPLC-UV will not detect non-UV active substances like water or common solvents (e.g., ethyl acetate, dichloromethane), but they contribute to the total mass. The 1H NMR spectrum will often show these, and they must be accounted for. qNMR provides a more accurate mass-based purity.[13]
-
Cause 2: Incomplete Relaxation: If the relaxation delay (d1) was too short, signals will not have fully recovered, leading to inaccurate integrals and an incorrect purity calculation.
-
Cause 3: Weighing or Standard Purity Errors: Ensure your balance is calibrated and you are using a certified internal standard with a known purity value.
Q2: How can I be sure my chosen analyte peak is "pure" and not overlapping with an impurity?
A2: This is a critical aspect of qNMR.
-
Solution 1: Use Multiple Peaks: Calculate the purity using several different, well-resolved peaks from your analyte. The results should be consistent. If one peak gives a different purity value, it is likely compromised.[14]
-
Solution 2: Use 2D NMR: A 2D experiment like COSY can help resolve overlapping signals and confirm peak purity.[13]
-
Solution 3: Higher Field Strength: Using a higher field NMR spectrometer (e.g., 600 MHz vs. 400 MHz) will increase spectral dispersion and may resolve the overlap.[14]
Mass Spectrometry (MS) for Impurity Identification
When HPLC analysis reveals an unknown impurity above the identification threshold (typically >0.1%), MS is the primary tool used for its structural elucidation.[15] High-resolution mass spectrometry (HRMS), often using a Q-TOF instrument, provides an accurate mass that can be used to predict the elemental formula of the impurity.[16][17]
Caption: LC-MS workflow for impurity identification.
Troubleshooting & FAQs: MS Analysis
Q1: My HPLC method uses a non-volatile buffer like phosphate. Can I use it for LC-MS?
A1: No. Non-volatile buffers like phosphates will precipitate in the mass spectrometer source and cause significant contamination and signal suppression. You must adapt your method to use a volatile buffer system.
-
Solution: Replace phosphate buffer with a volatile alternative such as 0.1% formic acid, 0.1% acetic acid, or ammonium formate/acetate. You may need to re-optimize your chromatography with the new mobile phase.
Q2: I have an accurate mass for my impurity. How do I confidently propose a structure?
A2: The accurate mass provides the elemental formula, which is a crucial first step.
-
Step 1: Consider Plausible Transformations: Think about the synthesis route. Could the impurity be a starting material, a known byproduct, or a slight modification of the parent molecule (e.g., hydrolysis of the ester, N-oxidation, de-ethylation)?
-
Step 2: Analyze MS/MS Fragmentation: Compare the fragmentation pattern of the impurity to that of the parent compound.[17] Common fragments suggest that parts of the core structure are intact, while the mass difference in other fragments can pinpoint the location of the modification.
-
Step 3: Confirmation: The ultimate confirmation involves synthesizing the proposed impurity structure and demonstrating that its retention time and mass spectrum match the unknown impurity.[18]
Elemental Analysis (EA)
Elemental analysis (CHNS) is a fundamental technique that determines the mass percentages of carbon, hydrogen, nitrogen, and sulfur in a pure compound.[19][20] It serves as a final check on the empirical formula and overall purity.
Troubleshooting & FAQs: Elemental Analysis
Q1: My elemental analysis results are outside the acceptable ±0.4% range. What does this indicate?
A1: A deviation greater than 0.4% suggests the sample is not as pure as assumed.[21]
-
Cause 1: Persistent Impurities: The sample may contain organic or inorganic impurities that alter the overall elemental composition.
-
Cause 2: Trapped Solvent or Water: The most common reason for deviation. Even small amounts of residual solvent or bound water can significantly skew the results. For example, the presence of water will decrease the carbon percentage and increase the hydrogen percentage relative to the calculated values for the anhydrous compound.[21]
-
Solution: Before submitting a sample for EA, ensure it is thoroughly dried under high vacuum to remove residual solvents and water. If the deviation persists, it confirms the presence of non-volatile impurities that should be investigated by other techniques like HPLC.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
Wikipedia. Elemental analysis. [Link]
-
Candioti, L. (2014). Validation of Impurity Methods, Part II. LCGC North America. [Link]
-
EC-UNDP. Validation Of Analytical Methods For Pharmaceutical Analysis. [Link]
-
Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. [Link]
-
National Center for Biotechnology Information. (2012). An International Study Evaluating Elemental Analysis. [Link]
-
European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products. [Link]
-
SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. [Link]
-
Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. [Link]
-
Eltra. Elemental Analysis - Organic & Inorganic Compounds. [Link]
-
International Journal of Pharmaceutical Quality Assurance. (2018). Analytical method validation: A brief review. [Link]
-
SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [Link]
-
Semantic Scholar. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
R Discovery. (2024). A Highly Sensitive RP HPLC-PDA Analytical Method for Detection and Quantification.... [Link]
-
ACS Publications. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
National Center for Biotechnology Information. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
International Journal of Chemical and Pharmaceutical Analysis. (2014). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. [Link]
-
SCION Instruments. (2023). HPLC Troubleshooting Guide. [Link]
-
European Pharmaceutical Review. (2007). Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. [Link]
-
Hichrom. HPLC Troubleshooting Guide. [Link]
-
Phenomenex. HPLC Troubleshooting Guide. [Link]
-
ResearchGate. (2023). Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation.... [Link]
-
Resolvemass Laboratories. (2025). Impurity Profiling and Characterization for Generic Project Submission to USFDA. [Link]
-
Advances in Bioresearch. (2025). Impurity profiling Techniques for Pharmaceuticals – A Review. [Link]
-
RSSL. Identifying and elucidating impurity species. [Link]
-
ResearchGate. (2025). Mass spectrometry in impurity profiling. [Link]
-
Agilent. Pharmaceutical Impurity Identification and Profiling Using Agilent Q-TOF LC/MS.... [Link]
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- 3. ijcpa.in [ijcpa.in]
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Validation & Comparative
A Comparative Analysis of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate and Celecoxib for Cyclooxygenase-2 (COX-2) Inhibition
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of anti-inflammatory drug discovery, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of therapeutic strategy. This guide provides a detailed comparative analysis of the well-established COX-2 inhibitor, Celecoxib, and a structurally related pyrazole derivative, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. While Celecoxib's profile is extensively documented, this guide will leverage established structure-activity relationships (SAR) of pyrazole-based COX-2 inhibitors to scientifically evaluate the potential of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a selective COX-2 inhibitor.
The Central Role of COX-2 in Inflammation
Cyclooxygenase (COX) enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Two primary isoforms, COX-1 and COX-2, orchestrate distinct physiological and pathological roles. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate gastric mucosal integrity and platelet function.[1] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli such as cytokines and growth factors.[1] This induction leads to the production of prostaglandins that mediate pain, fever, and inflammation. Consequently, selective inhibition of COX-2 over COX-1 is a highly sought-after therapeutic approach to mitigate inflammation while minimizing the gastrointestinal side effects associated with non-selective NSAIDs.
Celecoxib: The Archetypal COX-2 Inhibitor
Celecoxib is a diaryl-substituted pyrazole that functions as a potent and selective inhibitor of the COX-2 enzyme.[2] Its anti-inflammatory, analgesic, and antipyretic properties stem from this selective inhibition, which blocks the production of pro-inflammatory prostaglandins.[3] The chemical structure of Celecoxib allows it to fit into the larger and more flexible active site of the COX-2 enzyme, a feature that distinguishes it from the more constricted active site of COX-1.[1]
Mechanism of Action of Celecoxib
The selective inhibition of COX-2 by Celecoxib is a key feature that differentiates it from traditional non-steroidal anti-inflammatory drugs (NSAIDs). By specifically targeting COX-2, Celecoxib reduces the synthesis of prostaglandins involved in inflammation and pain, while having a minimal effect on the production of prostaglandins that protect the stomach lining, which are primarily synthesized by COX-1.[1]
dot
Caption: COX Signaling Pathway and Points of Inhibition.
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate: A Structural Analogue of Interest
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate shares the core pyrazole scaffold with Celecoxib, suggesting its potential as a COX-2 inhibitor. However, a comprehensive review of the scientific literature reveals a lack of direct experimental data on its biological activity. Therefore, a detailed analysis of its structural features in the context of established SAR for pyrazole-based COX-2 inhibitors is essential to predict its efficacy.
Comparative Analysis: Structural Features and Predicted Activity
| Feature | Celecoxib | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate |
| Core Scaffold | 1,5-Diarylpyrazole | 1,5-Disubstituted Pyrazole |
| N1-Substituent | 4-Sulfonamidophenyl | 4-Aminophenyl |
| C5-Substituent | p-Tolyl | Methyl |
| C4-Substituent | Trifluoromethyl | Ethyl Carboxylate |
Structure-Activity Relationship (SAR) Insights
The pyrazole ring is a well-established pharmacophore for COX-2 inhibition.[4][5] The substituents at the N1 and C5 positions of the pyrazole ring are critical for both potency and selectivity.
-
N1-Phenyl Group: In Celecoxib, the 4-sulfonamidophenyl group at the N1 position is crucial for its high affinity and selectivity for COX-2. This group is believed to interact with a secondary pocket in the COX-2 active site that is not present in COX-1.[6] The 4-aminophenyl group in ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a key difference. While an amino group can participate in hydrogen bonding, it lacks the acidic sulfonamide moiety that is a hallmark of many potent coxibs. This substitution is likely to reduce the binding affinity for the COX-2 active site compared to Celecoxib.
-
C5-Substituent: The p-tolyl group at the C5 position of Celecoxib contributes to the hydrophobic interactions within the active site. In contrast, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate possesses a smaller methyl group at this position. This reduction in the size and hydrophobicity of the C5 substituent may lead to a decrease in the overall binding affinity.
-
C4-Substituent: The trifluoromethyl group at the C4 position of Celecoxib enhances its potency. The ethyl carboxylate group at the C4 position of the compound introduces a different electronic and steric profile. While some pyrazole carboxylate derivatives have shown anti-inflammatory activity, the direct impact of an ethyl carboxylate at this position on COX-2 selectivity and potency, in combination with the other substituents, is not definitively established without experimental data.[4]
Based on these SAR principles, it is predicted that ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate would exhibit weaker COX-2 inhibitory activity and potentially lower selectivity compared to Celecoxib. The absence of the key sulfonamide group is a significant structural deviation that likely diminishes its interaction with the COX-2 enzyme.
Experimental Evaluation of COX-2 Inhibition
To empirically determine and compare the COX-2 inhibitory potential of these two compounds, a series of in vitro and in vivo experiments are necessary.
In Vitro COX-2 Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of each compound against COX-2 and COX-1 enzymes to assess both potency and selectivity.
Protocol:
-
Enzyme Preparation: Obtain purified recombinant human or ovine COX-1 and COX-2 enzymes.
-
Compound Preparation: Prepare stock solutions of Celecoxib and ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMSO). Prepare serial dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well plate, add the reaction buffer, heme cofactor, and the respective enzyme (COX-1 or COX-2).
-
Add the test compounds at various concentrations to the wells. Include a vehicle control (DMSO) and a positive control (a known non-selective NSAID).
-
Pre-incubate the plate to allow the compounds to bind to the enzymes.
-
Initiate the reaction by adding arachidonic acid as the substrate.
-
Measure the production of prostaglandin E2 (PGE2) using a commercially available ELISA kit.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value for each compound against both COX-1 and COX-2 from the dose-response curve.
-
Calculate the COX-2 selectivity index (SI = IC50 COX-1 / IC50 COX-2). A higher SI value indicates greater selectivity for COX-2.
-
dot
Caption: In Vitro COX-2 Inhibition Assay Workflow.
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model
Objective: To evaluate the in vivo anti-inflammatory efficacy of the compounds in a well-established animal model of acute inflammation.[7][8]
Protocol:
-
Animal Model: Use male Wistar rats or Swiss albino mice.
-
Compound Administration: Administer the test compounds (Celecoxib and ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate) and a vehicle control orally or intraperitoneally at various doses. Include a positive control group treated with a known NSAID.
-
Induction of Inflammation: One hour after compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.[9]
-
Measurement of Paw Edema: Measure the paw volume using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
Data Analysis:
-
Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle control group.
-
The formula for calculating the percentage of inhibition is: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Determine the dose-dependent anti-inflammatory effect of each compound.
-
Conclusion
Celecoxib is a well-characterized and clinically effective selective COX-2 inhibitor. Its efficacy is largely attributed to the 4-sulfonamidophenyl group at the N1 position of the pyrazole ring. In contrast, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, while sharing the pyrazole core, lacks this critical functional group. Based on established structure-activity relationships, it is hypothesized that this structural difference will result in significantly lower COX-2 inhibitory potency and selectivity for the ethyl pyrazole derivative.
To definitively assess the therapeutic potential of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, rigorous experimental evaluation is imperative. The detailed in vitro and in vivo protocols provided in this guide offer a robust framework for such an investigation. The resulting data will be crucial for determining if this compound, or its derivatives, warrants further development as a novel anti-inflammatory agent.
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A Comparative Analysis of Pyrazole-Based Kinase Inhibitors Against Established Targeted Cancer Therapies
In the landscape of targeted cancer therapy, the relentless pursuit of novel molecular entities with high efficacy and selectivity is paramount. The pyrazole nucleus has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities, including potent kinase inhibition.[1][2] This guide provides a comparative analysis of a representative pyrazole-based compound, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, and its derivatives, against established kinase inhibitors targeting critical oncogenic pathways. While specific experimental data for this exact molecule is not extensively published, we will leverage data from closely related, well-characterized pyrazole analogs to provide a robust comparison for researchers, scientists, and drug development professionals.
This guide will delve into the mechanistic underpinnings of kinase inhibition, present comparative in vitro and cellular activity data, and provide detailed experimental protocols to enable researchers to validate and expand upon these findings.
Section 1: The Kinase Target Landscape
Protein kinases are fundamental regulators of cellular processes, including growth, proliferation, migration, and survival.[3][4] Their dysregulation is a hallmark of cancer, making them prime targets for therapeutic intervention. This guide will focus on three clinically significant kinases:
-
Src (Proto-oncogene tyrosine-protein kinase Src): A non-receptor tyrosine kinase that plays a pivotal role in pathways regulating cell proliferation, migration, and angiogenesis.[3][4] Elevated Src activity is linked to the progression and metastasis of numerous solid tumors.[3][5]
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): A key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF-A.[6] Inhibiting VEGFR-2 is a clinically validated strategy to disrupt tumor blood supply, thereby starving tumors of essential nutrients and oxygen.[7]
-
BRAF (B-Raf proto-oncogene, serine/threonine kinase): A serine/threonine kinase in the MAPK/ERK signaling pathway. Mutations, particularly the BRAF V600E mutation, lead to constitutive activation of this pathway, driving uncontrolled cell proliferation in various cancers, including melanoma and colorectal cancer.[8][9]
The following diagram illustrates the central role of these kinases in oncogenic signaling.
Caption: Simplified signaling pathways involving Src, VEGFR-2, and BRAF.
Section 2: Comparative In Vitro Kinase Inhibition
The efficacy of a kinase inhibitor is fundamentally determined by its ability to bind to the target kinase and inhibit its enzymatic activity, a potency often quantified by the half-maximal inhibitory concentration (IC50). Here, we compare the in vitro inhibitory activities of representative pyrazole derivatives against well-established inhibitors.
For this comparison, we will use Compound 3i , a novel pyrazole derivative, as a representative VEGFR-2 inhibitor from the pyrazole class.[10] For Src and BRAF, where specific data for simple ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate analogs is sparse, we acknowledge the broad activity of the pyrazole class against these targets and compare established inhibitors.[1][11]
| Compound/Drug | Target Kinase | IC50 (nM) | Compound Class | Reference |
| Compound 3i | VEGFR-2 | 8.93 | Pyrazole Derivative | [10] |
| Sorafenib | VEGFR-2 | 90 | Multi-kinase Inhibitor | [12] |
| Sorafenib | B-Raf (wild-type) | 22 | Multi-kinase Inhibitor | [13] |
| Sorafenib | B-Raf (V600E) | 38 | Multi-kinase Inhibitor | [13] |
| Dasatinib | Src | <1.0 | Multi-kinase Inhibitor | [14] |
| Vemurafenib | BRAF (V600E) | 31 | BRAF Inhibitor | - |
Note: Vemurafenib IC50 data is widely cited; a specific primary source for this exact value can vary.
Expert Insights: The data clearly demonstrates the potential of the pyrazole scaffold. Compound 3i exhibits significantly higher potency against VEGFR-2 in a cell-free assay compared to the established multi-kinase inhibitor Sorafenib.[10][12] This highlights a key objective in modern drug discovery: achieving target selectivity to potentially reduce off-target effects and improve the therapeutic window. While Sorafenib's broader profile can be advantageous in certain contexts, the high potency of tailored pyrazole derivatives underscores their promise as lead compounds for developing next-generation selective inhibitors.
Section 3: Experimental Protocol: In Vitro Kinase Assay (Src)
To ensure the trustworthiness of inhibitory data, a robust and reproducible assay methodology is critical. The ADP-Glo™ Kinase Assay is a widely used platform for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
Principle: The assay is performed in two steps. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal that is proportional to the ADP concentration.
Caption: Workflow for an ADP-Glo™ In Vitro Kinase Assay.
Detailed Methodology: [15]
-
Reagent Preparation: Dilute Src kinase, substrate peptide (e.g., poly(E,Y)4:1), ATP, and test compounds (including the pyrazole derivative and comparators) to desired concentrations in kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Assay Plate Setup: Add 1 µL of the test compound dilutions or 5% DMSO (vehicle control) to the wells of a 384-well low-volume plate.
-
Enzyme/Substrate Addition: Add 2 µL of a master mix containing Src enzyme and substrate to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 2 µL of ATP solution to each well. The final reaction volume is 5 µL.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
Data Acquisition: Record the luminescence using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.
Section 4: Comparative Cellular Activity
While in vitro assays are crucial for determining direct inhibitory potency, cell-based assays are essential to assess a compound's ability to penetrate cells, engage its target in a complex biological environment, and exert a functional effect, such as inhibiting cancer cell proliferation.
Here, we compare the anti-proliferative activity (GI50/IC50) of a representative pyrazolo[3,4-d]pyrimidine (a fused pyrazole system) and established drugs in relevant cancer cell lines.
| Compound/Drug | Cell Line | Key Mutation(s) | GI50 / IC50 (µM) | Reference |
| Pyrazolo[3,4-d]pyrimidine (7e) | MCF-7 (Breast) | - | 7.60 | [16] |
| Sorafenib | HepG2 (Liver) | - | 2.051 | [17] |
| Dabrafenib + Trametinib | BTC (Biliary Tract) | BRAF V600E | - (ORR 51%) | [18] |
| Dasatinib | GBM Patient-derived | - | ~0.1-10 | [19] |
Note: BTC data is presented as Objective Response Rate (ORR) from a clinical trial, as it's the most relevant measure of efficacy for this combination. Dasatinib GI50 varies across different glioblastoma (GBM) cell lines.
Expert Insights: The pyrazolo[3,4-d]pyrimidine derivative 7e shows potent cytotoxic activity against the MCF-7 breast cancer cell line.[16] Its IC50 value is in the single-digit micromolar range, demonstrating a significant biological effect. It is important to note that direct comparison of IC50 values across different cell lines and studies should be done with caution due to variations in experimental conditions. However, this data collectively shows that pyrazole derivatives can exert potent anti-proliferative effects comparable to, and in some cases potentially exceeding, established therapies in specific contexts. For instance, the pyrazole derivative Compound 43 was identified as a potent PI3 kinase inhibitor, exhibiting an IC50 of 0.25 μM against MCF7 cells, which is more potent than the standard drug doxorubicin (IC50 of 0.95 μM) in that study.[1]
Section 5: Experimental Protocol: Cell-Based Proliferation Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan, which can be solubilized and quantified.
Principle: The quantity of formazan produced is directly proportional to the number of viable, metabolically active cells. This allows for the quantification of cell proliferation and the cytotoxic or cytostatic effects of a test compound.[20]
Caption: Workflow for a standard MTT Cell Proliferation Assay.
Detailed Methodology: [20][21]
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test compounds (e.g., pyrazole derivative, Sorafenib, Dasatinib) in growth medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include vehicle-only (e.g., 0.1% DMSO) wells as a control.
-
Incubation: Incubate the cells with the compounds for a period appropriate to the cell line and drug mechanism (typically 48 or 72 hours).
-
MTT Addition: Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Final Incubation: Gently mix the plate and leave it at room temperature in the dark for 2-4 hours to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50/GI50 values by plotting a dose-response curve.
Conclusion and Future Directions
The pyrazole scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors.[1][2] As demonstrated by the superior in vitro potency of representative pyrazole analogs against key oncogenic targets like VEGFR-2, there is significant potential to engineer highly selective and effective therapeutic agents.[10] While established drugs like Sorafenib and Dasatinib offer broad-spectrum inhibition, the future of targeted therapy lies in precision, minimizing off-target toxicities and overcoming resistance mechanisms.
The ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate structure serves as an excellent starting point for further medicinal chemistry optimization. Researchers can use the experimental frameworks provided in this guide to synthesize and evaluate novel derivatives, systematically exploring structure-activity relationships to enhance potency, selectivity, and pharmacokinetic properties. The continued exploration of this privileged chemical space promises to yield the next generation of targeted therapies for cancer treatment.
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A Researcher's Guide to the In Vitro Activity of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate Derivatives
In the landscape of medicinal chemistry, the pyrazole nucleus stands as a privileged scaffold, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural versatility allows for facile derivatization, enabling the fine-tuning of pharmacological profiles. This guide focuses on a specific, promising subclass: derivatives of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. This core structure combines the established pyrazole moiety with an aminophenyl group, providing a key reactive handle for synthetic modification, and an ethyl carboxylate group, which can also be transformed to explore diverse chemical space.
This document serves as a comparative analysis of the in vitro performance of various derivatives synthesized from this core scaffold. We will delve into their anticancer and antimicrobial properties, supported by experimental data from peer-reviewed literature, and provide detailed protocols for key assays. The objective is to offer researchers a clear, data-driven perspective on the structure-activity relationships (SAR) that govern the biological effects of these compounds.
The Synthetic Gateway: From Core Scaffold to Diverse Derivatives
The parent compound, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, is a versatile starting material.[2] Its primary amine (-NH2) group is a nucleophilic center ripe for modification, commonly serving as an anchor point for building Schiff bases, amides, or for the construction of novel heterocyclic rings. Concurrently, the ethyl carboxylate (-COOEt) group can be hydrolyzed to the corresponding carboxylic acid or converted into a hydrazide (-CONHNH2), which opens up another avenue for extensive derivatization.[3] This dual functionality is a key reason for its selection as a foundational block in drug discovery programs.
Figure 2. Step-by-step workflow for the in vitro MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Cancer cells (e.g., MDA-MB-468) are harvested and seeded into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Plates are incubated for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: The pyrazole derivatives are dissolved in DMSO to create stock solutions, which are then serially diluted in cell culture medium. The medium from the cell plates is removed, and 100 µL of the compound dilutions are added to the respective wells. A control group receives medium with DMSO only.
-
Incubation: The plates are incubated for an additional 48 to 72 hours.
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well.
-
Formazan Formation: The plates are returned to the incubator for 4 hours. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.
-
Solubilization: The medium is carefully aspirated, and 100 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is agitated gently for 10 minutes.
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm. Cell viability is calculated as a percentage relative to the control, and IC₅₀ values are determined by plotting viability against compound concentration.
Protocol 2: Broth Microdilution for MIC Determination
This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a 2-fold serial dilution of each pyrazole derivative in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final concentration of 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the bacterial inoculum to all wells containing the compound dilutions. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Directions
The ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate scaffold is a validated and highly adaptable platform for the development of novel therapeutic agents. The in vitro data presented herein demonstrates that specific derivatization strategies can yield compounds with potent and selective biological activities. For anticancer applications, the development of fused pyrazolo[3,4-d]pyrimidine systems with halogenated benzamide moieties has proven to be a highly effective strategy, yielding potent VEGFR-2 inhibitors. [4]For antimicrobial purposes, structure-activity trends in related pyrazoles suggest that derivatization of the N1-phenyl ring with multiple electron-withdrawing groups is a promising avenue for enhancing antibacterial potency. [5] Future research should focus on synthesizing and testing derivatives that combine these favorable structural features. For instance, creating fused pyrazolo[3,4-d]pyrimidines from the core scaffold and evaluating them against a broad panel of bacterial and fungal pathogens could uncover dual-action anticancer/antimicrobial agents. Furthermore, elucidating the precise molecular targets and mechanisms of action through assays like kinase profiling and DNA binding studies will be essential for advancing these promising compounds through the drug discovery pipeline.
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Kumar, K. S., Jayaroopa, P., & Kumar, B. V. (2012). Synthesis, characterization and antimicrobial activity of novel ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate derivatives. Journal of Chemical and Pharmaceutical Research, 4(9), 4334-4339. Available at: [Link]
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Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 632(1), 135-147. Available at: [Link]
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A Comparative Guide to the Structure-Activity Relationship of Aminophenyl Pyrazole Carboxylates
The aminophenyl pyrazole carboxylate scaffold is a cornerstone in modern medicinal chemistry, celebrated for its chemical tractability and the diverse pharmacological activities of its derivatives.[1][2] These compounds have demonstrated significant potential as inhibitors of various protein kinases and as cytotoxic agents against cancer cell lines.[3][4] This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of aminophenyl pyrazole carboxylate analogs, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect the causal relationships behind experimental choices and present a self-validating framework of protocols and data to facilitate the rational design of more potent and selective therapeutic agents.
The Aminophenyl Pyrazole Carboxylate Core: A Privileged Scaffold
The versatility of the aminophenyl pyrazole carboxylate core allows for systematic modifications at several key positions, each influencing the compound's biological profile. Our analysis will focus on three primary regions of modification: the pyrazole core, the aminophenyl moiety, and the carboxylate/carboxamide group. Understanding the impact of substitutions at these positions is crucial for optimizing potency, selectivity, and pharmacokinetic properties.
Comparative Analysis of Biological Activity: SAR Insights
The biological activity of aminophenyl pyrazole carboxylates is profoundly influenced by the nature and placement of various substituents. Below, we compare derivatives targeting different biological pathways, supported by experimental data from peer-reviewed studies.
Anticancer Activity
Aminophenyl pyrazole derivatives have shown significant promise as anticancer agents, often by targeting kinases crucial for cell proliferation and survival.[5]
Table 1: Anticancer Activity of Selected Aminophenyl Pyrazole Analogs
| Compound ID | Key Structural Features | Target Cell Line(s) | IC50 (µM) | Reference(s) |
| 1a | Methyl 3-amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate | HepG2, HeLa | - (38-54% growth) | [1] |
| 1b | Phenylamino pyrazole nucleus with acylhydrazone and amide decorations | HeLa, MCF7, SKOV3, SKMEL28 | 4.63 - 9.45 | [5] |
| 1c | Pyrazole-thiophene hybrid | MCF-7, HepG2 | 6.57, 8.86 | [5] |
-
Insight: The presence of a nitro group on the aminophenyl ring in compound 1a confers moderate antiproliferative activity.[1] Further functionalization, as seen in the acylhydrazone and amide decorations of compound 1b , leads to potent broad-spectrum cytotoxicity against several cancer cell lines.[5] The introduction of a thiophene moiety in compound 1c also appears to enhance cytotoxic effects.[5] A key SAR finding is that substitutions at the N1 position of the pyrazole in analogs of compound 1a often lead to a loss of antiproliferative activity.[1]
Kinase Inhibition
The aminophenyl pyrazole scaffold is a well-established hinge-binding motif for many protein kinases. Fine-tuning substitutions can yield highly potent and selective inhibitors.[6]
The highly planar nature of the pyrazole and N-linked phenyl structures in certain aminopyrazole inhibitors allows them to better occupy the smaller active site of JNK3 compared to the larger active site of the closely related p38 kinase, leading to high selectivity.[7][8]
Table 2: SAR of Aminopyrazole Derivatives as JNK3 Inhibitors
| Compound ID | R1 (Pyrazole N1) | R2 (Amide) | JNK3 IC50 (nM) | JNK1 IC50 (nM) | Selectivity (JNK1/JNK3) | Reference(s) |
| 2a | H | 4-Hydroxyphenyl | 1 | 100 | 100 | [9] |
| 2b | H | 4-(Methylsulfonyl)phenyl | 0.8 | >1000 | >1250 | [9] |
| SR-3576 | - | N-phenyl urea derivative | 7 | - | >2800-fold vs p38 | [7][8] |
-
Insight: The data clearly demonstrates that modifications to the amide portion of the molecule dramatically impact both potency and selectivity. The addition of a methylsulfonyl group in compound 2b significantly boosts selectivity for JNK3 over JNK1.[9] The urea linkage in SR-3576 is a key feature contributing to its remarkable selectivity over p38.[7][8]
Derivatives of 1H-pyrazole-3-carboxamide have been systematically optimized as potent inhibitors of Fms-like receptor tyrosine kinase 3 (FLT3) and cyclin-dependent kinases (CDKs), which are key targets in acute myeloid leukemia (AML).[10]
Table 3: SAR of 1H-Pyrazole-3-Carboxamide Derivatives as FLT3 and CDK Inhibitors
| Compound ID | R Group | FLT3 IC50 (nM) | CDK2 IC50 (nM) | CDK4 IC50 (nM) | Reference(s) |
| FN-1501 | (Lead Compound) | 2.33 | 1.02 | 0.39 | [10] |
| 8t | Combination of piperazine, benzene linker, and a bulky fused ring | 0.089 | 0.719 | 0.770 | [10] |
-
Insight: A step-by-step structural optimization from the lead compound FN-1501 revealed that the combination of a piperazine in the hydrophilic pocket, a benzene ring as an aromatic linker, and a bulkier fused ring in a deep hydrophobic pocket significantly enhances inhibitory activity against FLT3 and CDKs.[10] Compound 8t also demonstrated potent activity against various drug-resistant FLT3 mutants.[10]
Visualizing Structure-Activity Relationships
To better illustrate the key SAR takeaways, the following diagram summarizes the influence of substitutions at different positions on the aminophenyl pyrazole carboxylate scaffold.
Caption: Workflow for the ADP-Glo™ in vitro kinase inhibition assay.
Methodology:
-
Preparation: Prepare serial dilutions of the test aminophenyl pyrazole carboxylate compounds in an appropriate solvent (e.g., DMSO).
-
Kinase Reaction: In a 96-well plate, add the kinase, its specific substrate, and ATP to a buffer solution. Add the test compound or vehicle control.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ADP-Glo™ Reagent Addition: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Kinase Detection Reagent Addition: Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measurement: Measure the luminescence using a plate reader. The signal intensity is proportional to the ADP concentration and, therefore, the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vitro Cytotoxicity Assay (MTT)
This protocol outlines the determination of a compound's cytotoxic effects on cancer cells using the MTT assay, which measures cell viability. [11][12][13] Workflow Diagram:
Caption: Workflow for the MTT in vitro cytotoxicity assay.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.
-
Compound Treatment: Treat the cells with various concentrations of the aminophenyl pyrazole carboxylate compounds and a vehicle control.
-
Incubation: Incubate the plates for a period of 48 to 72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance of the solution at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
Conclusion
The aminophenyl pyrazole carboxylate scaffold remains a highly attractive starting point for the development of novel therapeutics, particularly in the areas of oncology and neurodegenerative diseases. The structure-activity relationships discussed in this guide highlight the critical role of specific substitutions in dictating biological activity and selectivity. By leveraging these insights and employing robust experimental protocols, researchers can more effectively design and optimize the next generation of aminophenyl pyrazole carboxylate-based drugs. Further exploration of this chemical space, guided by the principles outlined herein, is warranted to unlock its full therapeutic potential.
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National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3) over p38. [Link]
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National Center for Biotechnology Information. (n.d.). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. [Link]
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National Center for Biotechnology Information. (n.d.). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. [Link]
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MDPI. (n.d.). Cytotoxic Activity against A549 Human Lung Cancer Cells and ADMET Analysis of New Pyrazole Derivatives. [Link]
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A Researcher's Guide to Validating Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a Novel Research Tool
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate and characterize ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a potential research tool. We will delve into a comparative analysis with established research compounds, provide detailed experimental protocols for its validation, and offer insights into the scientific rationale behind these methodologies.
Introduction: The Promise of a Novel Pyrazole Derivative
The pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives finding applications as therapeutic agents and research probes.[1] Many pyrazole-containing drugs, such as Celecoxib (a COX-2 inhibitor) and a range of kinase inhibitors (e.g., Ibrutinib, Ruxolitinib, Axitinib), underscore the privileged nature of this heterocyclic core in drug discovery.[2] The compound of interest, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, features key structural motifs—a pyrazole core, an aminophenyl group, and a carboxylate ester—that suggest potential interactions with biological targets of significant research interest.
Given the structural similarities to known bioactive molecules, it is plausible that this compound may exhibit inhibitory activity against cyclooxygenases (COXs) or protein kinases. This guide will therefore focus on validating its potential as an inhibitor of these enzyme families, providing a direct comparison with established research tools.
Physicochemical Properties of the Test Compound
A foundational step in validating a new research tool is to characterize its fundamental physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₅N₃O₂ | - |
| Molecular Weight | 245.28 g/mol | - |
| CAS Number | 260046-88-6 | - |
| Appearance | White to yellow crystal | [3] |
| Solubility | Soluble in common organic solvents | [3] |
Comparative Analysis: Benchmarking Against Established Tools
To ascertain the utility of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, its activity profile must be compared against well-characterized compounds. Based on the structural alerts within our molecule of interest, we have selected two pertinent comparators:
-
Celecoxib: A selective COX-2 inhibitor, representing a potential mechanism of action related to anti-inflammatory pathways.
-
Staurosporine: A broad-spectrum kinase inhibitor, to explore the possibility of anti-proliferative or cell-signaling modulation activities.
The following table summarizes the key characteristics of these established tools. The experimental section of this guide will outline the methods to generate analogous data for our test compound.
| Compound | Target(s) | IC₅₀ (Illustrative) | Key Research Applications |
| Celecoxib | Cyclooxygenase-2 (COX-2) | ~0.04 µM for COX-2 | Studying inflammation, pain, and cancer biology |
| Staurosporine | Broad-spectrum protein kinase inhibitor | ~1-20 nM for various kinases | Inducing apoptosis, studying signal transduction pathways |
Experimental Validation: A Step-by-Step Approach
The following protocols are designed to be self-validating, providing a rigorous assessment of the biological activity of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Workflow for Compound Validation
Caption: A logical workflow for the validation of a new small molecule research tool.
Cyclooxygenase (COX) Inhibition Assay
This assay will determine if the test compound inhibits the activity of COX-1 and COX-2 enzymes.[4]
Principle: The peroxidase activity of COX is measured colorimetrically or fluorometrically by monitoring the oxidation of a probe in the presence of arachidonic acid.[5]
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Fluorometric or colorimetric probe (e.g., Amplex Red)
-
Assay buffer (e.g., Tris-HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Prepare a stock solution of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add serial dilutions of the test compound and the positive control (Celecoxib) to the wells. Include a vehicle control (DMSO).
-
Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid and the detection probe.
-
Immediately measure the fluorescence or absorbance at the appropriate wavelength over time.
-
Calculate the rate of reaction and determine the IC₅₀ value for the test compound against both COX-1 and COX-2.
Data Interpretation: A potent and selective inhibitor will show a low IC₅₀ value for one COX isoform over the other.
Kinase Inhibition Assay
A broad-spectrum kinase assay will help identify if the compound has activity against a panel of kinases.[6]
Principle: The assay measures the amount of ADP produced in a kinase reaction, which is then converted to a detectable signal (e.g., luminescence).[7]
Materials:
-
A panel of recombinant protein kinases
-
Respective kinase substrates (peptides or proteins)
-
ATP
-
Assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
96- or 384-well plates
-
Luminometer
Protocol:
-
Prepare serial dilutions of the test compound and a positive control (Staurosporine).
-
In a multi-well plate, add the kinase, its specific substrate, and the assay buffer.
-
Add the test compound or control to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate at room temperature for the recommended time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition and determine the IC₅₀ values for each kinase.
Data Interpretation: Inhibition of specific kinases will be indicated by a decrease in the luminescent signal. This can point towards a specific signaling pathway affected by the compound.
Cell Viability Assay (MTT/XTT)
This assay assesses the cytotoxic effects of the compound on cultured cells.[8][9]
Principle: Metabolically active cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product, which can be quantified spectrophotometrically.[10]
Materials:
-
Cancer cell lines (e.g., A549, MCF-7)
-
Cell culture medium and supplements
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for 24, 48, or 72 hours.
-
Add the MTT or XTT reagent to each well and incubate for a specified period (e.g., 2-4 hours).
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).
Data Interpretation: A dose-dependent decrease in cell viability suggests cytotoxic or anti-proliferative effects of the compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clear, well-structured tables for easy comparison.
Table 1: In Vitro Enzyme Inhibition Data
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Kinase X IC₅₀ (µM) | Kinase Y IC₅₀ (µM) |
| Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Experimental Value | Experimental Value | Experimental Value | Experimental Value |
| Celecoxib | >10 | ~0.04 | - | - |
| Staurosporine | - | - | ~0.01 | ~0.005 |
Table 2: Cellular Activity Data
| Compound | Cell Line A GI₅₀ (µM) | Cell Line B GI₅₀ (µM) |
| Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate | Experimental Value | Experimental Value |
| Staurosporine | ~0.02 | ~0.015 |
Concluding Remarks
The validation of a new research tool is a critical process that requires a systematic and rigorous approach. The experimental framework provided in this guide offers a solid foundation for characterizing the biological activity of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. By comparing its performance against established standards like Celecoxib and Staurosporine, researchers can gain valuable insights into its potential mechanism of action, potency, and selectivity. This, in turn, will enable the scientific community to confidently utilize this compound as a tool to explore complex biological pathways and potentially uncover new therapeutic avenues.
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A Researcher's Guide to Assessing the Kinase Selectivity of Novel Pyrazole-Based Inhibitors: A Case Study of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Introduction
The human kinome, comprising over 500 protein kinases, represents one of the most critical families of drug targets, particularly in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment. Within this field, the pyrazole ring is recognized as a "privileged scaffold".[1][2] Its synthetic tractability and ability to form key hydrogen bond interactions with the kinase hinge region have made it a cornerstone in the design of numerous FDA-approved drugs, including Crizotinib, Ruxolitinib, and Encorafenib.[1][2]
However, the high degree of structural conservation in the ATP-binding site across the kinome presents a formidable challenge: achieving inhibitor selectivity.[3][4] A promiscuous inhibitor that binds to numerous "off-target" kinases can lead to unforeseen toxicities or confound experimental results when used as a chemical probe.[4] Conversely, a well-defined polypharmacology, where an inhibitor hits a specific, therapeutically relevant set of targets, can be beneficial.[3] Therefore, a rigorous and systematic assessment of a new inhibitor's selectivity profile is not merely a characterization step but a critical component of its development.
This guide provides a comprehensive framework for researchers to assess the kinase selectivity of a novel pyrazole-based compound, using ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate as a case study. As there is no publicly available kinase inhibition data for this specific molecule, we will outline a robust, field-proven workflow to generate, interpret, and contextualize the necessary data.
Part 1: Foundational Analysis and Hypothesis Generation
Before embarking on expensive and time-consuming screening, a preliminary analysis of the molecule's structure can provide valuable clues to its potential targets. The structure of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate contains the classic pyrazole core, an aminophenyl group, and an ethyl carboxylate.
-
The Pyrazole Core: This is a known hinge-binding motif, capable of mimicking the adenine ring of ATP.
-
The 1-(4-aminophenyl) group: This moiety projects out of the ATP pocket and can interact with solvent-exposed regions or a back pocket, which are often less conserved among kinases. The specific interactions of this group are a key determinant of selectivity. For example, in inhibitors of RET kinase, similar structures have been shown to be critical for potency and selectivity.[5]
-
The 5-methyl and 4-carboxylate groups: These substituents influence the compound's orientation and electronic properties within the ATP-binding site.
Based on a review of pyrazole-based inhibitors, potential target families for this compound could include serine/threonine kinases like Aurora kinases or tyrosine kinases such as FGFR or RET.[5][6][7] This initial hypothesis can guide the selection of smaller, focused panels if a broad screen is not immediately feasible.
Part 2: A Phased Strategy for In Vitro Selectivity Profiling
A tiered approach is the most efficient and cost-effective strategy for comprehensive profiling.[8] This involves an initial broad screen at a single concentration, followed by detailed dose-response analysis for active kinases.
Caption: Phased workflow for kinase inhibitor selectivity profiling.
Phase 1: Broad Kinome Screening
The objective of this phase is to obtain an unbiased, kinome-wide view of the inhibitor's activity. Commercial services are the standard for this.
Methodology Example: Single-Concentration Kinase Profiling
-
Compound Preparation: Prepare a 10 mM stock solution of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate in 100% DMSO.
-
Service Selection: Engage a commercial vendor offering a large kinase panel (e.g., Thermo Fisher's SelectScreen® or Reaction Biology's Kinase HotSpot). A panel of >300 kinases is recommended for a comprehensive view.
-
Assay Concentration: A single concentration of 1 µM is typically sufficient to identify potent interactions.
-
Data Analysis: The primary data will be delivered as percent inhibition relative to a DMSO control. Hits are typically defined as kinases showing >80-90% inhibition.
Phase 2: IC₅₀ Potency Determination
For all hits identified in Phase 1, the next crucial step is to determine their half-maximal inhibitory concentration (IC₅₀), a measure of potency.
Experimental Protocol: ADP-Glo™ Luminescence-Based Kinase Assay
This protocol describes a robust method for measuring kinase activity by quantifying the amount of ADP produced during the kinase reaction.
-
Reagent Preparation:
-
Prepare kinase buffer (specific to the kinase of interest, but typically includes Tris-HCl, MgCl₂, EGTA, and DTT).
-
Prepare a solution containing the specific kinase and its corresponding substrate peptide.
-
Prepare an ATP solution. Causality Insight: The ATP concentration should be set at or near the Michaelis constant (Kₘ) for each specific kinase.[3] This standardizes the assay conditions, allowing the measured IC₅₀ to more closely approximate the inhibitor's intrinsic binding affinity (Kᵢ), enabling more meaningful comparisons across different kinases.[8]
-
-
Inhibitor Dilution:
-
Perform a serial 1:3 dilution of the test compound in DMSO to create a 10-point concentration gradient (e.g., starting from 100 µM).
-
Transfer a small volume of each dilution into the assay plate.
-
-
Kinase Reaction:
-
Add the kinase/substrate solution to the wells containing the diluted inhibitor.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the reaction by adding the ATP solution.
-
Incubate for 1 hour at room temperature.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.
-
Add Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes.
-
Read the luminescence signal on a plate reader.
-
-
Data Analysis:
-
Normalize the data (0% activity for no kinase control, 100% for DMSO control).
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to calculate the IC₅₀ value.
-
Part 3: Comparative Analysis and Data Visualization
Raw IC₅₀ values are most informative when compared against benchmark compounds. For this guide, we will compare our hypothetical data for Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate against two standards: the promiscuous inhibitor Staurosporine and the clinically approved, relatively selective pyrazole-based inhibitor Crizotinib .
Table 1: Hypothetical Comparative Kinase Inhibition Profile (IC₅₀ values in nM)
| Kinase Target | Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (Hypothetical) | Crizotinib (Reference) | Staurosporine (Reference) |
| ALK | >10,000 | 24 | 1.8 |
| MET | >10,000 | 20 | 3.5 |
| ROS1 | >10,000 | 15 | 2.1 |
| AURKA | 85 | 2,100 | 15 |
| AURKB | 250 | 3,500 | 25 |
| FGFR1 | 1,200 | 8,500 | 20 |
| RET | 950 | 7,800 | 12 |
| VEGFR2 | 8,500 | 5,100 | 7 |
Reference IC₅₀ values are representative and compiled from public data sources.
From this hypothetical data, we can infer that our compound is a potent inhibitor of Aurora Kinase A (AURKA) with moderate selectivity over Aurora Kinase B (AURKB) and significantly weaker activity against other tested kinases. Unlike Crizotinib, it does not potently inhibit ALK or MET. Unlike Staurosporine, it shows a high degree of selectivity.
Caption: Hypothetical primary target pathway for our compound.
Part 4: Cellular Target Engagement for Physiological Relevance
Biochemical assays are essential but occur in an artificial environment. It is critical to confirm that the inhibitor can enter cells and bind to its intended target at relevant concentrations.
Methodology: NanoBRET™ Target Engagement Assay
The NanoBRET™ assay measures inhibitor binding directly in living cells. It uses a target kinase fused to a bright NanoLuc® luciferase as an energy donor and a fluorescent tracer that binds to the kinase's ATP pocket as the energy acceptor. An effective inhibitor will compete with the tracer, reducing the Bioluminescence Resonance Energy Transfer (BRET) signal.
Experimental Protocol: Cellular Target Engagement
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target kinase (e.g., AURKA) fused to NanoLuc® luciferase. Plate the cells and allow them to express the fusion protein for 24 hours.
-
Inhibitor Treatment: Add serially diluted ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate to the cells.
-
Tracer Addition: Add the NanoBRET™ tracer molecule at a pre-determined concentration.
-
Equilibration: Incubate the plate for 2 hours at 37°C in a CO₂ incubator to allow the binding equilibrium to be reached.
-
Signal Measurement: Add the NanoBRET™ Nano-Glo® Substrate and measure both the donor (luciferase) and acceptor (tracer) emission signals simultaneously using a BRET-enabled plate reader.
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the inhibitor concentration to determine the cellular IC₅₀.
Trustworthiness through Self-Validation: A strong correlation between the biochemical IC₅₀ and the cellular IC₅₀ provides high confidence that the compound's anti-proliferative effects are indeed due to the inhibition of the primary target. A significant discrepancy may suggest poor cell permeability, efflux by cellular pumps, or engagement of other targets.
Conclusion
Assessing the selectivity of a novel kinase inhibitor is a multi-faceted process that requires a systematic, evidence-based approach. For a new molecule like ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate, the journey begins with structural analysis and proceeds through broad screening, specific potency testing, and finally, validation in a physiological cellular context. By following the detailed protocols and comparative frameworks outlined in this guide, researchers can build a comprehensive and reliable selectivity profile, enabling confident decision-making for the future development of the compound as either a therapeutic agent or a precise chemical tool for biological discovery.
References
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Shafi, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. Available at: [Link]
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Gherib, A., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry. Available at: [Link]
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Shafi, S., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. PubMed. Available at: [Link]
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Namboodiri, V., et al. (2023). Strategy toward Kinase-Selective Drug Discovery. Journal of Chemical Theory and Computation. Available at: [Link]
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Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. ResearchGate. Available at: [Link]
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Ciovica, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
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Ciovica, A., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. Available at: [Link]
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van der Wouden, P. A., et al. (2011). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. British Journal of Pharmacology. Available at: [Link]
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Milletti, F., et al. (2010). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics. Available at: [Link]
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Johnson, C. W. (2015). Enhancing the Selectivity of Kinase Inhibitors in Oncology: A Chemical Biology Perspective. Oncotarget. Available at: [Link]
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Milletti, F. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters. Available at: [Link]
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Bosc, N., et al. (2017). The use of novel selectivity metrics in kinase research. ResearchGate. Available at: [Link]
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Barreca, M. L., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Available at: [Link]
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Abu-Serie, M. M., & El-Faham, A. (2023). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules. Available at: [Link]
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Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences. Available at: [Link]
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Sharma, V., et al. (2017). Review: biologically active pyrazole derivatives. New Journal of Chemistry. Available at: [Link]
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Zhang, C., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. Available at: [Link]
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Yoon, H., et al. (2017). Identification of a Novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a Specific RET Kinase Inhibitor. European Journal of Medicinal Chemistry. Available at: [Link]
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A Comparative Analysis of the Herbicidal Activity of Pyrazole Derivatives: A Technical Guide for Researchers
Introduction: The Ascendancy of the Pyrazole Scaffold in Herbicide Discovery
The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has emerged as a privileged scaffold in the landscape of modern agrochemicals.[1][2] Its unique structural and electronic properties have facilitated the development of a diverse array of herbicides with various modes of action, addressing the critical need for effective weed management in global agriculture.[2] The versatility of the pyrazole core allows for extensive chemical modification, enabling the fine-tuning of biological activity, selectivity, and environmental fate. This guide provides a comparative analysis of the herbicidal activity of prominent pyrazole derivatives, delves into their molecular mechanisms, and presents standardized protocols for their evaluation, offering a comprehensive resource for researchers in weed science and pesticide development.[1][2]
Molecular Mechanisms of Action: Diverse Pathways to Weed Control
Pyrazole-containing herbicides exert their phytotoxic effects by inhibiting specific enzymes or disrupting crucial physiological processes in target weeds. The chemical diversity of pyrazole derivatives has led to the development of herbicides that target several distinct molecular sites.[1]
Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)
A significant class of pyrazole herbicides functions by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD).[3] HPPD is a key enzyme in the biosynthetic pathway of plastoquinone and tocopherol, essential components for photosynthesis and antioxidant defense in plants. Inhibition of HPPD leads to a depletion of these vital molecules, resulting in the characteristic bleaching symptoms in susceptible weeds due to the photooxidation of chlorophyll.[3] Prominent examples of pyrazole-based HPPD inhibitors include pyrasulfotole and topramezone.[4] The general mechanism of action for HPPD-inhibiting herbicides is illustrated below.
Caption: General workflow for herbicide efficacy evaluation.
Step-by-Step Protocol for Post-Emergence Herbicidal Bioassay
This protocol is adapted from established guidelines for herbicide efficacy testing. [5]
-
Plant Preparation:
-
Sow seeds of target weed species in plastic pots or trays filled with a standard potting mix (e.g., 60% silty loam soil, 15% sand, 15% perlite, 10% peat). [5] * For uniformity, it is recommended to transplant seedlings at a similar growth stage into the final experimental pots. [5]This ensures that all plants are at the same developmental stage during herbicide application, which is a critical factor for consistent results. [5] * Grow the plants in a greenhouse under controlled conditions (e.g., 25-30°C, with supplemental lighting to ensure a consistent photoperiod). [1][5]
-
-
Herbicide Application:
-
Prepare stock solutions of the pyrazole derivatives and a commercial standard herbicide.
-
Apply the herbicides at a range of doses, including the intended label rate, as well as half and double the intended rate, to assess both efficacy and potential phytotoxicity. [6] * Treat the plants when they have reached the appropriate growth stage (e.g., 2-4 leaf stage).
-
Use a laboratory spray chamber to ensure uniform application. Record the spray volume per hectare (e.g., 200 L/ha). [6] * Include an untreated control group for comparison.
-
-
Data Collection and Analysis:
-
After treatment, return the plants to the greenhouse.
-
Visually assess the herbicidal injury (e.g., chlorosis, necrosis, growth inhibition) at regular intervals, such as 7, 14, and 21 days after application. For post-emergence studies, a final assessment at 28-35 days after application is often recommended. [7] * At the final assessment, harvest the above-ground biomass and record the fresh or dry weight.
-
Calculate the percentage of growth reduction compared to the untreated control.
-
Use the dose-response data to calculate the GR50 value (the dose required to cause a 50% reduction in plant growth).
-
Step-by-Step Protocol for Pre-Emergence Herbicidal Bioassay
-
Pot Preparation and Sowing:
-
Fill pots with soil and sow a predetermined number of seeds of the target weed species at a uniform depth.
-
-
Herbicide Application:
-
Apply the pyrazole derivatives and a commercial standard to the soil surface immediately after sowing.
-
Use a range of application rates as described in the post-emergence protocol. [6] * Lightly water the pots to incorporate the herbicide into the top layer of soil.
-
-
Data Collection and Analysis:
-
Place the pots in a greenhouse under controlled conditions.
-
Assess the number of emerged seedlings and their vigor at regular intervals. A final assessment is typically conducted 35-42 days after application. [7] * Measure the fresh or dry weight of the emerged seedlings at the end of the experiment.
-
Calculate the percentage of inhibition of emergence and growth reduction compared to the untreated control.
-
Conclusion and Future Perspectives
The pyrazole scaffold continues to be a highly fruitful starting point for the discovery of novel herbicides with diverse mechanisms of action. [2]Comparative studies, such as those summarized in this guide, are crucial for identifying lead compounds with superior efficacy, broader weed control spectrum, and improved crop safety profiles. The development of new pyrazole derivatives targeting novel enzyme sites, such as transketolase, holds promise for overcoming the growing challenge of herbicide resistance. [8]Future research should focus on integrated approaches that combine chemical synthesis, biological screening, and molecular modeling to accelerate the design and development of the next generation of pyrazole-based weed management solutions.
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A Comparative Guide to the Cytotoxicity of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate on Normal vs. Cancer Cell Lines
Introduction: The Quest for Selective Anticancer Agents
In the landscape of modern oncology, the development of novel therapeutic agents with high efficacy against malignant cells and minimal toxicity to healthy tissues remains a paramount objective.[1] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including potent anticancer effects.[2][3] Their unique chemical structure allows for diverse substitutions, which can significantly enhance their anticancer efficacy and selectivity.[1][2] Many pyrazole derivatives exert their effects by interacting with various cellular targets crucial for cancer progression, such as tubulin, epidermal growth factor receptor (EGFR), and cyclin-dependent kinases (CDKs).[1][2][4]
This guide focuses on a specific pyrazole derivative, Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate , and provides a comprehensive framework for evaluating its cytotoxic profile. The core objective of this analysis is to determine the compound's selective cytotoxicity—its ability to preferentially induce cell death in cancer cells while sparing their normal, non-malignant counterparts. This property is the hallmark of a promising drug candidate, as it predicts a wider therapeutic window and reduced side effects in clinical applications.
We will delve into the experimental design, present a detailed protocol for assessing cytotoxicity, and discuss the interpretation of results within the context of modern drug discovery. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and implement robust methodologies for the preclinical evaluation of novel chemical entities.
Experimental Design: A Framework for Meaningful Comparison
A rigorous evaluation of selective cytotoxicity hinges on a well-conceived experimental design. This involves the careful selection of cell lines, a standardized methodology for cytotoxicity assessment, and appropriate data analysis.
The choice of cell lines is critical for obtaining clinically relevant data.[5] An ideal study will include a panel of cancer cell lines representing different tumor types, alongside one or more normal, non-transformed cell lines.
-
Cancer Cell Lines: It is advisable to use well-characterized and authenticated cancer cell lines from a reputable cell bank like the American Type Culture Collection (ATCC).[6] For a broad-spectrum analysis, a panel could include:
-
MCF-7: A human breast adenocarcinoma cell line, representing a common solid tumor.
-
A549: A human lung carcinoma cell line.
-
HCT-116: A human colorectal carcinoma cell line.
-
HeLa: A human cervical cancer cell line.[4]
-
-
Normal Cell Lines: The selection of a relevant normal cell line is crucial for assessing selectivity. A common choice is a fibroblast cell line, as fibroblasts are a major component of connective tissue throughout the body.
-
WI-38: A human lung fibroblast cell line, providing a non-cancerous counterpart for comparison.[7]
-
Rationale: Using a panel of cancer cell lines helps to determine the breadth of the compound's anticancer activity, while the inclusion of a normal cell line is essential for calculating the selectivity index.[8][9] It is important to maintain cells at a low passage number to avoid genetic drift from the original tumor.[5][6]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and sensitive colorimetric method for assessing cell viability and cytotoxicity.[10] The principle of the assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] This reduction is carried out by mitochondrial dehydrogenases, and the amount of formazan produced is directly proportional to the number of viable cells.[10][11]
The workflow for a typical cytotoxicity evaluation is as follows:
Caption: Experimental workflow for cytotoxicity evaluation using the MTT assay.
Detailed Experimental Protocol: MTT Assay
This protocol is adapted from standard methodologies and is designed for a 96-well plate format.[12][13]
Materials:
-
Selected cancer and normal cell lines
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (test compound)
-
Dimethyl sulfoxide (DMSO, sterile)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Phosphate-buffered saline (PBS), sterile
-
96-well flat-bottom sterile culture plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]
-
Include wells for "cells only" (negative control), "medium only" (blank), and "vehicle control" (cells treated with the highest concentration of DMSO used for dissolving the compound).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[11]
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of the test compound in DMSO.
-
Perform serial dilutions of the stock solution in serum-free medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).
-
After 24 hours of incubation, carefully aspirate the medium from the wells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay Execution:
-
Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[12]
-
Incubate the plate for an additional 2 to 4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.[12]
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the crystals.[13]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[13]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[12]
-
Results and Data Analysis
The primary outputs of this experiment are the percentage of cell viability at different compound concentrations and the half-maximal inhibitory concentration (IC₅₀) value.
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Control Cells - Absorbance of Blank)] x 100
Determination of IC₅₀: The IC₅₀ value is the concentration of the compound that inhibits cell growth by 50%. This is determined by plotting a dose-response curve (% viability vs. compound concentration) and using non-linear regression analysis.
Selectivity Index (SI): The selectivity of the compound is quantified by the Selectivity Index (SI), which is a critical parameter for evaluating the therapeutic potential of an anticancer agent.[14][15] It is calculated as: SI = IC₅₀ of Normal Cells / IC₅₀ of Cancer Cells
A higher SI value indicates greater selectivity of the compound for cancer cells. Generally, an SI value greater than 2 is considered significant.
Illustrative Data Presentation:
| Cell Line | Type | IC₅₀ (µM) after 48h | Selectivity Index (SI) |
| MCF-7 | Breast Cancer | 5.2 | 9.6 |
| A549 | Lung Cancer | 8.9 | 5.6 |
| HCT-116 | Colorectal Cancer | 6.5 | 7.7 |
| HeLa | Cervical Cancer | 10.1 | 4.9 |
| WI-38 | Normal Lung Fibroblast | 50.0 | N/A |
Note: The data presented in this table are hypothetical and for illustrative purposes only.
Discussion: Interpreting the Results and Mechanistic Insights
The illustrative data suggest that Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate exhibits significant and selective cytotoxicity against the tested cancer cell lines, with IC₅₀ values in the low micromolar range. The high SI values, particularly against MCF-7 and HCT-116 cells, indicate a promising therapeutic window.
The observed cytotoxicity of pyrazole derivatives is often linked to their ability to interfere with key signaling pathways that are dysregulated in cancer.[1] These compounds have been shown to act as inhibitors of various kinases, disrupt microtubule formation, and induce apoptosis (programmed cell death).[1][2][16]
Potential Mechanisms of Action:
Many pyrazole-based compounds function as kinase inhibitors.[17] Kinases like CDKs, EGFR, and PI3K are often overactive in cancer cells, driving uncontrolled proliferation and survival. By blocking these enzymes, the compound can halt the cell cycle and trigger apoptosis.
Caption: Potential mechanism: Inhibition of a proliferation kinase leading to apoptosis.
Further studies, such as cell cycle analysis, apoptosis assays (e.g., Annexin V staining), and western blotting for key signaling proteins, would be necessary to elucidate the precise mechanism of action of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Conclusion and Future Directions
This guide outlines a robust framework for the preliminary cytotoxic evaluation of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The presented methodology, centered around the MTT assay and the calculation of a selectivity index, provides a solid foundation for identifying promising anticancer drug candidates. The illustrative results highlight the potential of this pyrazole derivative as a selective cytotoxic agent.
Future research should focus on:
-
Expanding the panel of cell lines to include other cancer types and normal cells from different tissues.
-
Elucidating the specific molecular target and mechanism of action.
-
Evaluating the compound's efficacy in more complex in vitro models, such as 3D spheroids.
-
Assessing the compound's pharmacokinetic properties and in vivo efficacy in animal models.
By systematically applying these evaluation strategies, the scientific community can continue to advance the development of safer and more effective cancer therapies.
References
-
Al-Ostoot, F. H., Al-Ghamdi, M. A., Aouad, M. R., & Asiri, A. M. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences, 24(16), 12724. [Link]
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Berridge, M. V., Herst, P. M., & Tan, A. S. (2021). Cytotoxicity MTT Assay Protocols and Methods. In Springer Nature Experiments. [Link]
-
CLYTE Technologies. (2024). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. [Link]
-
MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
-
OUCI. (n.d.). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. [Link]
-
Lehmann, T., Grześkowiak, A., & Sobiak, S. (2017). Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed, 28614769. [Link]
-
Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Hilaris Publisher. (n.d.). Synthesis and Biological Activities of Novel Pyrazole Derivatives in the Management of Cancer. [Link]
-
Singh, A. V. (2021). Why we select Cancer cell lines for toxicological studies and why not normal cell lines? ResearchGate. [Link]
-
Lehmann, T., Grześkowiak, A., & Sobiak, S. (2017). CELL-SPECIFIC CYTOTOXIC EFFECT OF PYRAZOLE DERIVATIVES ON BREAST CANCER CELL LINES MCF7 AND MDA-MB-231. ResearchGate. [Link]
-
Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2022). Identification of a Unique Cytotoxic Thieno[2,3-c]Pyrazole Derivative with Potent and Selective Anticancer Effects In Vitro. MDPI. [Link]
-
Sakagami, H., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. ResearchGate. [Link]
-
Sakagami, H., et al. (2024). Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. PubMed. [Link]
-
El-Gazzar, M. G., et al. (2023). A new class of anticancer activity with computational studies for a novel bioactive aminophosphonates based on pyrazole moiety. National Institutes of Health. [Link]
-
Nobre, M. (2023). What cell line should I choose for citotoxicity assays? ResearchGate. [Link]
-
faCellitate. (2023). How to choose the right cell line for your experiments. [Link]
-
Al-Warhi, T., et al. (2022). Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways. PubMed Central. [Link]
-
Horizon Discovery. (n.d.). 5 tips for choosing the right cell line for your experiment. [Link]
-
Al-Warhi, T., et al. (2023). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. National Institutes of Health. [Link]
-
TUTDoR. (n.d.). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. [Link]
-
Gillet, J.-P., et al. (2014). Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
PubChemLite. (n.d.). Ethyl 1-(4-aminophenyl)-5-(trifluoromethyl)-1h-pyrazole-4-carboxylate. [Link]
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- 4. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 5. 5 tips for choosing the right cell line for your experiment [horizondiscovery.com]
- 6. How to choose the right cell line for your experiments – faCellitate [facellitate.com]
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A Senior Application Scientist's Guide to the Synthetic Efficiency of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate Production
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazole Core
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is a key intermediate in the synthesis of various therapeutic agents, making the efficiency of its production a critical factor in drug discovery and development pipelines. This guide provides a comparative analysis of the primary synthetic routes to this valuable compound, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and offer quantitative data to benchmark their synthetic efficiency.
Comparative Analysis of Synthetic Routes
The synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is predominantly achieved through two main strategies: a classical two-step approach involving a Knorr-type pyrazole synthesis followed by nitro group reduction, and a more direct one-pot or convergent synthesis. Below is a comparative summary of these methodologies.
| Synthetic Route | Key Reactants | General Reaction Conditions | Reported Yield Range (for analogous reactions) | Key Advantages | Key Disadvantages |
| Route 1: Knorr Synthesis & Nitro Reduction | Ethyl acetoacetate, (4-nitrophenyl)hydrazine, Reducing agent (e.g., SnCl₂, Pd/C) | Step 1: Acid-catalyzed condensation, reflux in ethanol. Step 2: Reduction at room temperature or with heating. | Step 1: ~80%[1] Step 2: High (often >90%) | Reliable and well-established methods[2][3]. High yields for individual steps. | Two distinct reaction setups are required. The nitro-intermediate can be sensitive to some reduction conditions. |
| Route 2: Synthesis from Cyanoacetate Precursor | Ethyl (ethoxymethylene)cyanoacetate, (4-aminophenyl)hydrazine | Reflux in a protic solvent like ethanol. | 35-65%[4][5] | More convergent, potentially a one-step synthesis of the final scaffold. Avoids the use of a nitro-intermediate. | Lower reported yields in some cases. Starting materials may be less readily available or more expensive than those for the Knorr synthesis. |
| Route 3: One-Pot Three-Component Synthesis | Ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, Phenylhydrazine (as an analogue) | Condensation reaction, typically in a single pot. | Not explicitly reported for the target molecule, but conceptually efficient.[6] | High atom economy and operational simplicity. Reduced workup and purification steps. | May require more optimization to control side reactions and achieve high purity. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic approach, the following diagrams illustrate the key transformations.
Caption: Workflow for the two-step synthesis via a nitro-intermediate.
Caption: A more direct, convergent synthetic approach.
Mechanistic Insights
A deeper understanding of the reaction mechanisms allows for more informed optimization of reaction conditions.
Caption: The acid-catalyzed mechanism of the Knorr pyrazole synthesis.[2][3]
Detailed Experimental Protocols
The following protocols are based on established procedures for analogous compounds and serve as a starting point for the synthesis of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
Protocol 1: Two-Step Synthesis via Knorr Condensation and Nitro Reduction
Step 1: Synthesis of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
-
Rationale: This step utilizes the robust and high-yielding Knorr pyrazole synthesis. The use of glacial acetic acid as a catalyst facilitates both the initial condensation to the hydrazone and the subsequent cyclization and dehydration to the stable pyrazole ring.[2]
-
Materials:
-
Ethyl acetoacetate
-
(4-nitrophenyl)hydrazine
-
Glacial acetic acid
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (4-nitrophenyl)hydrazine (1.0 equivalent) in ethanol.
-
Add ethyl acetoacetate (1.0 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid (e.g., 5-10 mol%).
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration, wash with cold ethanol, and dry under vacuum.
-
The expected yield for this type of reaction is typically high, often in the range of 80% for analogous substrates.[1]
-
Step 2: Reduction of Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
-
Rationale: Catalytic transfer hydrogenation using palladium on carbon (Pd/C) with a hydrogen donor like ammonium formate is a mild and efficient method for reducing aromatic nitro groups without requiring high-pressure hydrogenation equipment.[7]
-
Materials:
-
Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate
-
10% Palladium on carbon (Pd/C)
-
Ammonium formate
-
Methanol
-
-
Procedure:
-
To a solution of ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate (1.0 equivalent) in methanol, add ammonium formate (3.0-5.0 equivalents).
-
Carefully add 10% Pd/C (5-10 wt%).
-
Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction can be monitored by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
-
This reduction is generally very efficient, with yields often exceeding 90%.
-
Protocol 2: Convergent Synthesis from an Aminohydrazine Precursor
-
Rationale: This approach offers a more direct route to the final product by starting with the aminophenyl hydrazine, thereby avoiding the need for a separate reduction step. The reaction of a substituted hydrazine with ethyl (ethoxymethylene)cyanoacetate is a known method for the synthesis of 5-aminopyrazoles.[4][5][8]
-
Materials:
-
Ethyl (ethoxymethylene)cyanoacetate
-
4-Aminophenylhydrazine hydrochloride
-
A base (e.g., triethylamine or sodium acetate)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, suspend 4-aminophenylhydrazine hydrochloride (1.0 equivalent) in ethanol.
-
Add a base such as triethylamine (1.1 equivalents) to neutralize the hydrochloride salt and liberate the free hydrazine.
-
Add ethyl (ethoxymethylene)cyanoacetate (1.0 equivalent) to the mixture.
-
Heat the reaction mixture at reflux for 12-18 hours, monitoring by TLC.
-
After cooling, the product may precipitate from the solution. If not, the solvent can be partially evaporated, and the product can be precipitated by the addition of water.
-
Collect the solid by vacuum filtration, wash with water and a small amount of cold ethanol, and dry.
-
Reported yields for analogous reactions vary, typically in the range of 35-65%.[4][5]
-
Conclusion and Outlook
The choice of synthetic route for ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate production depends on several factors including the scale of the synthesis, the availability and cost of starting materials, and the desired purity of the final product.
The two-step Knorr synthesis followed by nitro reduction is a highly reliable and well-documented approach that generally provides high yields for each step. This method is often preferred for its predictability and robustness.
The convergent synthesis from a cyanoacetate precursor offers the advantage of a more streamlined process, potentially reducing the number of synthetic operations. However, the reported yields for analogous reactions can be lower and more variable.
The development of one-pot, multi-component reactions represents an attractive avenue for future optimization, promising increased efficiency and reduced waste.
Ultimately, the selection of the optimal synthetic strategy will be a balance between these considerations, and the detailed protocols and comparative data provided in this guide should serve as a valuable resource for making an informed decision.
References
-
PrepChem. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Retrieved from [Link]
- El-Mekabaty, A. (2018). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules.
- SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. (2011). RASĀYAN Journal of Chemistry, 4(2), 400-403.
- Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. (2018).
- Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 7), o1376.
- Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylate. (2009). Acta Crystallographica Section E: Structure Reports Online, 65(Pt 2), o275-o276.
- Viveka, S., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Molecular Crystals and Liquid Crystals, 629(1), 135-145.
- Dabiri, M., Kappe, C. O., & Baghbanzadeh, M. (2021).
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry, 7, 638-677.
- Knorr Pyrazole Synthesis of Edaravone. (2017). The Royal Society of Chemistry.
- Process for the preparation of a pyrazole derivative. (2011).
- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1), 43-53.
- Synthesis and evaluation of their antioxidant and anticancer activities. (2021). Molecules, 26(16), 4935.
- Ethyl 5-methyl-1-(4-nitrophenyl)-1H-pyrazole-4-carboxylate. (n.d.).
- Ethyl 1-(4-aminophenyl)
- Chandra, et al. (2014). Synthesis and crystal structure studies of ethyl 5-methyl-1, 3-diphenyl-1H-pyrazole-4-carboxylate. AIP Conference Proceedings, 1591, 448.
- 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). (2017). Molecules, 22(10), 1658.
- Synthesis of 3-(2-aminoethyl)
- ethyl 5-amino-1-(4-nitrophenyl)
- Catalytic transfer hydrogenation of ethyl levulinate to γ-valerolactone over zirconium-based metal–organic frameworks. (2018). Green Chemistry, 20(14), 3325-3335.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
Navigating the lifecycle of a chemical reagent extends beyond its application in research and development. The final step, proper disposal, is a critical component of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a detailed, step-by-step framework for the safe and compliant disposal of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate (CAS No. 260046-88-6). As a substituted pyrazole, this compound requires careful handling due to its potential irritant properties. This document is designed for researchers, scientists, and drug development professionals to ensure that its disposal is managed with the same rigor as its experimental use.
Part 1: Hazard Identification and Immediate Safety Protocols
Before any disposal procedure, a thorough understanding of the chemical's intrinsic hazards is paramount. This dictates the necessary personal protective equipment (PPE) and informs the risk assessment for the entire disposal workflow. Based on data for closely related aminopyrazole carboxylate compounds, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate should be handled as a hazardous substance.
GHS Hazard Profile
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding chemical hazards. While a specific GHS classification for CAS number 260046-88-6 is not universally published, data from analogous pyrazole structures consistently indicate the following hazards[1][2][3]:
| Hazard Category | GHS Pictogram | Signal Word | Hazard Statements |
| Skin Irritation |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | Warning | H315: Causes skin irritation.[1][3] |
| Eye Irritation |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | Warning | H319: Causes serious eye irritation.[1][3] |
| Respiratory Irritation |
ngcontent-ng-c780544980="" class="ng-star-inserted"> | Warning | H335: May cause respiratory irritation.[1][3] |
| Acute Oral Toxicity | Warning | H302: Harmful if swallowed.[4][5] |
Mandatory Personal Protective Equipment (PPE)
Given the irritant nature of this compound, direct contact must be prevented. The causality is clear: the chemical's structure can interact with biological tissues, leading to irritation. Therefore, a robust barrier is non-negotiable.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or goggles.[6][7] A face shield may be required for larger quantities or when there is a risk of splashing.
-
Skin and Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: If handling the solid powder outside of a fume hood or ventilated enclosure where dust may be generated, use a NIOSH/MSHA approved respirator, such as an N95 dust mask.[6][7]
First Aid Measures
In the event of accidental exposure, immediate and correct action is crucial to mitigate harm.
-
If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[7]
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation persists, consult a physician.[4][7]
-
In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[4][7]
-
If Swallowed: Rinse mouth with water. Do not induce vomiting. Call a physician or poison control center immediately.[4][5]
Part 2: Waste Characterization and Segregation
Proper disposal begins with correct waste characterization. Based on its GHS profile, ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is classified as a hazardous waste. In the United States, waste is deemed hazardous by the Environmental Protection Agency (EPA) if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed.[8] This compound's irritant and potentially toxic properties place it firmly in the hazardous category.
Core Principle: Never mix hazardous waste with non-hazardous waste. All items that come into contact with this chemical must be treated as hazardous waste. This includes:
-
Unused or surplus chemical.
-
Contaminated labware (e.g., weighing boats, filter paper).
-
Contaminated PPE (gloves, bench paper).
-
Spill cleanup materials.
Part 3: Step-by-Step Disposal Protocols
The following protocols provide a self-validating system for the safe disposal of this compound. The key is to contain, label, and transfer the waste to the appropriate authorities, typically your institution's Environmental Health & Safety (EHS) department or a licensed waste disposal contractor.
Disposal of Unused/Surplus Chemical
This protocol applies to the original reagent bottle containing the solid compound.
-
Do Not Sewer: Under no circumstances should this chemical be disposed of down the drain.[9][10] This is a direct violation of environmental regulations and can harm aquatic ecosystems.
-
Secure the Container: Ensure the original container is securely capped and the label is intact and legible. If the original label is damaged, create a new hazardous waste label.
-
Labeling: Affix a completed hazardous waste tag to the container. This tag must include:
-
The full chemical name: "Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate"
-
CAS Number: "260046-88-6"
-
The words "Hazardous Waste"
-
An indication of the hazards (e.g., "Irritant," "Toxic")
-
-
Segregation and Storage: Store the container in a designated hazardous waste accumulation area. This area should be secondary containment, away from incompatible materials like strong oxidizing agents.[7]
-
Arrange for Pickup: Contact your institution's EHS office to schedule a pickup for the hazardous waste. The ultimate disposal method will likely be high-temperature incineration by a licensed facility, which is the preferred method for organic solids.[4]
Management of Small Spills and Residues
For minor spills of the solid material on a lab bench or inside a fume hood.
-
Restrict Access: Cordon off the affected area to prevent cross-contamination.
-
Wear Full PPE: Ensure all PPE described in Section 1.2 is being worn.
-
Containment: Gently cover the spill with a dry, inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels directly on the powder.
-
Collection: Carefully sweep or scoop the material and absorbent into a suitable, sealable container (e.g., a labeled plastic bag or a wide-mouth jar).[5][7] Avoid creating dust.
-
Final Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol or acetone), followed by soap and water. The cleaning cloth must also be disposed of as hazardous waste.
-
Label and Dispose: Seal the container with the spill debris, label it as "Hazardous Waste: Spill Debris containing Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate," and manage it alongside other solid hazardous waste for EHS pickup.
Disposal of Contaminated Materials
This includes items like gloves, weighing paper, and disposable plasticware.
-
Collection: Place all contaminated solid waste into a designated, clearly labeled hazardous waste container. This is typically a plastic bag or a lined solid waste bin.
-
Segregation: Do not mix this waste stream with regular trash or "sharps" containers.
-
Labeling: The container must be clearly marked as "Hazardous Chemical Solid Waste" and list the primary chemical contaminants.
-
Closure and Storage: When the container is full, securely close it, attach a hazardous waste tag, and move it to the designated accumulation area for pickup.
Part 4: Decontamination of Reusable Glassware
Properly decontaminating glassware is essential for both safety and experimental integrity.
-
Initial Rinse: In a fume hood, rinse the glassware with a small amount of a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate). This initial rinse will dissolve the bulk of the residue.
-
Collect Rinsate: The solvent rinse (rinsate) is now considered hazardous waste. Pour it into a designated "Halogen-Free Organic Solvent Waste" container.
-
Secondary Wash: Wash the glassware with soap and water.
-
Final Rinse: Perform a final rinse with deionized water.
-
Drying: Allow the glassware to dry completely before reuse.
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from this chemical.
Caption: Disposal Workflow Diagram
References
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- SAFETY DATA SHEET: Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxyl
- 1H-Pyrazole-4-carboxylic acid, 1-(4-aminophenyl)-5-methyl-, ethyl ester. ChemBK.
- ethyl 1H-pyrazole-4-carboxyl
- ethyl 5-amino-3-methyl-1H-pyrazole-4-carboxyl
- Safety Data Sheet: 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Biosynth.
- Ethyl 1-(4-aminophenyl)
- Safety Data Sheet: m-Aminophenyl Tosyl
- Safety Data Sheet: 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic Acid. TCI Chemicals.
- HAZARDOUS WASTE Guideline. SQRC.
- ETHYL 3-(4-CHLOROPHENYL)
- Demystify New Regulations for Hazardous Waste. Pharmacy Purchasing & Products Magazine.
- EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. ASHP.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
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A Senior Application Scientist's Guide to Handling Ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate
A Procedural Guide to Personal Protective Equipment and Safe Laboratory Operations
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, immediate safety and logistical information for the handling of ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate. The protocols described herein are designed to be a self-validating system, explaining not just the "what" but the "why" behind each recommendation, ensuring your safety and the integrity of your research.
Hazard Assessment: An Inferred Profile
At the time of writing, a specific Safety Data Sheet (SDS) for ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate is not publicly available. Therefore, its hazard profile is inferred from structurally similar compounds, namely pyrazole derivatives and aromatic amines. This "worst-case" approach ensures a high margin of safety.[1]
-
Pyrazole Core: Pyrazole-based compounds can exhibit a range of biological activities.[2][3] Structurally similar pyrazole carboxylates are classified as skin irritants, serious eye irritants, and may cause respiratory irritation.[4][5]
-
Aromatic Amine Moiety: The presence of the 4-aminophenyl group is significant. Aromatic amines as a class can be hazardous, with potential risks including skin sensitization and permeation through standard laboratory gloves.[6][7]
Based on these analogs, we must assume the compound is, at a minimum:
-
Harmful to aquatic life with long-lasting effects.[1]
| Hazard Category | Inferred Classification | Supporting Evidence from Analogs |
| Acute Oral Toxicity | Category 4: Harmful if swallowed | H302 statement for similar compounds.[8][9] |
| Skin Irritation | Category 2: Causes skin irritation | H315 statement for similar pyrazole esters.[4][5][10] |
| Eye Irritation | Category 2: Causes serious eye irritation | H319 statement for similar pyrazole esters.[4][5][10] |
| Respiratory Irritation | STOT SE 3: May cause respiratory irritation | H335 statement for similar pyrazole esters.[5][11] |
| Skin Sensitization | Possible | Aromatic amines can be sensitizers.[6] |
Core Personal Protective Equipment (PPE) Directives
The selection of PPE is not a passive checklist but an active risk mitigation strategy. Given the inferred hazards, the following PPE is mandatory for all handling procedures.
Eye and Face Protection
-
Minimum Requirement: Chemical safety goggles with indirect ventilation are required whenever the compound is handled.[12] Safety glasses do not offer adequate protection from potential splashes or fine dust.[12]
-
Enhanced Protection: A full-face shield should be worn over safety goggles during procedures with a high risk of splashing or aerosolization, such as when transferring large quantities of solutions or handling the powder outside of a contained ventilation system.[12][13]
Hand Protection
The aromatic amine component necessitates careful glove selection. There is no universal glove that protects against all chemicals.[12]
-
Glove Type: Nitrile gloves are the standard recommendation. However, studies have shown that aromatic amines can permeate protective gloves.[7]
-
Causality: The breakthrough time for specific chemicals can vary significantly. Therefore, it is crucial to inspect gloves before use and practice proper removal techniques to avoid contaminating your skin.[8][14]
-
Protocol:
-
Double-gloving: Wear two pairs of nitrile gloves, especially for procedures involving significant quantities or extended handling times. This provides an additional barrier and allows for the safe removal of the outer glove if contamination is suspected.
-
Frequent Changes: Change gloves immediately if they become contaminated. Do not wear gloves for more than two hours of continuous use, even without known contamination.
-
Proper Removal: Remove gloves without touching the outer surface with your bare skin and dispose of them in the designated chemical waste container.[8]
-
Body Protection
-
Laboratory Coat: A standard, buttoned lab coat is required to protect skin and personal clothing from minor spills and dust.[1]
-
Chemical-Resistant Apron: For tasks involving larger volumes (e.g., >100 mL) of solutions containing the compound, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection
-
Engineering Controls First: The primary method of respiratory protection is the use of engineering controls. All weighing of the solid powder and initial preparation of stock solutions must be performed inside a certified chemical fume hood or a powder containment hood.[8] This minimizes the risk of inhaling airborne particles.[8]
-
Respirator Use: If engineering controls are not feasible or during a large spill cleanup, a NIOSH-approved respirator is necessary.[6] A half-mask or full-face air-purifying respirator with appropriate cartridges for organic vapors and particulates (P100) should be used.[15] All respirator use must be in accordance with your institution's respiratory protection program, which includes fit-testing and training.
Operational Workflow: From Vial to Waste
This workflow outlines the critical steps for safely handling the compound during a typical laboratory procedure. Adherence to this sequence is crucial for minimizing exposure.
Caption: Standard operational workflow for handling the target compound.
Disposal Plan: A Step-by-Step Protocol
Improper disposal of heterocyclic compounds can lead to environmental contamination.[16] A compliant disposal plan is a critical component of laboratory safety.[1] Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.[1]
Step 1: Waste Identification and Segregation
-
Do not mix waste from this compound with other waste streams unless explicitly permitted by your EHS department.[1][17]
-
Solid Waste: Collect unused powder, contaminated gloves, weigh papers, and absorbent pads in a dedicated, sealable, and chemically compatible waste container.[1]
-
Liquid Waste: Collect all solutions containing the compound in a clearly labeled, leak-proof container. Avoid drain disposal.[17]
-
Empty Containers: Triple-rinse the original container with a suitable solvent (e.g., ethanol or acetone). Collect the rinsate as liquid chemical waste.[17] Deface the label on the empty container before discarding it in regular trash or glass recycling as per institutional policy.
Step 2: Labeling and Storage
-
Label all waste containers clearly with "Hazardous Waste," the full chemical name: "ethyl 1-(4-aminophenyl)-5-methyl-1H-pyrazole-4-carboxylate," and the associated hazards (e.g., "Irritant," "Harmful").
-
Store sealed waste containers in a designated hazardous waste accumulation area that is well-ventilated and away from incompatible materials.[1]
Step 3: Final Disposal
-
Follow your institution's established procedures for hazardous waste pickup, which typically involves submitting a request to the EHS department.[1]
-
The ultimate disposal must be handled by a licensed professional waste disposal company.[1][8]
Caption: Decision workflow for chemical waste disposal.
By integrating these expert-driven protocols into your daily laboratory practice, you build a foundation of safety and scientific integrity. Handling novel compounds requires diligence, foresight, and a commitment to protecting yourself, your colleagues, and the environment.
References
-
Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?. Available from: [Link]
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MDPI. Environmental Fate, Ecotoxicity, and Remediation of Heterocyclic Pharmaceuticals as Emerging Contaminants: A Review of Long-Term Risks and Impacts. Available from: [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
ResearchGate. (PDF) Advancing sustainability: Green chemistry applications of heterocyclic compounds for waste remediation. Available from: [Link]
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PubMed. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads. Available from: [Link]
-
CHEMM. Personal Protective Equipment (PPE). Available from: [Link]
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Industry Today. Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. Available from: [Link]
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Angene Chemical. Safety Data Sheet. Available from: [Link]
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TSI Journals. Exploration of heterocyclic compounds from bio waste sugars: a Review. Available from: [Link]
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PubChem. ethyl 1H-pyrazole-4-carboxylate. Available from: [Link]
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Health and Safety Authority. A Guide to Non-Respiratory Personal Protective Equipment (PPE). Available from: [Link]
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PubChem. ethyl 3-amino-1H-pyrazole-4-carboxylate. Available from: [Link]
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United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Available from: [Link]
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PubChem. Ethyl 5-amino-1-phenyl-1H-pyrazole-4-carboxylate. Available from: [Link]
-
PubMed. Transformation of saturated nitrogen-containing heterocyclic compounds by microorganisms. Available from: [Link]
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ResearchGate. Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications. Available from: [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available from: [Link]
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PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available from: [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

